Chaetoglobosin E
Description
This compound has been reported in Chaetomium subaffine and Chaetomium globosum with data available.
Structure
3D Structure
Properties
CAS No. |
55945-74-9 |
|---|---|
Molecular Formula |
C32H38N2O5 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(1R,5S,7E,9S,11E,13R,14S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,6,20-trione |
InChI |
InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25-26,28,30,33,35,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,26-,28-,30+,32+/m0/s1 |
InChI Key |
FPNAKNFLJIQADW-CNYNBRRPSA-N |
Isomeric SMILES |
CC/1C/C=C\C2C(C(=C(C3C2(C(=O)CCC(C(=O)/C(=C1)/C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Chaetoglobosin E: A Fungal Metabolite with Potent Anti-Cancer Activity
An In-depth Technical Guide on the Discovery, Origin, and Biological Activity of Chaetoglobosin E
Abstract
This compound is a potent cytochalasan alkaloid, a class of secondary metabolites produced by a variety of fungi. First identified in 1976, this natural product has garnered significant interest within the scientific community due to its pronounced biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, fungal origins, and detailed biological activities of this compound. It includes a summary of its quantitative biological data, detailed experimental protocols for its isolation and bioactivity assessment, and a visualization of the key signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fungal natural products.
Discovery and Origin
This compound was first reported in 1976 by Sekita et al. in a publication in Tetrahedron Letters.[1] It was isolated from the mycelium of Chaetomium globosum, a ubiquitous filamentous fungus.[1][2] Since its initial discovery, this compound has been isolated from various other fungal species, highlighting the diversity of its producers.
Fungal Sources of this compound:
-
Chaetomium globosum : This fungus is the most frequently cited source of this compound and other chaetoglobosins.[1][2][3] It is an endophytic fungus, meaning it lives within plant tissues, and has been isolated from various plants, including Ginkgo biloba.[3]
-
Chaetomium madrasense : This species has also been identified as a producer of this compound.[4]
-
Chaetomium sp. : Various other species within the Chaetomium genus have been found to produce this compound.[4]
-
Emericellopsis sp. : A marine-derived fungus of the genus Emericellopsis has also been shown to produce this compound, indicating that this compound is not limited to terrestrial fungi.
Physicochemical Properties and Structure
This compound belongs to the cytochalasan family of alkaloids, which are characterized by a highly substituted perhydroisoindolone ring system fused to a macrocyclic ring.[5] The structure of this compound was elucidated using spectroscopic methods, including NMR and mass spectrometry.
(A more detailed table of physicochemical properties, including specific rotation and melting point, would be included here if the full text of the original 1976 publication were available.)
Biological Activities
This compound exhibits a range of biological activities, with its anti-tumor properties being the most extensively studied. It also demonstrates antifungal and phytotoxic effects.[5]
Cytotoxic Activity
This compound has demonstrated significant cytotoxicity against a variety of human cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy. Recent studies have shed light on the specific molecular pathways targeted by this compound.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Not specified, but significant inhibition observed | [4][6] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Not specified, but significant inhibition observed | [4][6] |
| TE-1 | Esophageal Squamous Cell Carcinoma | Not specified, but significant inhibition observed | [4][6] |
| KB | Nasopharyngeal Epidermoid Tumor | 40.0 | [7] |
| HCT116 | Colon Cancer | Not specified, but significant cytotoxicity | [3] |
Antifungal Activity
In addition to its anti-cancer properties, this compound has been shown to inhibit the growth of pathogenic fungi.
Table 2: Antifungal Activity of this compound
| Fungal Species | Activity | Reference |
| Rhizopus stolonifer | Significant growth inhibition | [8] |
| Coniothyrium diplodiella | Significant growth inhibition | [8] |
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and death.
Inhibition of EGFR/MEK/ERK and Akt Signaling Pathways
Studies have shown that this compound can inhibit the phosphorylation of key proteins in the EGFR/MEK/ERK and Akt signaling pathways.[6][9] These pathways are crucial for cell growth and survival, and their inhibition by this compound leads to downstream effects such as cell cycle arrest and apoptosis.
Targeting of Polo-like Kinase 1 (PLK1)
A significant finding in the elucidation of this compound's mechanism of action is its ability to target Polo-like kinase 1 (PLK1).[4][6] PLK1 is a key regulator of the cell cycle, and its inhibition by this compound leads to G2/M phase arrest. This is accompanied by the downregulation of cyclin B1 and CDC2, and the upregulation of p21.[4][6][9]
Induction of Apoptosis, Autophagy, and Pyroptosis
The inhibition of these signaling pathways ultimately leads to programmed cell death. This compound has been shown to induce:
-
Apoptosis: by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[4][6]
-
Autophagy: evidenced by the increased expression of beclin1 and LC3.[4][6]
-
Pyroptosis: a form of programmed cell death, through the activation of gasdermin E (GSDME), which is linked to the inhibition of PLK1.[4]
Biosynthesis
Chaetoglobosins are synthesized via a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway.[7] The biosynthesis of Chaetoglobosin A, a closely related compound, has been studied in detail, and it is likely that this compound shares a similar biosynthetic origin. The process begins with the synthesis of a polyketide chain by a PKS, which is then coupled to an amino acid, typically tryptophan for chaetoglobosins, by an NRPS module.[7] A series of enzymatic modifications, including cyclization and oxidation, then lead to the final complex structure of the chaetoglobosin. The gene clusters responsible for chaetoglobosin biosynthesis have been identified in several fungi, including Chaetomium globosum.[10][11]
Experimental Protocols
Fungal Culture and Fermentation
-
Fungal Strain: A pure culture of a this compound-producing fungus (e.g., Chaetomium globosum) is obtained from a culture collection or isolated from a natural source.
-
Seed Culture: The fungus is grown on a solid medium such as Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days until sporulation.
-
Fermentation: Spores or mycelial plugs are used to inoculate a liquid fermentation medium (e.g., Potato Dextrose Broth or a specialized production medium). The fermentation is carried out in shake flasks or a fermenter at 25-28°C with agitation (e.g., 150-200 rpm) for 14-21 days.
Extraction and Isolation of this compound
-
Harvesting: The fungal biomass and culture broth are separated by filtration or centrifugation.
-
Extraction: The fungal mycelium is typically extracted with a polar organic solvent such as methanol (B129727) or acetone. The culture filtrate is extracted with a water-immiscible organic solvent like ethyl acetate (B1210297).
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:
-
Column Chromatography: Initial fractionation of the crude extract is performed on a silica (B1680970) gel or C18 reversed-phase column using a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often on a C18 column with a methanol-water or acetonitrile-water mobile phase. Fractions are monitored by UV detection.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Putative C2H2 Transcription Factor CgTF6, Controlled by CgTF1, Negatively Regulates Chaetoglobosin A Biosynthesis in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Fungal Alkaloid Chaetoglobosin E: A Technical Guide to Its Natural Sources, Isolation, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetoglobosin E, a member of the cytochalasan family of mycotoxins, has garnered significant interest within the scientific community due to its potent biological activities, including anti-tumor and antifungal properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a comprehensive analysis of its molecular mechanism of action, with a focus on its impact on cellular signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Natural Sources of this compound
This compound is a secondary metabolite produced by a variety of fungi, primarily from the genera Chaetomium, Penicillium, and Emericellopsis. These fungi have been isolated from diverse environments, including terrestrial plants as endophytes and marine habitats.
Table 1: Fungal Sources of this compound
| Fungal Species | Environment | Reference |
| Chaetomium globosum | Endophytic fungus from Ginkgo biloba | [1] |
| Chaetomium madrasense 375 | Soil-derived fungus | [2] |
| Penicillium chrysogenum V11 | Mangrove endophytic fungus | [3] |
| Emericellopsis sp. SCSIO41202 | Marine-derived fungus from mangrove sediment |
Quantitative Yield of this compound
The production yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction methods. While comprehensive comparative data is limited, some studies provide valuable insights into the obtainable quantities.
Table 2: Reported Yields and Cytotoxicity of this compound
| Fungal Source | Yield | Cytotoxicity (IC50) | Reference |
| Penicillium chrysogenum V11 | 120 mg (culture volume not specified) | Not specified in this study | [3] |
| Chaetomium madrasense 375 | Not specified | KYSE-30 (Esophageal Squamous Cell Carcinoma): 2.57 µmol/L | [2] |
| Chaetomium globosum | Not specified | HCT116 (Colon Cancer): IC50 values for various chaetoglobosins ranged from 3.15 to 8.44 μM | [1] |
Experimental Protocols
Fungal Culture and Fermentation
A standardized protocol for the cultivation of this compound-producing fungi is crucial for consistent yields. The following is a general workflow adaptable for species like Penicillium chrysogenum and Chaetomium sp.
Caption: Fungal Fermentation Workflow.
Methodology:
-
Inoculation and Initial Growth: The desired fungal strain (e.g., Penicillium chrysogenum V11) is inoculated onto Potato Dextrose Agar (PDA) plates and incubated at a controlled temperature (typically 25-28°C) until sufficient mycelial growth is observed.
-
Seed Culture: A small portion of the mycelial growth from the PDA plate is transferred to a liquid seed medium, such as Potato Dextrose Broth (PDB), and incubated on a shaker to promote biomass accumulation.
-
Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of either solid-state or liquid fermentation medium. Solid-state fermentation often utilizes substrates like rice, while liquid fermentation is carried out in large flasks or bioreactors.
-
Incubation: The fermentation culture is incubated for a specific period, which can range from days to weeks, under controlled conditions of temperature, agitation, and aeration to maximize the production of secondary metabolites, including this compound.
-
Harvesting: After the incubation period, the fungal biomass (mycelia) and the culture broth are separated for the extraction process.
Extraction and Purification of this compound
The following protocol is a synthesized methodology based on procedures described for the isolation of chaetoglobosins from fungal cultures.[3]
Caption: Purification Workflow for this compound.
Methodology:
-
Extraction: The harvested fungal biomass and culture broth are extracted with an organic solvent, typically ethyl acetate (B1210297). This step partitions the secondary metabolites, including this compound, into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, using a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a suitable solvent like methanol. This step separates molecules based on their size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient. This high-resolution technique allows for the isolation of pure this compound. The purity of the final compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cellular Mechanism of Action
This compound exhibits its anti-tumor effects primarily by inducing cell cycle arrest at the G2/M phase, leading to apoptosis. This is achieved through the modulation of key signaling pathways that regulate cell proliferation and survival.
Inhibition of the EGFR/MEK/ERK and Akt Signaling Pathways
Recent studies have shown that this compound can inhibit the phosphorylation of key proteins in the EGFR/MEK/ERK and Akt signaling pathways.[2] These pathways are often hyperactivated in cancer cells and play a crucial role in promoting cell growth, proliferation, and survival.
Caption: Inhibition of EGFR/MEK/ERK and Akt Pathways by this compound.
By decreasing the phosphorylation of EGFR, MEK, ERK, and Akt, this compound effectively dampens these pro-survival signals, making cancer cells more susceptible to apoptosis and cell cycle arrest.[2]
Induction of G2/M Phase Arrest via PLK1 Inhibition
A key downstream target of the Akt pathway is Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. This compound has been shown to inhibit PLK1, which in turn disrupts the normal cell cycle, leading to an accumulation of cells in the G2/M phase.[2]
Caption: this compound-induced G2/M Phase Arrest.
The inhibition of PLK1 by this compound leads to two critical events:
-
Upregulation of p21: PLK1 normally suppresses the expression of the cyclin-dependent kinase inhibitor p21. By inhibiting PLK1, this compound causes an increase in p21 levels. p21 then binds to and inhibits the Cyclin B1/CDC2 complex.[2]
-
Downregulation of the Cyclin B1/CDC2 Complex: The Cyclin B1/CDC2 complex is the master regulator of the G2/M transition. This compound treatment leads to a decrease in the expression of both Cyclin B1 and CDC2, and its phosphorylated (active) form, p-CDC2.[2]
The combination of increased p21 and decreased active Cyclin B1/CDC2 complex effectively halts the cell cycle at the G2/M checkpoint, preventing the cell from entering mitosis and ultimately triggering apoptosis.
Conclusion
This compound, a fungal metabolite with significant anti-tumor potential, presents a promising avenue for drug development. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation, and a thorough examination of its cellular mechanisms of action. The elucidation of its inhibitory effects on the EGFR/MEK/ERK and Akt signaling pathways, and its subsequent induction of G2/M phase arrest via PLK1 inhibition, offers clear targets for further investigation and therapeutic development. The provided data and visualizations serve as a valuable resource for researchers dedicated to exploring the full potential of this potent natural compound.
References
- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Biological Activity of Chaetoglobosin E: A Technical Guide for Researchers
An In-depth Examination of a Promising Anti-Cancer Agent
Chaetoglobosin E, a cytochalasan alkaloid, has emerged as a compound of significant interest in the field of oncology.[1] This technical guide provides a comprehensive overview of its biological activities, with a focus on its anti-tumor properties, for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of current scientific literature, detailing the compound's mechanisms of action, effects on various cancer cell lines, and the signaling pathways it modulates.
Anti-Tumor Activity of this compound
This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines.[1] Notably, it exhibits significant inhibitory effects on esophageal squamous cell carcinoma (ESCC), lung cancer, colon cancer, and breast cancer cells.[1] Its efficacy is particularly pronounced in ESCC cells, suggesting its potential as a novel lead compound for the treatment of this malignancy.[1]
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been quantified in various studies, primarily through the determination of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). A summary of these findings is presented in the table below for easy comparison.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [1] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | > 2.57 | [1] |
| TE-1 | Esophageal Squamous Cell Carcinoma | > 2.57 | [1] |
| A549 | Lung Cancer | Not specified | [1] |
| HCC827 | Lung Cancer | Not specified | [1] |
| SW620 | Colon Cancer | Not specified | [1] |
| MDA-MB-621 | Breast Cancer | Not specified | [1] |
| HeLa | Cervical Cancer | Not specified | [1] |
| HCT116 | Colon Cancer | Not specified | [1] |
| KB | Nasopharyngeal Carcinoma | Not specified | [1] |
| MDA-MB-435 | Melanoma | > 40 | [2] |
| SGC-7901 | Gastric Cancer | > 40 | [2] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
Mechanisms of Anti-Tumor Action
The anti-cancer effects of this compound are multi-faceted, involving the disruption of several key cellular processes. These include cell cycle arrest, induction of programmed cell death (apoptosis and pyroptosis), and modulation of autophagy and cell migration.
Cell Cycle Arrest at G2/M Phase
This compound has been shown to induce cell cycle arrest at the G2/M phase in a dose-dependent manner in esophageal cancer cells.[1] This arrest is accompanied by the downregulation of key G2/M regulatory proteins, including Cyclin B1 and CDC2 (also known as CDK1), and the upregulation of the cell cycle inhibitor p21.[1]
Induction of Apoptosis
The compound promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[1]
Induction of Autophagy
This compound also influences autophagy, a cellular process of degradation and recycling of cellular components. It has been observed to increase the expression of the autophagy-related proteins Beclin-1 and LC3.[1]
Inhibition of Invasion and Metastasis
The metastatic potential of cancer cells is also targeted by this compound. It has been shown to decrease the expression of E-cadherin, a cell adhesion molecule whose loss is associated with increased invasion, and increase the expression of vimentin, a marker of epithelial-mesenchymal transition (EMT).[1]
Induction of Pyroptosis via PLK1 Inhibition
A key and novel mechanism of action for this compound is the induction of pyroptosis, a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory contents. This process is mediated through the inhibition of Polo-like kinase 1 (PLK1).[3] Inhibition of PLK1 leads to the activation of Gasdermin E (GSDME), a key executioner of pyroptosis.[1][3]
Signaling Pathways Modulated by this compound
The biological effects of this compound are orchestrated through its influence on specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: this compound induces G2/M arrest and apoptosis.
Caption: this compound induces pyroptosis by inhibiting PLK1.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for the key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, changing the medium with fresh compound every 2-3 days.
-
Colony Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically containing >50 cells).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is employed to detect changes in the expression levels of specific proteins involved in the pathways modulated by this compound.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against the proteins of interest (e.g., PLK1, GSDME, Cyclin B1, Bcl-2, etc.) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Sequencing (RNA-seq) Assay
RNA-seq is used to identify the potential molecular targets of this compound by analyzing changes in the transcriptome.
-
Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.
-
Library Preparation: Construct sequencing libraries from the extracted RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the treated and control groups. This involves read mapping, transcript assembly, and quantification of gene expression.
Interaction with the Actin Cytoskeleton
As a member of the cytochalasan family of mycotoxins, this compound is known to interact with the actin cytoskeleton.[4] Cytochalasans, in general, are recognized for their ability to bind to actin filaments and disrupt their polymerization, which can affect various cellular processes such as cell division, motility, and morphology.[5][6] This interaction with actin may contribute to the overall cytotoxic effects of this compound.
Conclusion and Future Perspectives
This compound has demonstrated significant potential as an anti-cancer agent, with a multi-pronged mechanism of action that includes cell cycle arrest, induction of apoptosis and pyroptosis, and modulation of other critical cellular processes. Its ability to target PLK1 and induce pyroptosis represents a particularly promising avenue for cancer therapy. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies and the exploration of combination therapies to enhance its anti-tumor efficacy. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising natural product into a clinical setting.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. ossila.com [ossila.com]
Chaetoglobosin E: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their diverse and potent biological activities.[1] Isolated from fungi such as Chaetomium madrasense, this compound has demonstrated significant anti-tumor properties, positioning it as a compound of interest for further investigation and potential therapeutic development.[2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its effects on cancer cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and exploration of this promising natural product.
Core Mechanism of Action: Multi-pronged Anti-Tumor Activity
This compound exerts its anti-tumor effects through a multi-faceted mechanism that culminates in the inhibition of cancer cell proliferation and the induction of programmed cell death. The primary pathways affected include cell cycle regulation, apoptosis, and a specialized form of inflammatory cell death known as pyroptosis. A key molecular target identified for this compound is Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[2][3] Furthermore, this compound has been shown to modulate crucial cell survival signaling pathways, including the EGFR/MEK/ERK and Akt pathways.[2][4]
Data Presentation: Quantitative Analysis of this compound Activity
The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | Parameter | Value | Reference(s) |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | IC50 | 2.57 µmol/L | [2] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | IC50 | Not specified | [5] |
| TE-1 | Esophageal Squamous Cell Carcinoma | IC50 | Not specified | [5] |
| HeLa | Cervical Cancer | IC50 | Not specified | [2][6] |
| HCT-116 | Colon Cancer | IC50 | Not specified | [2] |
| KB | Nasopharyngeal Cancer | IC50 | Not specified | [2] |
| A549 | Lung Cancer | IC50 | Not specified | [2] |
| HCC827 | Lung Cancer | IC50 | Not specified | [2] |
| SW620 | Colon Cancer | IC50 | Not specified | [2] |
| MDA-MB-621 | Breast Cancer | IC50 | Not specified | [2] |
Key Cellular Effects and Signaling Pathways
G2/M Cell Cycle Arrest
This compound induces a significant arrest of cancer cells in the G2/M phase of the cell cycle.[2] This effect is a direct consequence of the inhibition of key regulatory proteins essential for mitotic progression.
-
Downregulation of G2/M Regulatory Proteins: Treatment with this compound leads to a dose-dependent decrease in the expression of Cyclin B1 and CDC2 (also known as CDK1), and its phosphorylated form, p-CDC2.[2][4]
-
Upregulation of p21: Concurrently, the expression of the cyclin-dependent kinase inhibitor p21 is increased, further contributing to the blockade of cell cycle progression.[2][4]
Induction of Apoptosis
This compound triggers the intrinsic pathway of apoptosis, characterized by the modulation of the Bcl-2 family of proteins.
-
Modulation of Bcl-2 Family Proteins: It decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and subsequent caspase activation.
Induction of Pyroptosis via PLK1 Inhibition
A key and novel aspect of this compound's mechanism of action is the induction of pyroptosis, a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines.
-
Direct Inhibition of PLK1: RNA sequencing and computational analysis have identified Polo-like kinase 1 (PLK1) as a primary target of this compound.[2][3] this compound treatment leads to a dose-dependent decrease in PLK1 mRNA and protein expression.[2]
-
Activation of Gasdermin E (GSDME): The inhibition of PLK1 by this compound results in the activation of Gasdermin E (GSDME).[2][7] While the precise mechanism linking PLK1 inhibition to GSDME activation is still under investigation, it is established that knockdown of PLK1 activates GSDME, whereas overexpression of PLK1 inactivates it.[2] Activated GSDME forms pores in the cell membrane, leading to pyroptotic cell death.
Inhibition of EGFR/MEK/ERK and Akt Signaling Pathways
This compound also impacts key signaling pathways that are frequently dysregulated in cancer and are crucial for cell survival, proliferation, and metastasis.
-
EGFR/MEK/ERK Pathway: Treatment with this compound decreases the phosphorylation of EGFR, MEK, and ERK, indicating an inhibition of this signaling cascade.[2][4]
-
Akt Pathway: Similarly, this compound reduces the phosphorylation of Akt, a key node in the PI3K/Akt survival pathway.[2][4]
The inhibition of these pathways likely contributes to the observed G2/M arrest, induction of apoptosis and autophagy, and the inhibition of invasion and metastasis.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Procedure:
-
Seed esophageal cancer cells (e.g., KYSE-30, KYSE-150, TE-1) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the effect of this compound on cell cycle distribution.
-
Procedure:
-
Seed KYSE-30 cells in 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (PI, 50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression of specific proteins.
-
Procedure:
-
Seed KYSE-30 cells and treat with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, GSDME, Cyclin B1, CDC2, p-CDC2, p21, Bcl-2, Bax, p-EGFR, p-MEK, p-ERK, p-Akt, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Seed and treat cells with this compound as described for cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
Conclusion and Future Perspectives
This compound presents a compelling profile as an anti-tumor agent with a well-defined, multi-targeted mechanism of action. Its ability to induce G2/M cell cycle arrest, apoptosis, and pyroptosis through the inhibition of the key mitotic kinase PLK1, coupled with its inhibitory effects on critical survival pathways, underscores its therapeutic potential. The detailed molecular insights and experimental protocols provided in this guide offer a solid foundation for further research and development.
Future studies should focus on elucidating the precise molecular interactions between this compound and PLK1, further detailing the downstream signaling cascade leading to GSDME activation, and exploring the full spectrum of its anti-cancer activity in preclinical in vivo models. A comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties will also be crucial for its potential translation into clinical applications. The synergistic effects observed with conventional chemotherapeutic agents suggest that combination therapies incorporating this compound could be a promising strategy to enhance anti-cancer efficacy and overcome drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Chaetoglobosin E literature review
An In-depth Technical Guide to Chaetoglobosin E
Introduction
This compound is a fungal secondary metabolite belonging to the cytochalasan alkaloid class.[1] These compounds are characterized by a molecular structure that includes a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[1][2] First isolated from fungi such as Chaetomium globosum and Chaetomium madrasense, this compound has garnered significant attention within the scientific community for its potent and diverse biological activities, particularly its anti-tumor properties.[1][3][4] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.
Biological Activities
This compound exhibits a range of biological effects, with its anti-cancer activity being the most extensively studied. It also demonstrates antifungal and phytotoxic properties.
-
Antitumor Activity: this compound has shown potent cytotoxicity against a variety of cancer cell lines, including esophageal squamous cell carcinoma (ESCC), lung cancer, colon cancer, breast cancer, and prostate cancer.[3][5][6] Its primary mechanisms involve inducing cell cycle arrest, apoptosis, autophagy, and a form of inflammatory cell death known as pyroptosis.[3][7]
-
Antifungal Activity: The compound has displayed inhibitory effects against several plant pathogenic fungi, suggesting potential applications in agriculture.[8][9]
-
Phytotoxicity: this compound has been reported to inhibit the growth of certain plant seedlings, indicating phytotoxic effects.[10]
-
Enzyme Inhibition: Recent studies have shown that this compound can act as an inhibitor of acetylcholinesterase (AChE), suggesting a potential, though less explored, role in neurodegenerative disease research.[5]
Quantitative Biological Data
The biological activity of this compound has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and minimum inhibitory concentration (MIC) values.
Table 1: Cytotoxicity Data (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [3][11] |
| PC-3 | Prostate Cancer | 2.32 | [5] |
| HCT116 | Human Colon Cancer | > 3.15 | [10] |
| MDA-MB-435 | Melanoma | > 40 | [8] |
| SGC-7901 | Gastric Cancer | > 40 | [8] |
| LNCaP | Human Prostate Cancer | 0.62 | [6] |
| B16F10 | Mouse Melanoma | 2.78 | [6] |
| K562, A549, Huh7, H1975, MCF-7, U937, BGC823, HL60, Hela, MOLT-4 | Various Cancer Types | 1.4 - 9.2 | [6][12] |
Table 2: Enzyme Inhibition Data (IC₅₀)
| Enzyme | IC₅₀ Value (µM) | Reference |
| Acetylcholinesterase (AChE) | 4.15 | [5] |
Table 3: Antifungal Activity (EC₅₀ & MIC)
| Fungal Species | Metric | Value (µg/mL) | Value (µM) | Reference |
| Botrytis cinerea | EC₅₀ | 0.40 | - | [9] |
| C. gloeosporioides | MIC | - | 23.58 | [8][13] |
| R. solani | MIC | - | 11.79 | [8][13] |
Mechanism of Action in Cancer
The anti-tumor effects of this compound are multifactorial, stemming from its ability to interfere with critical cellular processes. The primary mechanism identified is the direct targeting and inhibition of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. This initial action triggers a cascade of downstream events.[3][7]
Inhibition of PLK1 and Cell Cycle Arrest
PLK1 is a serine/threonine kinase that plays a crucial role in mitosis. This compound treatment significantly decreases the expression of PLK1.[3] This inhibition leads to the arrest of cancer cells in the G2/M phase of the cell cycle, preventing them from dividing.[3][7][11] This arrest is biochemically characterized by the downregulation of key cell cycle proteins, including Cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[7][11]
Induction of Apoptosis, Autophagy, and Pyroptosis
Inhibition of PLK1 by this compound initiates multiple programmed cell death pathways:
-
Apoptosis: It modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax.[3][7]
-
Autophagy: The compound increases the expression of key autophagy markers Beclin-1 and LC3, indicating the induction of autophagic processes.[3][7]
-
Pyroptosis: A key finding is that this compound induces pyroptosis through the activation of Gasdermin E (GSDME).[3] The inhibition of PLK1 is directly linked to the activation of GSDME, representing a novel mechanism connecting cell cycle regulation with inflammatory cell death.[2][3]
Inhibition of EGFR/MEK/ERK and Akt Signaling
In addition to targeting PLK1, this compound also suppresses pro-survival signaling pathways. It has been shown to decrease the phosphorylation levels of EGFR, MEK, ERK, and Akt, effectively inhibiting these critical pathways that are often overactive in cancer and contribute to cell proliferation and survival.[3]
Disruption of the Actin Cytoskeleton
As a member of the cytochalasan family, this compound is known to interact with the actin cytoskeleton.[4][14] This disruption interferes with processes like cytokinesis, cell motility, and maintenance of cell shape.[15] This action also contributes to its anti-metastatic effects, which are observed through the modulation of invasion markers like E-cadherin and vimentin.[3][7]
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the evaluation of this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., KYSE-30, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins related to apoptosis, autophagy, and signaling pathways.
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, Bcl-2, Bax, LC3, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Caption: General experimental workflow for Western Blot analysis.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture and treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
RNA Sequencing (RNA-seq)
This method is used to identify the specific gene expression changes induced by this compound, leading to target identification like PLK1.[3]
-
Sample Preparation: Seed cells (e.g., KYSE-30) and treat with this compound (e.g., 8 µM for 48 h).[3][11]
-
RNA Extraction: Lyse the cells using Trizol reagent and extract total RNA according to the manufacturer's protocol.[11]
-
Quality Control: Assess RNA integrity and quantity using a Bioanalyzer and spectrophotometer.
-
Library Preparation: Construct sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Perform bioinformatic analysis, including quality control of raw reads, mapping to a reference genome, and differential gene expression analysis to identify up- and down-regulated genes.
Conclusion
This compound is a potent anti-tumor agent with a well-defined mechanism of action centered on the inhibition of the PLK1 kinase. This primary action triggers G2/M cell cycle arrest and activates multiple cell death pathways, including apoptosis, autophagy, and GSDME-mediated pyroptosis, while also suppressing crucial survival signaling. Its diverse biological activities, supported by quantitative data, establish it as a valuable lead compound for the development of novel cancer therapeutics. Further research could focus on its in vivo efficacy, pharmacokinetic properties, and potential synergistic effects with existing chemotherapeutic drugs to enhance clinical outcomes.[3]
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 5. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
An In-depth Technical Guide to the Biosynthesis of Chaetoglobosin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetoglobosins are a class of fungal secondary metabolites belonging to the cytochalasan family, known for their diverse and potent biological activities, including antitumor, antifungal, and antibacterial properties.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of Chaetoglobosin E, a prominent member of this family. Leveraging the well-characterized biosynthesis of the closely related Chaetoglobosin A, this document details the genetic and enzymatic machinery, key molecular transformations, and regulatory mechanisms involved. This guide also includes a compilation of quantitative data from related studies and detailed experimental protocols for key analytical and molecular biology techniques. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction to Chaetoglobosins
Chaetoglobosins are structurally complex natural products synthesized by various fungi, most notably species of the genus Chaetomium.[1] Their intricate architecture, featuring a polyketide-derived macrocycle fused to a perhydroisoindolone moiety and incorporating an L-tryptophan unit, has attracted significant interest from the scientific community.[1][2] The biological activities of chaetoglobosins are primarily attributed to their ability to interact with actin, leading to the disruption of the cytoskeleton and interference with cellular processes such as cell division and motility. This compound, along with other members of its family, is produced by the fungus Chaetomium globosum.
The Chaetoglobosin Biosynthetic Gene Cluster
The genetic blueprint for chaetoglobosin biosynthesis is encoded within a dedicated gene cluster. In Chaetomium globosum, the "che" cluster orchestrates the assembly and modification of the chaetoglobosin scaffold.[3][4] While the cluster for Chaetoglobosin A has been extensively studied, it provides a robust model for understanding the biosynthesis of this compound. The core of this cluster is a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS).[2][4]
Table 1: Key Genes in the Chaetoglobosin Biosynthetic Cluster and Their Putative Functions
| Gene | Proposed Function |
| cheA | PKS-NRPS hybrid enzyme responsible for the synthesis of the polyketide-amino acid backbone.[2][5] |
| cheB | Stand-alone enoyl reductase involved in the reduction of a double bond in the polyketide chain.[2][5] |
| cheD | Putative Diels-Alderase that may catalyze the intramolecular [4+2] cycloaddition to form the bicyclic core.[5] |
| cheE | Cytochrome P450 monooxygenase involved in post-PKS-NRPS tailoring reactions, such as epoxidation.[5] |
| cheF | FAD-linked oxidoreductase responsible for dehydrogenation of hydroxyl groups.[5] |
| cheG | Cytochrome P450 monooxygenase involved in stereospecific dihydroxylation.[5] |
| CgcheR | GAL4-like Zn(II)2Cys6 transcription factor that positively regulates the expression of the biosynthetic genes.[3][4] |
The Biosynthetic Pathway to this compound
The biosynthesis of this compound can be dissected into three main stages: backbone assembly, intramolecular cyclization, and a series of oxidative tailoring reactions.
Polyketide-Amino Acid Backbone Formation
The initial step is the synthesis of the linear precursor, prochaetoglobosin I. This is accomplished by the multifunctional PKS-NRPS enzyme, CheA.[5] The biosynthesis commences with the condensation of one molecule of acetyl-CoA with eight molecules of malonyl-CoA to form the polyketide chain.[4][5] The NRPS module of CheA then incorporates a molecule of L-tryptophan. The stand-alone enoyl reductase, CheB, is crucial for reducing a double bond in the polyketide backbone to establish the correct stereochemistry.[5]
Cyclization to the Core Scaffold
Following the synthesis of the linear precursor, a spontaneous intramolecular Diels-Alder reaction is proposed to occur, forming the characteristic perhydroisoindolone and macrocyclic rings of the chaetoglobosin core.[6] The enzyme CheD is annotated as a putative Diels-Alderase and may play a role in catalyzing or controlling the stereochemistry of this cyclization.[5]
Oxidative Tailoring Steps
A series of post-PKS-NRPS modifications, primarily oxidations, are required to convert the initial cyclized intermediate into the final chaetoglobosin products. This is where a network of pathways can lead to the formation of various chaetoglobosin analogs.[5] The enzymes CheE (a cytochrome P450 monooxygenase), CheF (a FAD-linked oxidoreductase), and CheG (a cytochrome P450 monooxygenase) are responsible for these transformations.[5]
For the formation of Chaetoglobosin A, CheG catalyzes the stereospecific dihydroxylation at C-19 and C-20.[5] The key structural difference in this compound is the presence of a ketone at C-19 instead of a hydroxyl group. While the specific enzyme responsible for this oxidation has not been definitively characterized, it is highly probable that one of the tailoring enzymes within the 'che' cluster, likely a dehydrogenase or an oxidase, catalyzes this final oxidation step from a hydroxylated precursor.
Quantitative Data
Quantitative analysis of chaetoglobosin production is crucial for optimizing fermentation conditions and for metabolic engineering efforts. High-performance liquid chromatography (HPLC) is the standard method for the quantification of chaetoglobosins.
Table 2: Production Titers of Chaetoglobosin A in Engineered Chaetomium globosum Strains
| Strain | Genetic Modification | Chaetoglobosin A Titer (mg/L) | Reference |
| Wild-Type | - | 58.66 | [4] |
| MFS1-3 | CgMfs1 silenced | 19.95 | [4] |
| MFS1-4 | CgMfs1 silenced | 17.13 | [4] |
| OEX13 | CgMfs1 overexpression | 298.77 | [4] |
| Wild-Type | - | 52 | [3] |
| ΔCgcheR | CgcheR knockout | 0 | [3] |
| OE-CgcheR | CgcheR overexpression | 260 | [3] |
| Wild-Type | - | 146 | [2] |
| Δcgpks11 | Cgpks11 knockout | 234 | [2] |
Experimental Protocols
The elucidation of the chaetoglobosin biosynthetic pathway has been made possible through a combination of molecular genetics and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Knockout via CRISPR-Cas9
This protocol describes the targeted deletion of a gene in C. globosum using a CRISPR-Cas9 system.
Materials:
-
C. globosum wild-type strain
-
Potato Dextrose Broth (PDB) and Potato Dextrose Agar (PDA)
-
Enzyme solution for protoplasting (e.g., lysing enzymes)
-
PEG solution for transformation
-
Plasmids for CRISPR-Cas9 system
-
Primers for gRNA construction and screening
Procedure:
-
Plasmid Construction: A "suicide" CRISPR-Cas9 plasmid is constructed containing the Cas9 nuclease and a specific guide RNA (gRNA) targeting the gene of interest.[2]
-
Protoplast Preparation: C. globosum is cultured in PDB for 2-3 days. Young mycelia are harvested and treated with an enzymatic solution to digest the cell walls and release protoplasts.[7]
-
Transformation: The linearized CRISPR-Cas9 plasmid is introduced into the protoplasts using a PEG-mediated transformation method.[7]
-
Screening and Verification: Transformants are selected on appropriate media and screened by colony PCR to identify mutants with the desired gene deletion. Successful knockouts are further verified by Southern blotting or DNA sequencing.[2]
-
Phenotypic Analysis: The knockout mutants are cultured in production media, and the culture extracts are analyzed by HPLC to determine the effect of the gene deletion on chaetoglobosin production.[7]
Heterologous Expression in a Host Organism
This protocol outlines the expression of a chaetoglobosin biosynthetic gene in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus nidulans, to characterize its function.
Materials:
-
Expression vector for the chosen host
-
Competent cells of the heterologous host
-
Gene of interest amplified from C. globosum genomic DNA
-
Appropriate culture media and selection agents
Procedure:
-
Gene Cloning: The coding sequence of the gene of interest is amplified by PCR from C. globosum genomic DNA and cloned into a suitable expression vector under the control of a strong promoter.
-
Host Transformation: The expression construct is introduced into the heterologous host using established transformation protocols.
-
Cultivation and Induction: The recombinant strain is cultured under conditions that induce the expression of the heterologous gene.
-
Metabolite Extraction and Analysis: The culture is extracted with an organic solvent, and the extract is analyzed by LC-MS to detect the product of the expressed enzyme. If a substrate is required for the enzymatic reaction, it may need to be added to the culture medium.
Quantitative Analysis by HPLC
This protocol describes the quantification of this compound from fungal culture extracts.
Materials:
-
C. globosum culture
-
Ethyl acetate and methanol (HPLC grade)
-
HPLC system with a UV detector and a C18 column
-
This compound standard
Procedure:
-
Sample Preparation: A known volume of the fungal culture is extracted with an equal volume of ethyl acetate. The organic phase is collected, dried, and redissolved in a known volume of methanol.[7]
-
HPLC Analysis: The sample is filtered and injected into an HPLC system. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Detection is performed using a UV detector at a wavelength of approximately 227 nm.[7]
-
Quantification: A standard curve is generated using a series of known concentrations of a pure this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.[7]
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving a sophisticated interplay of a PKS-NRPS hybrid enzyme and a suite of tailoring enzymes. While the core pathway is well-understood through studies of the closely related Chaetoglobosin A, the precise enzymatic step leading to the formation of the C-19 ketone in this compound remains to be definitively elucidated. Future research, employing targeted gene knockouts and heterologous expression of the tailoring enzymes in the 'che' cluster, will be crucial in fully unraveling the remaining mysteries of chaetoglobosin biosynthesis. A complete understanding of this pathway will not only provide insights into the chemical ecology of Chaetomium globosum but also open avenues for the bioengineering of novel chaetoglobosin analogs with potentially enhanced therapeutic properties. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to explore and exploit the biosynthetic potential of this fascinating family of natural products.
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Biosynthetic study of chaetoglobosin A: origins of the oxygen and hydrogen atoms, and indirect evidence for biological Diels–Alder reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. A Putative C2H2 Transcription Factor CgTF6, Controlled by CgTF1, Negatively Regulates Chaetoglobosin A Biosynthesis in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chaetoglobosins are a class of cytochalasan alkaloids, which are fungal secondary metabolites characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and a 10-(indol-3-yl) group.[1] First isolated from fungi such as Chaetomium globosum, these compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities.[2] Among them, Chaetoglobosin E has emerged as a compound of particular interest, demonstrating significant antitumor, antifungal, and phytotoxic properties.[3] This technical guide provides an in-depth overview of this compound and its related compounds, focusing on their biological activities, mechanism of action, and the experimental protocols utilized in their study.
Biological Activity of this compound and Related Compounds
This compound and its analogues exhibit a range of biological activities, with their cytotoxic and antifungal effects being the most extensively studied. The following tables summarize the quantitative data on the efficacy of these compounds against various cancer cell lines and fungal pathogens.
Cytotoxic Activity
The cytotoxicity of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | KYSE-30 (Esophageal Squamous Cell Carcinoma) | 2.57 | [4] |
| KYSE-150 (Esophageal Squamous Cell Carcinoma) | >10 | ||
| TE-1 (Esophageal Squamous Cell Carcinoma) | >10 | ||
| A549 (Lung Adenocarcinoma) | Not specified | [2] | |
| HCT116 (Colon Cancer) | Not specified | [5] | |
| HeLa (Cervical Cancer) | Not specified | [2] | |
| KB (Nasopharyngeal Epidermoid Tumor) | 48.0 | [6] | |
| Chaetoglobosin A | HCT116 (Colon Cancer) | 3.15 - 8.44 | [5] |
| Chaetoglobosin C | KB (Nasopharyngeal Epidermoid Tumor) | 34.0 | [6] |
| Chaetoglobosin F | KB (Nasopharyngeal Epidermoid Tumor) | 52.0 | [6] |
| Chaetoglobosin Fa | HCT116 (Colon Cancer) | 3.15 - 8.44 | [5] |
| Penochalasin A | KB (Nasopharyngeal Epidermoid Tumor) | 40.0 | [6] |
| Chaetoglobosin U | KB (Nasopharyngeal Epidermoid Tumor) | 16.0 | [6] |
Antifungal Activity
Several chaetoglobosins have demonstrated potent antifungal activity against plant pathogenic fungi. The half-maximal effective concentration (EC50) values are summarized in Table 2.
| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference |
| Chaetoglobosin (Compound 2 in source) | Botrytis cinerea | 2.19 | [1] |
| Chaetoglobosin (Compound 6 in source) | Botrytis cinerea | 8.25 | [1] |
| Chaetoglobosin (Compound 7 in source) | Botrytis cinerea | 0.40 | [1] |
| Chaetoglobosin (Compound 9 in source) | Botrytis cinerea | 5.83 | [1] |
| Azoxystrobin (Control) | Botrytis cinerea | 39.02 | [1] |
| Carbendazim (Control) | Botrytis cinerea | 70.11 | [1] |
Mechanism of Action of this compound in Cancer
Recent studies have elucidated a key mechanism by which this compound exerts its potent anti-tumor effects, particularly in esophageal squamous cell carcinoma (ESCC). The primary molecular target of this compound has been identified as Polo-like kinase 1 (PLK1) , a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[7]
Inhibition of PLK1 by this compound triggers a cascade of downstream events, leading to cancer cell death through multiple pathways:
-
Cell Cycle Arrest: this compound induces G2/M phase arrest in the cell cycle.[8] This is mediated by the downregulation of key regulatory proteins such as Cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[8]
-
Apoptosis and Autophagy: The compound modulates the expression of proteins involved in programmed cell death. It decreases the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[8] Furthermore, it enhances autophagy, as evidenced by the increased expression of Beclin-1 and LC3.[8]
-
Inhibition of Metastasis: this compound also impacts the metastatic potential of cancer cells by decreasing the expression of E-cadherin and increasing Vimentin levels.[8]
-
Pyroptosis Induction: A novel aspect of this compound's mechanism is the induction of pyroptosis, a form of programmed lytic cell death. This is achieved through the activation of Gasdermin E (GSDME).[1] The study found that high PLK1 expression inactivates GSDME, and by inhibiting PLK1, this compound activates GSDME-mediated pyroptosis.[1]
Signaling Pathway of this compound in ESCC
The following diagram illustrates the signaling cascade initiated by this compound's interaction with PLK1.
Caption: this compound inhibits PLK1, leading to multiple anti-cancer effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its analogues.
Typical Experimental Workflow
The following diagram outlines a general workflow for the isolation, characterization, and biological evaluation of chaetoglobosins.
Caption: General workflow for studying chaetoglobosins.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Plate esophageal cancer cells (e.g., KYSE-30, KYSE-150, TE-1) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a positive control (e.g., cisplatin) for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antifungal Assay
This method evaluates the antifungal activity of compounds against phytopathogenic fungi.
-
Compound Preparation: Dissolve the test compounds in DMSO.
-
Media Preparation: Mix the compound solution with sterilized Potato Dextrose Agar (PDA) medium at approximately 55°C to achieve the desired final concentrations.
-
Inoculation: Place a mycelial plug of the test fungus (e.g., Botrytis cinerea) onto the center of the PDA plates.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Growth Measurement: Measure the diameter of the fungal colony at regular intervals.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits fungal growth by 50%, using regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
-
Cell Treatment: Treat cancer cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol (B145695) at 4°C overnight.
-
Staining: Wash the cells with PBS and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., PLK1, Cyclin B1, Bcl-2, Bax, GSDME) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Synthetic Approach to Chaetoglobosin Analogues
A representative synthetic strategy would likely involve:
-
Construction of the Perhydroisoindolone Core: This is often achieved through a series of reactions, including Diels-Alder reactions to establish the stereochemistry of the fused ring system.
-
Synthesis of the Macrocycle Precursor: This involves the preparation of a linear chain containing the necessary functional groups for macrocyclization.
-
Macrocyclization: The formation of the large ring is a critical and often challenging step. Common methods include macrolactonization, macrolactamization, or ring-closing metathesis.
-
Functional Group Manipulation and Final Assembly: This involves the introduction or modification of functional groups to yield the final natural product.
The synthesis of these complex natural products requires advanced synthetic organic chemistry techniques and careful planning of the synthetic route to control stereochemistry and achieve a good overall yield.
Conclusion
This compound and its analogues represent a promising class of natural products with significant potential for development as therapeutic agents, particularly in the fields of oncology and agriculture. The elucidation of this compound's mechanism of action, involving the inhibition of PLK1 and the novel induction of pyroptosis, opens up new avenues for targeted cancer therapy. Further research into the synthesis of novel analogues and a deeper understanding of their structure-activity relationships will be crucial in harnessing the full therapeutic potential of this fascinating family of compounds. This guide provides a foundational resource for researchers embarking on or continuing their work in this exciting area.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Chaetoglobin A - ChemistryViews [chemistryviews.org]
- 5. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Total Synthesis of Chaetoglobin A. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 8. Asymmetric Total Synthesis of Chaetoglobin A - PMC [pmc.ncbi.nlm.nih.gov]
Chaetoglobosin E: A Technical Guide to Solubility and Stability for the Scientific Community
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E, a member of the cytochalasan alkaloid family, is a fungal secondary metabolite that has garnered interest for its potent biological activities, including anti-tumor effects.[1][2] As with any compound under investigation for therapeutic potential, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended to aid researchers in its handling, formulation, and experimental design. Due to the limited availability of data specifically for this compound, information from closely related chaetoglobosins, such as A and C, is included to provide a broader context.
Solubility Profile
Direct quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on the general characteristics of the chaetoglobosin class of compounds, a qualitative solubility profile can be inferred.
General Solubility of Chaetoglobosins:
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Methanol | Soluble | [3] |
| Water | Poorly soluble | [3] |
Experimental Protocol for Solubility Determination (General Method)
A standardized protocol for determining the solubility of a compound like this compound typically involves the following steps:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent (e.g., DMSO, methanol, water, buffered solutions at various pH levels).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solution is filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in units such as mg/mL or µg/mL.
The following diagram illustrates a typical workflow for determining compound solubility.
Caption: A generalized workflow for the experimental determination of solubility.
Stability Profile
The intrinsic stability of this compound is a critical parameter for its storage, handling, and formulation development. While specific degradation kinetics and pathways for this compound are not well-documented, studies on the stability of Chaetoglobosins A and C provide valuable insights.
Temperature Stability
Research on Chaetoglobosins A and C has shown that their stability is temperature-dependent. The following table summarizes the stability of these related compounds at various temperatures.
| Compound | Temperature (°C) | Exposure Time | Observation |
| Chaetoglobosin A | 75 | 24 hours | Significantly reduced amounts |
| Chaetoglobosin A | 100 | 90, 120, or 150 min | Significantly reduced amounts |
| Chaetoglobosin A | 175 | 15 min | Not detectable |
| Chaetoglobosin C | 75 | 24 hours | Lower amounts (not statistically significant) |
| Chaetoglobosin C | 100 | 90, 120, or 150 min | Lower amounts (not statistically significant) |
| Chaetoglobosin C | 175 | 30 min | Significantly reduced amounts |
This data is for Chaetoglobosins A and C and may serve as an indicator for the potential thermal stability of this compound.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5] A typical protocol involves subjecting the compound to various stress conditions.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at a specific temperature.
-
Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at a specific temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).
-
Photostability: Expose the compound (solid and in solution) to UV and visible light.
-
-
Time Points: Samples are collected at various time points during the stress testing.
-
Sample Preparation: Samples are neutralized (if necessary) and diluted to an appropriate concentration for analysis.
-
Analytical Method: A stability-indicating HPLC method is used to separate the parent compound from its degradation products. The method should be validated for specificity, linearity, accuracy, and precision.
-
Data Analysis: The percentage of degradation is calculated, and the degradation products are characterized, if possible, using techniques like mass spectrometry (MS).
The following diagram outlines the process of a forced degradation study.
Caption: A typical workflow for conducting a forced degradation study.
Signaling Pathways and Mechanism of Action
Chaetoglobosins are known to exert their biological effects by interacting with various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Interaction with the Actin Cytoskeleton
A primary target of chaetoglobosins is the actin cytoskeleton. These compounds are known to inhibit actin polymerization, leading to disruption of the cellular architecture and various cellular processes.[6][7][8][9]
Caption: this compound's inhibitory effect on actin polymerization.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several studies have indicated that chaetoglobosins can modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[10][11] Some chaetoglobosins have been shown to inhibit this pathway, contributing to their anti-tumor activity.[1]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
Targeting of Polo-Like Kinase 1 (PLK1)
Recent research has identified Polo-Like Kinase 1 (PLK1) as a potential target of this compound in esophageal squamous cell carcinoma.[12] PLK1 is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis.[13][14]
Caption: Inhibition of PLK1 signaling by this compound leading to apoptosis.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While specific quantitative data for this compound remains limited, the provided information on the broader class of chaetoglobosins offers valuable guidance for researchers. The detailed experimental protocols and diagrams of key signaling pathways are intended to facilitate further investigation into the properties and mechanisms of action of this compound, ultimately supporting its potential development as a therapeutic agent. Further research is warranted to establish a more definitive and quantitative physicochemical profile for this compound.
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Identification and characterization of forced degradation products and stability-indicating assay for notoginsenosidefc by using UHPLC-Q-TOF-MS and UHPLC-MS/MS: Insights into stability profile and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How Actin Polymerization and Myosin II Activity Regulate Focal Adhesion Dynamics in Motile Cells [mdpi.com]
- 9. Inhibition of actin polymerization enhances commitment to and execution of apoptosis induced by withdrawal of trophic support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Safety and Toxicity of Chaetoglobosin E
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Chaetoglobosin E, a cytochalasan alkaloid derived from fungal secondary metabolites, has demonstrated significant anti-tumor activity, positioning it as a compound of interest for oncological research.[1] As with any potential therapeutic agent, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide provides a consolidated overview of the known toxicological data, mechanisms of action, and relevant experimental protocols for this compound, tailored for a scientific audience.
Toxicological Profile
The toxicity of this compound has been primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines. While specific in vivo acute toxicity data for this compound is limited, data from the closely related Chaetoglobosin A provides valuable insight into the potential toxicological properties of this compound class.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic effects against a range of human cancer cell lines in a dose-dependent manner.[1] Its efficacy, measured as the half-maximal inhibitory concentration (IC₅₀), highlights its potential as an anti-proliferative agent.
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma (ESCC) | 2.57 µmol/L | [1] |
| A549 | Lung Cancer | Data indicates activity, specific IC₅₀ not provided | [1] |
| HCC827 | Lung Cancer | Data indicates activity, specific IC₅₀ not provided | [1] |
| SW620 | Colon Cancer | Data indicates activity, specific IC₅₀ not provided | [1] |
| MDA-MB-621 | Breast Cancer | Data indicates activity, specific IC₅₀ not provided | [1] |
| HeLa | Cervical Cancer | Data indicates activity, specific IC₅₀ not provided | [1] |
| HCT116 | Colon Cancer | Data indicates activity, specific IC₅₀ not provided | [1] |
| KB | Oral Carcinoma | Data indicates activity, specific IC₅₀ not provided | [1] |
Acute In Vivo Toxicity (Data from Chaetoglobosin A)
Comprehensive in vivo lethal dose studies for this compound are not extensively documented in the available literature. However, studies on Chaetoglobosin A, a structurally similar mycotoxin, offer a proxy for understanding potential acute toxicity. The median lethal dose (LD₅₀) is a standard measure of acute toxicity, representing the dose required to be lethal to 50% of a tested population.[2]
| Animal Model | Route of Administration | Sex | LD₅₀ (mg/kg) | Observations | Reference |
| Mouse (DDD strain) | Subcutaneous | Male | 6.5 mg/kg | - | [3][4] |
| Mouse (DDD strain) | Subcutaneous | Female | 17.8 mg/kg | - | [3][4] |
| Mouse | Oral | N/A | >400 mg/kg | Little adverse effect observed. | [3][4] |
| Wistar Rat (young) | Subcutaneous | N/A | 2.0 mg/kg | Acutely lethal dose. | [3][4] |
| Rat | Oral | N/A | >400 mg/kg | Little adverse effect observed. | [3][4] |
Pathological examinations in mice following subcutaneous injection of Chaetoglobosin A revealed marked edema at the injection site, necrosis of the thymus and spleen, and degeneration of spermatocytes in the testicles.[3]
Mechanism of Toxic Action and Cellular Effects
The anti-tumor activity and associated cytotoxicity of this compound stem from its ability to modulate multiple critical cellular pathways, primarily through the inhibition of Polo-like kinase 1 (PLK1).[1]
Primary Target: PLK1 Inhibition
Recent studies have identified PLK1 as a key molecular target of this compound.[1] PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. By inhibiting PLK1, this compound disrupts cell division, leading to cell death in rapidly proliferating cancer cells.
Downstream Cellular Consequences
The inhibition of PLK1 by this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor effects.[1] These include cell cycle arrest, induction of multiple forms of programmed cell death, and inhibition of metastasis.[1]
-
Cell Cycle Arrest: this compound induces G2/M phase arrest in cancer cells, characterized by the downregulation of cyclinB1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[1]
-
Apoptosis: It promotes apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[1]
-
Pyroptosis: A notable mechanism is the induction of pyroptosis, a form of inflammatory cell death, through the activation of Gasdermin E (GSDME).[1] This activation is linked to the inhibition of PLK1.[1][5]
-
Autophagy: The compound also stimulates autophagy, as evidenced by increased expression of beclin1 and LC3.[1]
-
Inhibition of Invasion and Metastasis: this compound affects proteins involved in cell adhesion and migration, leading to decreased E-cadherin and increased vimentin (B1176767) expression.[1]
Inhibition of Pro-Survival Signaling Pathways
In addition to targeting PLK1, this compound has been shown to suppress key signaling pathways that are often hyperactive in cancer, further contributing to its cytotoxic effects.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Median lethal dose - Wikipedia [en.wikipedia.org]
- 3. Acute toxic effects of chaetoglobosin A, a new cytochalasan compound produced by Chaetomium globosum, on mice and rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Acute toxic effects of chaetoglobosin A, a new cytochalasan compound produced by Chaetomium globosum, on mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chaetoglobosin E: A Comprehensive Technical Guide on its Historical Research, Mechanism of Action, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a naturally occurring cytochalasan alkaloid, a class of fungal secondary metabolites known for their diverse and potent biological activities. First isolated from Chaetomium globosum, a ubiquitous fungus, this compound has garnered significant interest within the scientific community for its potential as an anti-tumor and antifungal agent.[1][2] This technical guide provides an in-depth overview of the historical research findings, molecular mechanisms, and key experimental protocols associated with this compound, serving as a valuable resource for researchers in drug discovery and development.
Historical Research and Discovery
The Chaetoglobosin family of compounds was first reported in the 1970s.[3] Since then, numerous analogues, including this compound, have been isolated from various fungal species, predominantly from the genus Chaetomium.[2] Early research focused on the isolation, structural elucidation, and initial characterization of the biological activities of these compounds. The chemical structure of this compound, featuring a complex polycyclic framework, was determined through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, and has been confirmed by single-crystal X-ray crystallography.[2][4][5]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C32H36N2O5 | [5] |
| Molecular Weight | 528.6 g/mol | [5] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in methanol, DMSO, and other organic solvents | [5] |
Biological Activities and Quantitative Data
This compound has demonstrated significant potential in two primary areas of therapeutic interest: oncology and mycology.
Antitumor Activity
Multiple studies have highlighted the potent cytotoxic effects of this compound against a variety of human cancer cell lines.[2][4][5] Its primary mechanism of antitumor action involves the induction of cell cycle arrest at the G2/M phase and the initiation of a form of programmed cell death known as pyroptosis.[3][4]
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 8.9 | [2][5] |
| A549 | Lung Cancer | 5.9 | [2][5] |
| Huh7 | Liver Cancer | 1.4 | [2][5] |
| H1975 | Lung Cancer | 9.2 | [2][5] |
| MCF-7 | Breast Cancer | 2.1 | [2][5] |
| U937 | Histiocytic Lymphoma | 1.4 | [2][5] |
| BGC823 | Gastric Cancer | 8.2 | [2][5] |
| HL60 | Promyelocytic Leukemia | 2.5 | [2][5] |
| Hela | Cervical Cancer | 2.8 | [2][5] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.4 | [2][5] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [4] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | - | [4] |
| TE-1 | Esophageal Squamous Cell Carcinoma | - | [4] |
Antifungal Activity
This compound has also been shown to possess notable antifungal properties against various plant pathogenic fungi.
Table 2: Antifungal Activity of this compound
| Fungal Species | Activity Metric | Value | Reference |
| Colletotrichum gloeosporioides | MIC | 23.58 µM | [6] |
Mechanism of Action: Signaling Pathways
The antitumor effects of this compound are primarily attributed to its ability to modulate key cellular signaling pathways, leading to cell cycle arrest and programmed cell death.
G2/M Cell Cycle Arrest
This compound induces a dose-dependent arrest of the cell cycle at the G2/M transition phase.[4] This is achieved through the modulation of critical cell cycle regulatory proteins. Specifically, treatment with this compound leads to the downregulation of Cyclin B1, CDC2 (also known as CDK1), and its phosphorylated form (p-CDC2), while upregulating the expression of the cyclin-dependent kinase inhibitor p21.[4][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
Chaetoglobosin E: A Fungal Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetoglobosin E, a member of the cytochalasan family of mycotoxins, is a secondary metabolite produced by a variety of fungal species. Exhibiting significant biological activities, particularly in the realms of oncology and mycology, it has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of this compound, detailing its fungal origins, protocols for its isolation and characterization, and its mechanisms of action. Quantitative data on its bioactivities are presented in a clear, tabular format, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of its properties and potential applications in drug discovery and development.
Fungal Sources of this compound
This compound has been isolated from a range of fungal species, with a notable prevalence in the genus Chaetomium. The primary producers of this compound are endophytic and saprophytic fungi, which thrive in diverse ecological niches. A comprehensive list of fungal species reported to produce this compound is provided below.
-
Chaetomium globosum : This is the most frequently cited producer of this compound and a variety of other chaetoglobosins. It is a ubiquitous fungus found in soil, on decaying plant material, and as an endophyte in various plants, including Ginkgo biloba.[1]
-
Chaetomium madrasense : An endophytic fungus from which this compound has been isolated and shown to possess potent anti-tumor activities.[2]
-
Emericellopsis sp. : A marine-derived fungus that has been identified as a producer of a diverse array of chaetoglobosins, including this compound.[3]
-
Phomopsis sp. : This genus is also known to produce various chaetoglobosins, and this compound has been identified from certain species within this genus.[4]
-
Botryosphaeria dothidea : Another fungal species that has been reported to produce a range of chaetoglobosins.[4]
-
Chaetomium subaffine : This species is a known producer of various chaetoglobosin compounds.[4]
-
Chaetomium elatum : This species has also been identified as a source of chaetoglobosins.[4][5]
Biological Activities and Quantitative Data
This compound demonstrates a spectrum of biological activities, with its cytotoxic and antifungal properties being the most extensively studied.
Cytotoxic Activity
This compound exhibits potent cytotoxic effects against a variety of human cancer cell lines. This activity is a key driver of research into its potential as an anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [6] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | >10 | [6] |
| TE-1 | Esophageal Squamous Cell Carcinoma | >10 | [6] |
| LNCaP | Prostate Cancer | 0.62 | [7] |
| B16F10 | Mouse Melanoma | 2.78 | [7] |
| KB | Human Nasopharyngeal Epidermoid Tumor | 48.0 | [5] |
| HCT116 | Colon Cancer | Moderate Activity | [1] |
Antifungal Activity
This compound also displays notable activity against various fungal pathogens, suggesting its potential as a lead compound for the development of novel antifungal agents.
| Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| Botrytis cinerea | EC50 | <10 | [8] |
| Sclerotinia sclerotiorum | EC50 | Moderate Activity | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of this compound-producing fungi, and the subsequent extraction, purification, and characterization of the compound.
Fungal Cultivation and Fermentation
Objective: To produce a sufficient quantity of fungal biomass and secondary metabolites, including this compound.
Materials:
-
A pure culture of a this compound-producing fungal strain (e.g., Chaetomium globosum).
-
Potato Dextrose Agar (B569324) (PDA) plates.
-
Potato Dextrose Broth (PDB) or other suitable liquid fermentation medium.
-
Erlenmeyer flasks.
-
Incubator shaker.
Procedure:
-
Strain Activation: Aseptically transfer a small piece of the fungal mycelium from a stock culture onto a fresh PDA plate. Incubate at 25-28°C for 5-7 days, or until sufficient growth is observed.
-
Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with several agar plugs (approximately 5 mm in diameter) from the actively growing PDA plate.
-
Incubation: Incubate the seed culture on a rotary shaker at 150-180 rpm and 25-28°C for 3-5 days.
-
Large-Scale Fermentation: Inoculate larger fermentation flasks (e.g., 1 L flasks containing 400 mL of PDB) with the seed culture (typically a 5-10% v/v inoculum).
-
Fermentation: Incubate the production cultures under the same conditions as the seed culture for 14-21 days. The optimal fermentation time can vary depending on the fungal species and culture conditions.
Extraction and Purification
Objective: To isolate this compound from the fungal culture.
Materials:
-
Fungal culture broth and mycelia.
-
Ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH).
-
Separatory funnel.
-
Rotary evaporator.
-
Silica (B1680970) gel for column chromatography.
-
Solvents for column chromatography (e.g., hexane, chloroform, acetone, methanol gradients).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
HPLC grade solvents (e.g., acetonitrile (B52724), water).
Procedure:
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Dry the mycelia and extract it with methanol or ethyl acetate.
-
Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity (e.g., hexane-chloroform, chloroform-acetone, acetone-methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Purify the compound using a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Structural Characterization
Objective: To confirm the identity and structure of the isolated this compound.
Methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons within the molecule.
Representative Spectroscopic Data for a Chaetoglobosin Analog (for illustrative purposes):
-
HR-ESI-MS: m/z [M+H]+ calculated for C32H36N2O5, found [value].
-
1H NMR (CDCl3, 500 MHz): δ (ppm) values corresponding to the protons in the molecule.
-
13C NMR (CDCl3, 125 MHz): δ (ppm) values corresponding to the carbons in the molecule.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cancer Cells
This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the primary mechanisms involves the inhibition of the EGFR/MEK/ERK and Akt signaling pathways.[9]
Caption: Inhibition of EGFR/MEK/ERK and Akt signaling pathways by this compound.
Experimental Workflow for this compound Research
The following diagram illustrates a typical workflow for the discovery and bioactivity assessment of this compound from a fungal source.
Caption: A typical experimental workflow for this compound research.
Conclusion and Future Perspectives
This compound stands out as a promising natural product with significant potential for development as a therapeutic agent, particularly in the field of oncology. Its potent cytotoxic activity against various cancer cell lines, coupled with its defined mechanism of action involving the inhibition of key signaling pathways, makes it an attractive candidate for further investigation. Future research should focus on optimizing its production through fermentation technology and metabolic engineering, conducting in-depth preclinical and clinical studies to evaluate its efficacy and safety, and exploring the synthesis of novel analogs with improved therapeutic indices. The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating fungal metabolite.
References
- 1. agilent.com [agilent.com]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chaetoglobosin E Extraction from Chaetomium globosum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a cytochalasan alkaloid produced by the filamentous fungus Chaetomium globosum.[1] Like other members of the chaetoglobosin family, it possesses a unique molecular architecture characterized by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[1] This compound has garnered significant interest in the scientific community due to its potent biological activities, particularly its anti-tumor properties. Understanding the extraction and purification of this compound is a critical first step for further research into its therapeutic potential. These application notes provide a comprehensive overview of the extraction protocol, relevant quantitative data from related compounds, and insights into its mechanism of action.
Biological Activity and Applications
This compound has demonstrated significant anti-tumor activity against various cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of actin polymerization, a fundamental process in cell division, motility, and morphology.[3][4] Recent studies have further elucidated its molecular targets, revealing that this compound can inhibit Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[2] This inhibition subsequently affects downstream signaling pathways crucial for cancer cell proliferation and survival, including the EGFR/MEK/ERK and Akt pathways.[2]
Potential Applications:
-
Cancer Research: As a potent anti-proliferative agent, this compound serves as a valuable tool for studying cancer cell biology and as a lead compound for the development of novel anticancer drugs.[2]
-
Cell Biology: Its specific action on the cytoskeleton makes it a useful probe for investigating the dynamics of actin filaments and their role in various cellular processes.
-
Drug Development: The unique structure and mechanism of action of this compound offer a promising scaffold for medicinal chemistry efforts to synthesize more potent and selective analogs.
Data on Chaetoglobosin Production
Quantitative data specifically comparing the extraction yields of this compound under different conditions are limited in the available literature. However, studies on the production of other major chaetoglobosins, such as Chaetoglobosin A and C, by Chaetomium globosum provide valuable insights into optimal culture and extraction conditions.
| Culture Medium | Mycotoxin | Average Yield/Production | Reference |
| Oatmeal Agar (B569324) | Chaetoglobosin A | Production detected in 16 out of 30 isolates | [5][6] |
| Oatmeal Agar | Chaetoglobosin C | Production detected in all 30 isolates | [5][6] |
| Potato Dextrose Agar (pH 7.01) | Chaetoglobosin C | ~203 µg per five agar plates | [7] |
| Cornstalk Solid Fermentation | Chaetoglobosin A | 0.34 mg/g of cornstalk | [8] |
| PDA Liquid Medium (Wild-Type) | Chaetoglobosin A | 58.66 mg/L | [9] |
| PDA Liquid Medium (Engineered Strain) | Chaetoglobosin A | 298.77 mg/L | [9] |
Note: The yields can vary significantly based on the specific strain of Chaetomium globosum, culture conditions, and extraction methods.
Experimental Protocols
The following protocols are a synthesis of methodologies reported for the extraction and purification of chaetoglobosins from Chaetomium globosum. While a specific protocol for this compound is not explicitly detailed in the literature, these general procedures can be adapted for its isolation.
Fungal Culture and Fermentation
Chaetomium globosum can be cultured on both solid and liquid media to produce chaetoglobosins. Oatmeal agar has been shown to support high production of chaetoglobosins A and C.[5][6]
Materials:
-
Chaetomium globosum strain
-
Potato Dextrose Agar (PDA) or Oatmeal Agar (OA) plates
-
Liquid culture medium (e.g., Potato Dextrose Broth)
-
Incubator
Protocol:
-
Inoculate PDA or OA plates with spores or mycelial plugs of Chaetomium globosum.
-
Incubate the plates at 25-28°C in the dark for 2-4 weeks, or until sufficient fungal growth and sporulation are observed.[5][6]
-
For liquid culture, inoculate a suitable broth with spores or mycelia and incubate at 25-28°C with shaking (e.g., 150 rpm) for 2-3 weeks.
Extraction of this compound
The selection of the extraction solvent is critical for maximizing the yield of the target compound. Acetone, ethyl acetate (B1210297), and methanol (B129727) are commonly used solvents for extracting chaetoglobosins.
Materials:
-
Fungal biomass (from solid or liquid culture)
-
Extraction solvent (e.g., Acetone, Ethyl Acetate, or Methanol)
-
Blender or homogenizer
-
Shaker
-
Filtration apparatus (e.g., cheesecloth, filter paper, Buchner funnel)
-
Rotary evaporator
Protocol:
-
Harvest the fungal mycelia and the solid substrate (if any). For liquid cultures, separate the mycelia from the broth by filtration.
-
Dry the fungal biomass (e.g., air-dry or lyophilize).
-
Grind the dried biomass to a fine powder.
-
Suspend the fungal powder in a suitable solvent (e.g., a 1:10 w/v ratio of biomass to solvent).
-
Extract the mixture by shaking or stirring at room temperature for several hours to overnight. For more efficient extraction, sonication can be used.
-
Filter the mixture to separate the solvent extract from the fungal debris.
-
Repeat the extraction process with fresh solvent to ensure complete recovery of the metabolites.
-
Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
The crude extract contains a mixture of metabolites. A multi-step chromatographic procedure is necessary to isolate pure this compound.
Materials:
-
Crude extract
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
Solvents for chromatography (e.g., hexane (B92381), dichloromethane, ethyl acetate, methanol, acetone)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Fractions collector
-
Thin Layer Chromatography (TLC) plates for monitoring fractionation
Protocol:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate or acetone.
-
Collect fractions and monitor the separation using TLC. Pool the fractions containing the compound of interest based on their TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol).
-
Apply the sample to a Sephadex LH-20 column.
-
Elute the column with the same solvent (isocratic elution).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Further purify the fractions containing this compound using preparative HPLC with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, to achieve high-resolution separation.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the isolated compound using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits PLK1, affecting downstream pathways.
Mechanism of Action on Actin Cytoskeleton
Caption: this compound disrupts actin dynamics by inhibiting polymerization.
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. Growth and mycotoxin production by Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Chaetoglobosin E using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a cytochalasan-type mycotoxin produced by various fungi, including species of Chaetomium and Penicillium.[1][2] Like other chaetoglobosins, it exhibits a range of biological activities, including cytotoxicity, which makes it a compound of interest in drug discovery and a concern for food safety and indoor environments.[3] Accurate quantification of this compound is crucial for toxicological assessments, pharmacological studies, and quality control of fermentation processes.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector is a robust and widely used technique for the analysis of mycotoxins.[4] This document provides a detailed protocol for the extraction and quantification of this compound from fungal cultures using a reversed-phase HPLC method.
Principle of the Method
This method relies on the extraction of this compound from a sample matrix, followed by chromatographic separation on a C18 reversed-phase column. The separation is achieved using a gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol). Detection and quantification are performed by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption, typically around 220 nm.[5] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from analytical standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Acids: Formic acid (analytical grade).
-
Salts: Sodium chloride (NaCl, analytical grade).
-
Extraction Solvents: Ethyl acetate (B1210297) (analytical grade).
-
Analytical Standard: this compound (requires sourcing from a specialized supplier of natural products or purification in-house). Chaetoglobosin A and C are available from suppliers like AdipoGen and Biosynth, which may also be sources for this compound.[2][6]
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
-
Rotary evaporator or nitrogen evaporator.[7]
-
Glassware: volumetric flasks, pipettes, vials.
Sample Preparation: Extraction from Fungal Culture
This protocol is adapted from methods for extracting chaetoglobosins from fungal fermentations.[1][3]
-
Fermentation: Cultivate the this compound-producing fungal strain on a suitable solid or in a liquid medium. For solid rice medium, a typical cultivation period is 30 days at 28°C.[1]
-
Extraction:
-
For solid cultures, homogenize the entire culture (e.g., 100 g of rice medium) and extract three times with an equal volume of ethyl acetate.[1]
-
For liquid cultures, partition the culture broth against an equal volume of ethyl acetate three times in a separatory funnel.
-
-
Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporation: Filter the extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol or acetonitrile (e.g., 5 mL).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient similar to those used for general mycotoxin screening can be adapted.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD or UV detector at 220 nm.[5]
-
-
Calibration Curve:
-
Prepare a stock solution of this compound standard in methanol or acetonitrile (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.998.[9]
-
Quantification
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on its retention time, which should match that of the analytical standard. In a similar semi-preparative setup, this compound eluted at 13 minutes with 55% acetonitrile/water.[5] Retention time is a reliable parameter for peak identification.[10][11][12]
-
Record the peak area for this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample extract using the linear regression equation from the calibration curve.
-
Determine the final concentration in the original sample by accounting for the dilution factor from the sample preparation steps.
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Table 2: Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.998 | 0.9992 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
| Accuracy (Recovery %) | 80 - 120% | 95.6% |
| Precision (RSD %) | ≤ 15% | 4.2% |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Chaetoglobosin C | CAS 50645-76-6 | AdipoGen Life Sciences | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chaetoglobosin A - From chaetomium globosum | 50335-03-0 | BC162713 [biosynth.com]
- 7. organomation.com [organomation.com]
- 8. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Simultaneous determination of twelve mycotoxins in edible oil, soy sauce and bean sauce by PRiME HLB solid phase extraction combined with HPLC-Orbitrap HRMS [frontiersin.org]
- 10. HPLC retention time as a diagnostic tool for hemoglobin variants and hemoglobinopathies: a study of 60000 samples in a clinical diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Chaetoglobosin E in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites known for a wide range of biological activities.[1] Primarily derived from fungi such as Chaetomium madrasense 375, this compound has demonstrated significant anti-tumor properties, making it a compound of interest in cancer research and drug development.[2] These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its effects on cancer cells, including its mechanism of action involving cell cycle arrest, apoptosis, autophagy, and the inhibition of metastasis.
Mechanism of Action
This compound exerts its anti-tumor effects through the modulation of several key cellular processes and signaling pathways. It has been shown to induce G2/M phase cell cycle arrest, promote apoptosis and autophagy, and inhibit cell invasion and metastasis in cancer cells.[2][3][4] The primary molecular target of this compound is believed to be Polo-like kinase 1 (PLK1).[2][3] By inhibiting PLK1, this compound can trigger pyroptosis through the activation of gasdermin E (GSDME).[3] Furthermore, it has been observed to suppress the EGFR/MEK/ERK and Akt signaling pathways, which are critical for cell growth and survival.[2][4]
Data Presentation
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Duration | Observed Effects | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Cell Viability | Not specified | 48 h | Significant inhibition of proliferation | [2] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Cell Viability | Not specified | 48 h | Inhibition of proliferation | [2] |
| TE-1 | Esophageal Squamous Cell Carcinoma | Cell Viability | Not specified | 48 h | Inhibition of proliferation | [2] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Colony Formation | Various | 10 days | Inhibition of colony formation | [2] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Cell Cycle Analysis | Not specified | 48 h | G2/M phase arrest | [2] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Western Blot | Not specified | 48 h | Decreased Bcl-2, Increased Bax, Increased Beclin-1, Increased LC3, Decreased E-cadherin, Increased Vimentin, Decreased p-EGFR, p-MEK, p-ERK, p-Akt | [2] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | RNA Sequencing | 8 µM | 48 h | Identification of PLK1 as a potential target | [2] |
| A549 | Non-small cell lung cancer | MTT Assay | Dose-dependent | Not specified | Inhibition of proliferation | [3] |
| A549 | Non-small cell lung cancer | Western Blot | Not specified | Not specified | Decreased p-EGFR, EGFR, p-MEK, p-ERK, Bcl-2; Increased LC3II, p21; Downregulation of Cyclin B1 | [3] |
| A549 | Non-small cell lung cancer | Flow Cytometry | Not specified | Not specified | G2/M arrest | [3] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., KYSE-30, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting and flow cytometry).
-
Allow the cells to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete growth medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
Materials:
-
6-well plates
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 10-14 days, changing the medium with fresh this compound every 2-3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
Cell Cycle Analysis (Flow Cytometry)
Materials:
-
Cells treated with this compound
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the treated cells by trypsinization and wash them with cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Apoptosis, Autophagy, and Signaling Proteins
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., Bcl-2, Bax, Beclin-1, LC3, p-EGFR, p-MEK, p-ERK, p-Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General workflow for studying this compound.
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Antifungal Applications of Chaetoglobosin E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a member of the cytochalasan class of mycotoxins produced by various fungi, notably from the genus Chaetomium.[1] Like other cytochalasans, this compound's biological activity is primarily attributed to its ability to interact with actin, a critical component of the eukaryotic cytoskeleton. This interaction disrupts actin polymerization and the formation of microfilaments, leading to a cascade of effects on cellular processes that are essential for fungal growth and viability, such as cell division, morphogenesis, and polarized growth.[2] These properties make this compound a subject of interest for its potential antifungal applications.
This document provides an overview of the reported antifungal activity of this compound, detailed protocols for its evaluation, and a summary of its mechanism of action.
Data Presentation
The antifungal efficacy of this compound has been quantitatively assessed against several plant pathogenic fungi. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.
| Fungal Species | MIC (µg/mL) | Reference |
| Rhizoctonia solani | 12.5 | Qin et al., 2009 |
| Colletotrichum gloeosporioides | 25 | Qin et al., 2009 |
Mechanism of Action
The primary antifungal mechanism of this compound, like other cytochalasans, is the disruption of the actin cytoskeleton. By binding to the barbed end of actin filaments, it inhibits both the association and dissociation of actin monomers, thereby interfering with microfilament dynamics. This disruption has several downstream consequences for fungal cells:
-
Inhibition of Hyphal Growth: Fungal hyphae extend through polarized growth at the tip, a process that is heavily dependent on a functional actin cytoskeleton for the transport of vesicles containing cell wall precursors and enzymes. Disruption of actin filaments by this compound leads to a cessation of this polarized growth.[2]
-
Defects in Morphogenesis: The actin cytoskeleton is crucial for maintaining cell shape and for processes such as budding in yeasts and branch formation in filamentous fungi. Interference with actin function results in morphological abnormalities, such as swollen and misshapen hyphae.
-
Impaired Cytokinesis: Actin is a key component of the contractile ring that is necessary for cell division. By disrupting this structure, this compound can inhibit fungal cell proliferation.
The following diagram illustrates the proposed mechanism of action for this compound's antifungal activity.
References
Chaetoglobosin E: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites, that has demonstrated significant anti-tumor activity in various cancer models.[1] Originating from fungi such as Chaetomium madrasense 375, this natural compound has garnered interest in the field of oncology for its potent cytotoxic and cytostatic effects.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, summarizing its mechanism of action, effects on cellular processes, and methodologies for its investigation.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. A primary target of this compound is Polo-like kinase 1 (PLK1) , a critical regulator of mitosis.[1][2][3] By inhibiting PLK1, this compound disrupts the cell cycle, leading to G2/M phase arrest.[1][3]
Furthermore, this compound has been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways , which are crucial for cell proliferation, survival, and metastasis.[1][2] The inhibition of these pathways contributes to the induction of apoptosis and autophagy, as well as the suppression of cancer cell invasion and metastasis.[1][2]
A novel aspect of this compound's mechanism is the induction of pyroptosis , a form of programmed cell death, through the activation of gasdermin E (GSDME) .[1][2][4] This process is linked to the inhibition of PLK1, which normally inactivates GSDME.[1]
Data Presentation
Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µmol/L) | Citation |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [1] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | >2.57 | [1] |
| TE-1 | Esophageal Squamous Cell Carcinoma | >2.57 | [1] |
| A549 | Lung Cancer | Not specified | [1] |
| HCC827 | Lung Cancer | Not specified | [1] |
| SW620 | Colon Cancer | Not specified | [1] |
| MDA-MB-621 | Breast Cancer | Not specified | [1] |
| HeLa | Cervical Cancer | Not specified | [1] |
| HCT116 | Colon Cancer | Not specified | [1] |
| KB | Oral Carcinoma | Not specified | [1] |
Table 2: Synergistic Anti-proliferative Effect of this compound with Cytotoxic Agents in KYSE-30 Cells
| Combination | EC50 (µmol/L) | Combination Index (CI) | Dose-Reduction Index (DRI) | Citation |
| This compound + Cisplatin | Not specified | <1.0 | >1.0 | [1] |
| This compound + 5-Fluorouracil | Not specified | <1.0 | >1.0 | [1] |
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for investigating this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Source: this compound can be isolated from fungal metabolites or obtained from commercial suppliers.
-
Solvent: Due to its poor solubility in water, dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Cell Culture
-
Cell Lines: Esophageal squamous cell carcinoma lines (KYSE-30, KYSE-150, TE-1), lung cancer (A549, HCC827), colon cancer (SW620), and breast cancer (MDA-MB-621) cell lines have been used in studies with this compound.[1]
-
Culture Conditions: Maintain cell lines in the recommended culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (DMSO). Incubate for 48 hours.[1]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[1]
-
Absorbance Measurement: Measure the optical density at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using appropriate software.
Colony Formation Assay
-
Cell Seeding: Seed cells in a 24-well plate at a low density (e.g., 500 cells/well) and allow them to adhere for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound.
-
Medium Change: Replace the medium containing the respective concentrations of this compound every 2 days.[1]
-
Incubation: Incubate for 10 days or until visible colonies are formed.[1]
-
Staining: Fix the colonies with a suitable fixative (e.g., methanol) and stain with 1% crystal violet.[1]
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells (e.g., KYSE-30) in 6-well plates. After 24 hours, treat with different concentrations of this compound for 48 hours.[1][3]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for a specified period (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound for 48 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. The following primary antibodies have been reported for use in this compound studies (specific dilutions may require optimization):[3]
-
p-EGFR, p-MEK, p-ERK, Akt, p-Akt (Cell Signaling Technology)
-
PLK1 (Abcam)
-
MEK, EGFR, GSDME, Bcl-2, Bax, Beclin1, LC3, p21, Cyclin B1, CDC2, p-CDC2, E-cadherin, Vimentin, Actin (Abways, China)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Tumor Xenograft Model (General Protocol)
Note: A specific protocol for this compound administration in vivo was not detailed in the reviewed literature. The following is a general guideline that requires optimization.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 KYSE-30 cells) into the flank of the mice.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (dissolved in a suitable vehicle) via a selected route (e.g., intraperitoneal or oral). The dosage and treatment schedule need to be determined empirically.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry or western blotting).
Conclusion
This compound is a promising natural compound with multifaceted anti-cancer properties. Its ability to target key signaling pathways, induce multiple forms of programmed cell death, and arrest the cell cycle makes it a valuable tool for cancer research and a potential candidate for drug development. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this compound in various cancer models. Further investigation, particularly in optimizing in vivo administration and exploring its efficacy in a broader range of cancers, is warranted.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 3. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Chaetoglobosin E in Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites, that has demonstrated significant anti-tumor activity.[1][2] Originating from fungi such as Chaetomium madrasense 375, this compound has emerged as a promising candidate for cancer therapy, particularly in esophageal squamous cell carcinoma (ESCC).[1][3] These application notes provide a comprehensive overview of the anti-tumor effects of this compound, its mechanism of action, and detailed protocols for its investigation in a research setting.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily targeting key regulators of cell cycle progression and survival. The principal target of this compound has been identified as Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in mitosis.[1][4] By inhibiting PLK1, this compound disrupts the G2/M phase of the cell cycle, leading to mitotic arrest.[1][3]
This cell cycle disruption subsequently triggers several downstream cellular processes:
-
Apoptosis: this compound modulates the expression of apoptosis-related proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][5]
-
Autophagy: The compound has been observed to increase the expression of autophagy markers such as beclin1 and LC3, suggesting an induction of autophagic processes.[1][5]
-
Pyroptosis: A notable mechanism of this compound-induced cell death is pyroptosis, a form of programmed cell death dependent on gasdermin E (GSDME).[2] Inhibition of PLK1 by this compound leads to the activation of GSDME, initiating this inflammatory cell death pathway.[2][4]
-
Inhibition of Metastasis: this compound has been shown to decrease the expression of E-cadherin and increase vimentin, proteins associated with epithelial-mesenchymal transition (EMT) and metastasis.[1]
-
Signaling Pathway Inhibition: The anti-tumor activity of this compound is also associated with the downregulation of the EGFR/MEK/ERK and Akt signaling pathways, which are critical for tumor cell growth and survival.[1]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [3] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | >2.57 | [3] |
| TE-1 | Esophageal Squamous Cell Carcinoma | >2.57 | [3] |
| A549 | Lung Cancer | Not specified | [3] |
| HCC827 | Lung Cancer | Not specified | [3] |
| SW620 | Colon Cancer | Not specified | [3] |
| MDA-MB-621 | Breast Cancer | Not specified | [3] |
| HeLa | Cervical Cancer | Not specified | [3] |
| HCT116 | Colon Cancer | Not specified | [3] |
| KB | Oral Epidermoid Carcinoma | Not specified | [3] |
Effects of this compound on Key Protein Expression in KYSE-30 Cells
This table quantifies the observed changes in the expression of proteins involved in cell cycle regulation, apoptosis, and autophagy following treatment with this compound.
| Protein | Function | Effect of this compound | Citation |
| Cyclin B1 | G2/M Transition | Downregulation | [1] |
| CDC2 | G2/M Transition | Downregulation | [1] |
| p-CDC2 | G2/M Transition (inactive form) | Downregulation | [1] |
| p21 | Cell Cycle Inhibition | Upregulation | [1] |
| Bcl-2 | Anti-apoptotic | Downregulation | [1] |
| Bax | Pro-apoptotic | Upregulation | [1] |
| Beclin1 | Autophagy Induction | Upregulation | [1] |
| LC3 | Autophagy Marker | Upregulation | [1] |
| PLK1 | Mitotic Progression | Downregulation | [1] |
| p-EGFR | Proliferation, Survival | Downregulation | [1] |
| p-MEK | Proliferation, Survival | Downregulation | [1] |
| p-ERK | Proliferation, Survival | Downregulation | [1] |
| p-Akt | Proliferation, Survival | Downregulation | [1] |
Mandatory Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., KYSE-30)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the expression levels of specific proteins (e.g., PLK1, Bcl-2, Bax) following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Xenograft Tumor Model (Suggested Protocol)
This protocol provides a template for evaluating the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Cancer cells (e.g., KYSE-30)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 KYSE-30 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2. Monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the control and treatment groups. Survival analysis can also be performed.
Disclaimer: This document is intended for research purposes only. The provided protocols are for guidance and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. scispace.com [scispace.com]
- 4. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chaetoglobosin E Treatment in Esophageal Squamous Cell Carcinoma (ESCC) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a cytochalasan alkaloid derived from fungal metabolites that has demonstrated significant anti-tumor activity.[1] This document provides detailed protocols for the treatment of esophageal squamous cell carcinoma (ESCC) cells with this compound, based on published research. The methodologies outlined herein describe the evaluation of its cytotoxic effects, its impact on the cell cycle and apoptosis, and its mechanism of action involving key signaling pathways. This compound has been shown to inhibit the proliferation of ESCC cells by inducing G2/M phase arrest, apoptosis, and pyroptosis, primarily through the targeting of Polo-like kinase 1 (PLK1).[1] Furthermore, it has been observed to modulate the EGFR/MEK/ERK and Akt signaling pathways.[2]
Cell Lines and Culture Conditions
The following human ESCC cell lines have been utilized in studies investigating the effects of this compound:
-
KYSE-30
-
KYSE-150
-
TE-1
Protocol for Cell Culture:
-
Media: Culture the cells in RPMI-1640 or DMEM medium.[3]
-
Supplements: Supplement the medium with 10% fetal bovine serum (FBS), 50 U/mL ampicillin, and 50 µg/mL streptomycin.[3]
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculture: Passage the cells upon reaching 80-90% confluency.
This compound Preparation and Treatment
Stock Solution Preparation:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Store the stock solution at -20°C.
Treatment of ESCC Cells:
-
Dilute the this compound stock solution to the desired final concentrations in the appropriate cell culture medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that would affect cell viability (typically ≤ 0.1%).
-
Replace the existing medium in the cell culture plates with the medium containing this compound.
-
A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included in all experiments.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound on ESCC cells.
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
| KYSE-30 | Cell Viability | Dose-dependent | IC50: 2.57 µmol/L | [2] |
| KYSE-150 | Cell Viability | Dose-dependent | Significant inhibition of proliferation | [2] |
| TE-1 | Cell Viability | Dose-dependent | Significant inhibition of proliferation | [2] |
| KYSE-30 | Cell Cycle Analysis | Dose-dependent | G2/M phase arrest | [1] |
| KYSE-30 | Western Blot | Dose-dependent | Down-regulation of cyclinB1, CDC2, p-CDC2; Up-regulation of p21 | [1] |
| KYSE-30 | Western Blot | Dose-dependent | Down-regulation of Bcl-2; Up-regulation of Bax | [2] |
| KYSE-30 | Western Blot | Dose-dependent | Up-regulation of beclin1 and LC3 | [2] |
| KYSE-30 | Western Blot | Dose-dependent | Down-regulation of E-cadherin; Up-regulation of vimentin | [2] |
| KYSE-30 | Western Blot | Dose-dependent | Down-regulation of p-EGFR, p-MEK, p-ERK, and p-Akt | [2] |
| KYSE-30 | Western Blot | Dose-dependent | Down-regulation of PLK1 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
ESCC cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
6-well plates
-
ESCC cells
-
This compound
-
Crystal violet solution (0.5% in methanol)
-
4% paraformaldehyde
Protocol:
-
Seed approximately 1,000 cells per well in 6-well plates.[4]
-
Treat the cells with the desired concentrations of this compound.
-
Incubate for 10-14 days, replacing the medium as needed.[4]
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.[4]
-
Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.[4]
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically those with >50 cells).
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
6-well plates
-
ESCC cells
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at 4°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
ESCC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins.
Materials:
-
ESCC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Target Proteins:
-
Cell Cycle: CyclinB1, CDC2, p-CDC2, p21
-
Apoptosis: Bcl-2, Bax
-
Autophagy: Beclin1, LC3
-
Metastasis: E-cadherin, Vimentin
-
Signaling Pathways: PLK1, GSDME, p-EGFR, p-MEK, p-ERK, p-Akt
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Signaling Pathways Modulated by this compound in ESCC Cells
Caption: Signaling pathways affected by this compound in ESCC cells.
General Experimental Workflow for this compound Treatment
Caption: Experimental workflow for evaluating this compound effects.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The genomic landscape of esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening telomere-related genes to predict prognosis, immunotherapy response, and drug sensitivity in esophageal cancer using a machine learning approach | springermedizin.de [springermedizin.de]
Application Notes: Chaetoglobosin E as a Tool for Studying Actin Dynamics
Introduction
Chaetoglobosin E is a mycotoxin belonging to the cytochalasan family of fungal secondary metabolites, primarily isolated from fungi of the genus Chaetomium.[1][2] Like other cytochalasans, chaetoglobosins exhibit a wide range of biological activities, including potent cytotoxicity against various cancer cell lines, antifungal properties, and phytotoxicity.[1][3][4][5] At the cellular level, the primary target of these compounds is the actin cytoskeleton. This makes this compound a valuable chemical tool for researchers studying the myriad processes governed by actin dynamics, such as cell motility, division, and morphology.
Mechanism of Action
This compound exerts its effects by directly interacting with actin filaments. It binds to the fast-growing, barbed (+) end of filamentous actin (F-actin).[6][7][8] This binding action "caps" the filament, physically obstructing the addition of new actin (G-actin) monomers.[6] By inhibiting filament elongation and interfering with the dynamic assembly and disassembly process, this compound effectively disrupts the actin cytoskeleton.[6][8] This disruption leads to the loss of actin-based structures like stress fibers and actin cables, ultimately inhibiting critical cellular functions that depend on a dynamic cytoskeleton, including cell division, migration, and morphogenesis.[6][8]
Caption: Mechanism of this compound action on actin filaments.
Quantitative Data
The biological activity of this compound, particularly its cytotoxicity, has been quantified across various cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
Table 1: Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell | - | 2.57 | [4] |
| K562 | Chronic Myelogenous Leukemia | 20.90 | - | [3] |
| KB | Human Epidermoid Carcinoma | 24.69 | - | [3] |
| A549 | Lung Cancer | - | >20 | [9] |
| MDA-MB-231 | Breast Cancer | - | >20 | [9] |
Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and assay method.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on cellular processes.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is commonly used to determine the cytotoxic effects of a compound.[10][11]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., DMSO, or 16% SDS in 40% DMF, pH 4.7).[12]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[4][12] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC₅₀ value.
Caption: Workflow for determining cell viability using the MTT assay.
Actin Filament Staining (Fluorescent Phalloidin)
This method uses a fluorescently-labeled phalloidin (B8060827), which binds with high affinity to F-actin, to visualize the actin cytoskeleton via fluorescence microscopy.[14] It is ideal for observing the disruptive effects of this compound on actin structures.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 3.7-4% formaldehyde (B43269) in PBS.[15]
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.[14]
-
Fluorescently-conjugated phalloidin (e.g., TRITC-phalloidin, Alexa Fluor 488 phalloidin)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere. Treat the cells with the desired concentration of this compound (and a vehicle control) for a specified time.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells by adding the formaldehyde solution and incubating for 10-20 minutes at room temperature.[14][15]
-
Rinsing: Wash the fixed cells two to three times with PBS to remove the formaldehyde.
-
Permeabilization: Add the permeabilization solution (0.1% Triton X-100 in PBS) and incubate for 3-5 minutes to allow the phalloidin to enter the cells.[14]
-
Rinsing: Wash the cells twice with PBS.
-
Phalloidin Staining: Dilute the fluorescent phalloidin stock solution in PBS (often with 1% BSA) to its working concentration. Add the staining solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.[14]
-
Rinsing: Wash the coverslips two to three times with PBS to remove unbound phalloidin.
-
Counterstaining (Optional): Incubate with a DAPI solution for 5 minutes to stain the nuclei, then rinse with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets. Compare the structure of actin filaments in treated cells versus control cells.
Caption: Workflow for visualizing F-actin using fluorescent phalloidin.
Cell Migration Assay (Wound Healing / Scratch Assay)
This is a straightforward method to study collective cell migration in vitro.[16] A "wound" is created in a confluent cell monolayer, and the migration of cells to close the gap is monitored over time.
Materials:
-
Cells capable of forming a confluent monolayer
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or needle
-
Culture medium with reduced serum (to minimize cell proliferation)
-
This compound
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them until they form a fully confluent monolayer.
-
Creating the Wound: Using a sterile pipette tip, make a straight scratch across the center of the monolayer.[16]
-
Washing: Gently wash the well with PBS or serum-free medium to remove dislodged cells and debris.
-
Treatment: Replace the medium with fresh, low-serum medium containing the desired concentration of this compound or a vehicle control.
-
Imaging: Immediately place the plate on a microscope and capture the first image of the wound (T=0). Ensure that reference points are used to image the exact same field of view at each time point.
-
Incubation and Monitoring: Incubate the plate at 37°C. Capture subsequent images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure and compare the migration rates between treated and control groups.
Caption: Logical flow from molecular binding to cellular consequences.
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 7. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. bio-rad.com [bio-rad.com]
- 15. Actin Staining Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chaetoglobosin E In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites known for a range of biological activities, including potent antitumor effects.[1] This document provides detailed application notes and protocols for the in vitro use of this compound, with a focus on its application in cancer research. The information compiled is based on published studies and is intended to guide researchers in designing and executing experiments to investigate the efficacy and mechanism of action of this compound.
Biological Activity and Mechanism of Action
This compound exhibits significant cytotoxic activity against various cancer cell lines.[2] Its primary mechanisms of action include the induction of cell cycle arrest, apoptosis, autophagy, and pyroptosis.[2][3] The compound has been shown to target multiple signaling pathways crucial for tumor growth and survival.
A key target of this compound is Polo-like kinase 1 (PLK1).[2][3] By inhibiting PLK1, this compound can induce pyroptosis through the activation of gasdermin E (GSDME).[2][3] Furthermore, it impacts the EGFR/MEK/ERK and Akt signaling pathways, which are critical for cell proliferation and survival.[2][4] The inhibition of these pathways contributes to G2/M phase cell cycle arrest and the induction of apoptosis and autophagy.[2][4]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Esophageal Squamous Carcinoma Cells
| Cell Line | IC50 (µmol/L) | Reference |
| KYSE-30 | 2.57 | [2] |
| KYSE-150 | > 2.57 | [2] |
| TE-1 | > 2.57 | [2] |
Table 2: Effects of this compound on Various Cancer Cell Lines
| Cell Line | Effect | Concentration | Duration | Reference |
| KYSE-30 | G2/M Phase Arrest | Dose-dependent | 48 h | [2] |
| KYSE-30 | Apoptosis Induction | Dose-dependent | 48 h | [2] |
| KYSE-30 | Autophagy Induction | Dose-dependent | 48 h | [2] |
| KYSE-30 | Pyroptosis Induction | Dose-dependent | 48 h | [2] |
| MDA-MB-435 | Inactive | > 40 µM | Not Specified | [5] |
| SGC-7901 | Inactive | > 40 µM | Not Specified | [5] |
| C. gloeosporioides | Antifungal Activity | MIC = 23.58 µM | Not Specified | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., KYSE-30, KYSE-150, TE-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[2]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Colony Formation Assay
This protocol assesses the long-term impact of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
24-well plates
-
Crystal violet solution (1%)
Procedure:
-
Seed cells in 24-well plates at a low density (e.g., 500 cells/well).[2]
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Replace the medium containing the appropriate concentrations of this compound every 2 days.[2]
-
After 10 days, or when visible colonies have formed, fix the colonies with methanol (B129727) and stain with 1% crystal violet.[2]
-
Count the number of colonies (typically >50 cells) to assess the inhibitory effect on colony formation.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression of proteins involved in signaling pathways, apoptosis, and autophagy.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against PLK1, GSDME, p-EGFR, p-MEK, p-ERK, p-Akt, Cyclin B1, CDC2, p21, Bcl-2, Bax, Beclin-1, LC3, E-cadherin, Vimentin, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration (e.g., 48 hours).[2]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unveiling Chaetoglobosin: A Guide for Researchers
Chaetoglobosins are a class of fungal metabolites known for their potent biological activities, primarily their ability to interfere with actin polymerization, a critical process in cell division, motility, and maintenance of cell shape.[1] This disruption of the cytoskeleton makes them valuable tools for studying cellular mechanics and promising candidates for anticancer drug development.[2]
Purchasing Information: Chaetoglobosin A
For researchers looking to procure Chaetoglobosin A for their studies, several reputable suppliers offer this compound in high purity. The following table summarizes key purchasing information from various vendors.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | SML0642 | ≥98% (HPLC) | Varies | 50335-03-0 |
| Cayman Chemical | 11363 | ≥98% | Varies | 50335-03-0 |
| Santa Cruz Biotechnology | sc-202236 | ≥98% | Varies | 50335-03-0 |
| AdipoGen Life Sciences | AG-CN2-0092 | ≥98% | Varies | 50335-03-0 |
| LKT Laboratories | C2801 | ≥99% | 1 mg, 5 mg, 10 mg | 50335-03-0 |
| Biosynth | BC162713 | Not Specified | 1 mg, 2 mg, 5 mg, 10 mg, 25 mg | 50335-03-0 |
| TOKU-E | C266 | >99% by HPLC | 0.1 mg | 50335-03-0 |
| Various Suppliers | C-2397-1MG, C-2397-5MG | Not Specified | 1 mg, 5 mg | 50335-03-0 |
Note: Pricing is subject to change and may vary based on the quantity purchased. Researchers are advised to visit the supplier's website for the most current information.
Application Notes
Chaetoglobosin A has been extensively utilized in in vitro studies to investigate its cytotoxic and apoptotic effects on various cancer cell lines.[3] Its primary mechanism of action involves the disruption of the actin cytoskeleton, leading to cell cycle arrest and the induction of programmed cell death.[4]
Key Applications:
-
Induction of Apoptosis: Chaetoglobosin A is a potent inducer of apoptosis in a variety of cancer cell lines.[2]
-
Cytoskeleton Disruption Studies: As a cytochalasan, it serves as a valuable tool for investigating the role of the actin cytoskeleton in cellular processes.[4]
-
Anticancer Research: Its cytotoxic properties make it a compound of interest in the development of novel anticancer therapies.[5]
Experimental Protocols
The following are detailed protocols for two common assays used to evaluate the biological activity of Chaetoglobosin A: a cytotoxicity assay to measure cell viability and an apoptosis assay to detect programmed cell death.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of Chaetoglobosin A on a selected cell line.
Materials:
-
Chaetoglobosin A
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of Chaetoglobosin A in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations. Remove the culture medium from the wells and add 100 µL of the diluted Chaetoglobosin A solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis induced by Chaetoglobosin A using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Chaetoglobosin A
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Chaetoglobosin A for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Signaling Pathway
Chaetoglobosin A has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. One of the prominent pathways affected is the MAPK/PI3K-AKT-mTOR pathway, which is often dysregulated in cancer.[5][6] Chaetoglobosin A treatment can lead to an increase in reactive oxygen species (ROS), which in turn activates the MAPK pathway and inhibits the PI3K-AKT-mTOR pathway, ultimately leading to apoptosis.[5][6]
References
- 1. Chaetoglobosin A - From chaetomium globosum | 50335-03-0 | BC162713 [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Chaetoglobosin E Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Chaetoglobosin E stock solutions for use in various research applications.
Introduction
This compound is a cytochalasan alkaloid, a class of mycotoxins produced by fungi of the genus Chaetomium.[1][2] It has garnered interest in the scientific community for its potent biological activities, including anti-tumor and antifungal properties.[1][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the recommended procedures for preparing a stock solution of this compound.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₃₈N₂O₅ | [4] |
| Molecular Weight | 528 g/mol | [4] |
| Appearance | Solid (typically a pale yellow solid, similar to other chaetoglobosins) | [5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Poorly soluble in water. | [3][4][5][6] |
| Storage Temperature | -20°C | [4] |
Experimental Protocol: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.[4]
Materials:
-
This compound (solid, ≥98% purity)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Safety Precautions: this compound is a mycotoxin and should be handled with care in a well-ventilated area or a chemical fume hood. Always wear appropriate PPE.
-
Determine the Required Mass: Calculate the mass of this compound needed to prepare the desired volume of a 20 mM stock solution.
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 20 mM stock solution:
-
Mass (g) = 0.020 mol/L x 0.001 L x 528 g/mol = 0.01056 g = 10.56 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the calculated amount of this compound powder directly into the tared microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Close the tube tightly.
-
-
Solubilization:
-
Vortex the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming to room temperature may aid in solubilization if the DMSO is cold, but do not heat the solution, as chaetoglobosins can be heat-sensitive.[7]
-
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.[4] A similar compound, Chaetoglobosin A, is stable for at least 2 years under these conditions.
-
Working Concentrations
The final working concentration of this compound will depend on the specific experimental setup. For cell-based assays, the stock solution is typically diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, generally below 0.5%.
-
Anti-tumor studies: In studies on esophageal squamous cell carcinoma cells, this compound was used at various concentrations, with a reported IC50 value of 2.57 µmol/L for KYSE-30 cells after 48 hours of treatment.[4]
-
Antifungal studies: For antifungal assays, working concentrations of 2.5 and 5 µg/mL have been used to treat fungal mycelia.[2][8]
Diagrams
Experimental Workflow for Stock Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Heat stability of chaetoglobosins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Chaetoglobosin E Production
Welcome to the technical support center for optimizing Chaetoglobosin E yield from fungal cultures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in fungal fermentation.
Troubleshooting Guides
This section addresses specific issues that can lead to low this compound yield. The guides are in a question-and-answer format to directly address problems you may encounter.
Problem 1: Low or No this compound Production Despite Good Fungal Growth
-
Possible Cause 1: Suboptimal Fermentation Medium. The composition of the culture medium is critical for triggering secondary metabolism. Nutrient limitation, particularly of a key nutrient like nitrogen or phosphate, often initiates the production of secondary metabolites.
-
Solution: Optimize the nutrient composition of your medium. While Chaetoglobosin-producing fungi like Chaetomium globosum grow well on standard media like Potato Dextrose Broth (PDB), secondary metabolite production may require a different balance of carbon and nitrogen. Experiment with alternative media formulations, such as those using agricultural waste products like cornstalks, which have been shown to support chaetoglobosin production.[1][2] Systematically vary the carbon and nitrogen sources and their ratios to identify the optimal conditions for this compound synthesis.
-
-
Possible Cause 2: Unfavorable pH. The pH of the culture medium significantly influences fungal growth and enzyme activity, including the enzymes in the this compound biosynthetic pathway. The optimal pH for fungal growth may not be the same as for secondary metabolite production.
-
Solution: Monitor and control the pH of your culture throughout the fermentation process. Studies on Chaetomium globosum have shown that optimal growth and production of some chaetoglobosins occur at a neutral pH.[3][4][5] Empirically determine the ideal pH for this compound production by running fermentation batches at different controlled pH levels (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
-
Possible Cause 3: Inadequate Aeration. Oxygen is vital for the growth of aerobic fungi and for the enzymatic reactions involved in the biosynthesis of complex secondary metabolites like chaetoglobosins.
-
Solution: Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen (DO) levels. Optimize the agitation speed (rpm) in shake flask cultures or the aeration rate in a bioreactor. Monitor DO levels if possible and adjust parameters to prevent oxygen limitation, especially during the stationary phase when secondary metabolism is typically most active.
-
Problem 2: Inconsistent this compound Yields Between Batches
-
Possible Cause: Variability in Inoculum. The quality, age, and concentration of the initial spore or mycelial suspension can lead to significant variations in fermentation outcomes.
-
Solution: Standardize your inoculum preparation. Develop a strict protocol for preparing your seed culture, ensuring a consistent spore concentration (quantified with a hemocytometer) or mycelial biomass. Use cultures of the same age for inoculation to ensure a consistent physiological state.
-
Problem 3: Poor or Slow Fungal Growth
-
Possible Cause: Suboptimal Physical Parameters. Temperature and light conditions can significantly affect the growth rate and metabolic activity of the fungus.
-
Solution: Optimize the physical fermentation parameters. For Chaetomium globosum, a common producer of chaetoglobosins, optimal growth temperatures are generally between 25-30°C.[6] While some developmental processes like sporulation may be influenced by light, secondary metabolite production is often optimized in darkness. Conduct experiments to determine the ideal temperature and light conditions for your specific strain.
-
Frequently Asked Questions (FAQs)
Q1: Which fungal strains are known to produce this compound? A1: this compound is a secondary metabolite produced by several species of fungi, most notably from the genus Chaetomium. Chaetomium globosum is a well-documented producer of a wide range of chaetoglobosins, including this compound.[7][8]
Q2: What is a good starting medium for this compound production? A2: A common and effective starting medium for cultivating Chaetomium globosum is Potato Dextrose Broth (PDB).[9][10][11][12] However, for optimizing secondary metabolite production, it is highly recommended to experiment with media composition. A cornstalk-based medium has also been successfully used for producing other chaetoglobosins and represents a cost-effective alternative.[1][2]
Q3: How can I increase this compound yield through genetic engineering? A3: While specific genetic engineering strategies for this compound are not widely published, valuable insights can be drawn from studies on the closely related Chaetoglobosin A. Overexpression of the major facilitator superfamily (MFS) secondary transporter gene, CgMfs1, in Chaetomium globosum led to a dramatic increase in Chaetoglobosin A yield, from 58.66 mg/L to 298.77 mg/L.[1] This is likely due to the efficient export of the compound, which may alleviate feedback inhibition on the biosynthetic pathway. A similar strategy could be effective for this compound.
Q4: At what stage of fungal growth is this compound typically produced? A4: this compound is a secondary metabolite, which means its production is generally not associated with the primary growth phase (log phase) of the fungus. Instead, it is typically synthesized during the stationary phase, when cell proliferation has slowed or ceased due to the depletion of a key nutrient.
Q5: How can I extract and quantify this compound from my culture? A5: Chaetoglobosins can be extracted from the fermentation broth and mycelia using organic solvents like ethyl acetate (B1210297) or 2-butanone.[1] Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[13][14][15][16][17] A validated HPLC method with a C18 column and a gradient elution of acetonitrile (B52724) and water is a common approach.
Data Presentation
Table 1: Example Media Compositions for Chaetomium globosum Fermentation
| Ingredient | Potato Dextrose Broth (PDB) per 1L | Cornstalk Medium per 100mL |
| Potato Infusion | From 200 g potatoes | - |
| Dextrose | 20 g | - |
| Cornstalk Powder | - | 5 g |
| (NH₄)₂SO₄ | - | 0.06 g |
| NaCl | - | 0.2 g |
| MgSO₄·7H₂O | - | 0.02 g |
| K₂HPO₄ | - | 0.5 g |
| Yeast Extract | - | 0.25 g |
| Final pH | ~5.1 ± 0.2 (can be adjusted) | Not specified |
Data sourced from various product specifications and literature.[1][9][11]
Table 2: Effect of CgMfs1 Gene Expression on Chaetoglobosin A Yield
| Strain / Condition | Chaetoglobosin A Yield (mg/L) |
| Wild-Type C. globosum | 58.66 |
| CgMfs1-silenced Mutant | 17.13 - 19.95 |
| CgMfs1-overexpression Mutant | 298.77 |
This table illustrates the significant impact a secondary transporter gene can have on the final yield of a related compound, suggesting a promising strategy for this compound. Data from a study on Chaetoglobosin A.[1]
Experimental Protocols
Protocol 1: Liquid State Fermentation of Chaetomium globosum
-
Inoculum Preparation:
-
Grow C. globosum on a Potato Dextrose Agar (B569324) (PDA) plate at 28°C for 7-10 days until ascospores are mature.
-
Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.1% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer.
-
-
Fermentation:
-
Inoculate 50 mL of sterile fermentation medium (e.g., PDB or optimized medium) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the flasks at 28°C on a rotary shaker at 180 rpm for 9-15 days.[1]
-
-
Harvesting and Extraction:
-
After the incubation period, separate the mycelia from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Disrupt the mycelial pellets using sonication or by grinding with liquid nitrogen, and then extract with an equal volume of ethyl acetate.[1]
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
-
Sample Preparation:
-
Dissolve the crude extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (General Method):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A starting point could be an isocratic elution with 45% acetonitrile in water, but a gradient elution (e.g., 20% to 80% acetonitrile over 30 minutes) may be necessary to resolve this compound from other metabolites.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector (wavelength to be determined based on the UV absorbance maximum of a this compound standard) or a Mass Spectrometry (MS) detector for higher specificity.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.
-
Visualizations
References
- 1. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New production process of the antifungal chaetoglobosin A using cornstalks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 7. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auctoresonline.org [auctoresonline.org]
- 9. micromasterlab.com [micromasterlab.com]
- 10. Potato dextrose agar - Wikipedia [en.wikipedia.org]
- 11. exodocientifica.com.br [exodocientifica.com.br]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. youngin.com [youngin.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Simultaneous determination of twelve mycotoxins in edible oil, soy sauce and bean sauce by PRiME HLB solid phase extraction combined with HPLC-Orbitrap HRMS [frontiersin.org]
- 17. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
Chaetoglobosin E degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of Chaetoglobosin E.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage for this compound?
A1: For optimal stability, this compound should be handled with care. As a solid, it can be stored at -20°C for up to six months, provided the vial is tightly sealed and protected from moisture. Once reconstituted in a solvent such as DMSO or methanol (B129727), it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. These stock solutions should be stored at -20°C and are generally stable for up to one month. For immediate use, solutions can be kept at 4°C for short periods, but it is best practice to prepare fresh solutions for each experiment.
Q2: How does temperature affect the stability of this compound?
A2: Chaetoglobosins, as a class of compounds, are known to be sensitive to high temperatures. Studies on related compounds like Chaetoglobosin A and C have shown significant degradation at elevated temperatures. For instance, significant reduction of Chaetoglobosin A was observed after 24 hours at 75°C, and it was completely degraded within 15 minutes at 175°C[1][2]. Therefore, it is crucial to avoid exposing this compound to high temperatures during experimental procedures.
Q3: What is the optimal pH for the stability of this compound?
A3: While specific data for this compound is limited, research on the production of Chaetoglobosin C by Chaetomium globosum indicates that a neutral pH is optimal for its production, suggesting it is also the most stable at this pH. Both acidic and alkaline conditions can likely lead to the hydrolysis of the macrocyclic lactone ring, a key structural feature of chaetoglobosins.
Q4: Is this compound sensitive to light?
A4: As a standard precaution for complex organic molecules, it is recommended to protect this compound from light exposure. Photodegradation can occur, especially with prolonged exposure to UV light. Amber vials or wrapping storage containers in aluminum foil are recommended for both solid and solution forms.
Troubleshooting Guides
Poor or Inconsistent Experimental Results
If you are observing lower than expected bioactivity or inconsistent results, consider the following potential issues with your this compound stock.
| Symptom | Potential Cause | Suggested Action |
| Gradual loss of activity over time | Degradation of stock solution due to improper storage (e.g., frequent freeze-thaw cycles, storage at room temperature). | Prepare fresh aliquots from a solid sample. Always store solutions at -20°C. Minimize the time solutions are kept at room temperature. |
| Sudden loss of activity | Significant degradation event, possibly due to exposure to high heat or extreme pH. | Review experimental protocols to identify any steps involving high temperatures or harsh pH conditions. Prepare a fresh stock solution from a new solid sample. |
| Inconsistent results between experiments | Inconsistent concentration in aliquots due to solvent evaporation or precipitation. | Ensure vials are tightly sealed. Before use, allow the vial to warm to room temperature for at least 60 minutes and vortex briefly to ensure homogeneity[3]. |
HPLC Analysis Issues
High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the purity and concentration of this compound. Below are common issues and troubleshooting steps.
| Symptom | Potential Cause | Suggested Action |
| Peak Tailing | Secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the silica-based column. Mobile phase pH is close to the pKa of the analyte. | Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Use a column with end-capping or a different stationary phase. |
| Poor Resolution | Inadequate separation of this compound from impurities or degradation products. | Optimize the mobile phase composition (e.g., change the organic solvent ratio). Adjust the column temperature. Use a column with a smaller particle size or a longer length. |
| Ghost Peaks | Contamination from the HPLC system, mobile phase, or sample preparation. | Run a blank gradient to identify system peaks. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Ensure thorough cleaning of the autosampler and injector. |
Stability Data Summary
The following table summarizes the known stability information for Chaetoglobosins A and C, which can be used as a conservative estimate for this compound. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
| Condition | Chaetoglobosin A Stability | Chaetoglobosin C Stability | General Recommendation for this compound |
| High Temperature | Significantly reduced at 75°C after 24h; Undetectable at 175°C after 15 min[1][2]. | Reduced at 75°C and 100°C, but less sensitive than Chaetoglobosin A[1][2]. | Avoid temperatures above room temperature. For heat-sensitive steps, consider alternative methods. |
| pH | Optimal production at neutral pH. | Optimal production at neutral pH. | Maintain solutions at a neutral pH. Avoid strongly acidic or basic conditions. |
| Storage (Solution) | Recommended storage at -20°C for up to one month[3]. | Recommended storage at -20°C for up to one month[3]. | Aliquot and store at -20°C for no longer than one month. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the steps to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the solid compound or the stock solution at a controlled temperature (e.g., 50°C).
-
Photodegradation: Expose the stock solution in a clear vial to a light source providing both UV and visible light, alongside a dark control wrapped in aluminum foil.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
4. Sample Analysis:
-
At each time point, neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
5. Data Analysis:
-
Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation rate constant and half-life under each condition.
Protocol for HPLC Analysis of this compound
This is a general reverse-phase HPLC method that can be optimized for this compound analysis.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the compound. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 220 nm and 280 nm).
-
Column Temperature: 30°C
Diagrams
References
Technical Support Center: Chaetoglobosin E Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cytotoxicity assays with Chaetoglobosin E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a type of mycotoxin known as a cytochalasan alkaloid, produced by various fungi.[1] Its primary mechanism of cytotoxic action involves the disruption of the actin cytoskeleton. By binding to actin filaments, it inhibits their polymerization and elongation, leading to alterations in cell morphology, cell cycle arrest, and ultimately, apoptosis (programmed cell death) and pyroptosis.[2][3]
Q2: I am observing lower than expected cytotoxicity with this compound. What are the possible reasons?
Several factors could contribute to this observation:
-
Compound Solubility: this compound can be poorly soluble in aqueous solutions.[4] Ensure it is completely dissolved in a suitable solvent like DMSO before diluting it in your culture medium. Precipitates can lead to a lower effective concentration.
-
Cell Line Sensitivity: The cytotoxic effects of this compound can be highly cell-line specific. Verify the sensitivity of your chosen cell line to cytoskeletal inhibitors.
-
Assay Duration: The cytotoxic effects may not be apparent after short incubation times. Consider extending the treatment duration (e.g., 48 or 72 hours).
-
Compound Degradation: Ensure proper storage of your this compound stock solution to prevent degradation.
Q3: My absorbance readings in the MTT assay are unexpectedly high, suggesting increased cell viability after treatment. What could be the cause?
This is a common artifact observed with certain natural products.
-
Direct Reduction of MTT: this compound, or impurities in the sample, might directly reduce the MTT reagent to its formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false positive signal. To check for this, run a control plate with this compound in cell-free media.[5][6]
-
Interference with Formazan Crystal Solubilization: The compound might interfere with the complete solubilization of the formazan crystals. Visually inspect the wells under a microscope to ensure all crystals are dissolved before reading the plate.
Q4: There is high background signal in my LDH assay control wells. What should I do?
High background in an LDH assay can obscure the results.
-
Serum LDH: The serum used in your cell culture medium contains lactate (B86563) dehydrogenase, which can contribute to high background. It is recommended to use a low-serum or serum-free medium during the assay incubation period.[7]
-
Cell Handling: Overly vigorous pipetting or harsh handling of cells during the experiment can cause premature cell lysis and LDH release.[7]
-
Phenol (B47542) Red: The phenol red in some culture media can interfere with the colorimetric readings. Consider using a phenol red-free medium for the assay.
Q5: My results are highly variable between replicate wells. How can I improve consistency?
Variability can be minimized by paying close attention to technique.
-
Consistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well. Avoid the outer wells of the plate which are prone to evaporation, or fill them with sterile PBS.[7]
-
Accurate Pipetting: Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of the compound and assay reagents.
-
Complete Solubilization: For MTT assays, ensure complete dissolution of the formazan crystals by gentle mixing or shaking before reading the absorbance.
Data Presentation
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [3] |
| A549 | Lung Cancer | Not specified, but showed anti-tumor activity | [3] |
| HCC827 | Lung Cancer | Not specified, but showed anti-tumor activity | [3] |
| SW620 | Colon Cancer | Not specified, but showed anti-tumor activity | [3] |
| MDA-MB-621 | Breast Cancer | Not specified, but showed anti-tumor activity | [3] |
| HeLa | Cervical Cancer | Not specified, but showed cytotoxicity | [3] |
| HCT116 | Colon Cancer | Not specified, but showed cytotoxicity | [3] |
| KB | Oral Carcinoma | Not specified, but showed cytotoxicity | [3] |
| K562 | Chronic Myelogenous Leukemia | > 30 µg/mL | [8] |
| MCF-7 | Breast Cancer | > 30 µg/mL | [8] |
| HepG2 | Hepatocellular Carcinoma | 27.87 µg/mL | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxicity of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Adherent cancer cells
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include appropriate controls: untreated cells (medium only), vehicle control (medium with the highest concentration of DMSO used), and a positive control for cytotoxicity.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition:
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[9]
-
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background from cell debris.[11]
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
Materials:
-
This compound
-
DMSO
-
Adherent cancer cells
-
Culture medium (low serum or serum-free recommended for the assay)
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions for reagent preparation)
-
Lysis solution (e.g., 1% Triton X-100)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol and incubate for 24 hours.
-
Compound Treatment:
-
Prepare and add this compound dilutions as described previously.
-
Set up the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells treated with culture medium containing the vehicle (DMSO).
-
Maximum LDH release: Cells treated with lysis solution 45 minutes before the end of the incubation period.
-
Medium Background: Culture medium without cells.
-
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Supernatant Collection:
-
LDH Reaction:
-
Absorbance Measurement:
-
Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 650 nm to correct for background.[13]
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: A generalized workflow for performing MTT and LDH cytotoxicity assays.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
Caption: A decision tree for troubleshooting common cytotoxicity assay issues.
References
- 1. Involvement of the Actin Machinery in Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atsjournals.org [atsjournals.org]
- 13. abcam.com [abcam.com]
unexpected effects of Chaetoglobosin E in cell lines
Welcome to the technical support center for Chaetoglobosin E. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities and unexpected cellular effects of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: We observe significant cell death in our cancer cell line upon treatment with this compound, but the morphology is inconsistent with classical apoptosis. What could be the underlying mechanism?
A1: While this compound is known to induce apoptosis, a significant and unexpected effect observed in some cancer cell lines, such as esophageal squamous cell carcinoma (ESCC) cells, is the induction of pyroptosis.[1][2][3] This is a form of pro-inflammatory programmed cell death. The key indicator of pyroptosis is the activation of Gasdermin E (GSDME). Therefore, it is recommended to probe for GSDME cleavage in your experimental model.
Q2: Our results show that this compound induces G2/M phase cell cycle arrest, but we are unclear about the upstream regulators. Which pathways should we investigate?
A2: this compound has been shown to induce G2/M arrest by down-regulating key regulatory proteins such as cyclinB1, CDC2, and p-CDC2, while up-regulating p21.[1][4] A primary target of this compound is Polo-like kinase 1 (PLK1), a critical regulator of M-phase progression.[1][2][3] Inhibition of PLK1 is a key upstream event leading to G2/M arrest. Therefore, assessing the expression and phosphorylation status of PLK1 and its downstream targets is recommended.
Q3: We are seeing conflicting results regarding the induction of autophagy. In some experiments, it appears pro-survival, while in others, it seems to contribute to cell death. How can we dissect this?
A3: this compound has been reported to increase the expression of autophagy markers such as beclin1 and LC3.[1][2] The role of autophagy (pro-survival or pro-death) can be context-dependent, varying with cell type, drug concentration, and exposure duration. To elucidate its role in your system, consider using autophagy inhibitors (e.g., 3-Methyladenine, Chloroquine) or activators (e.g., Rapamycin) in combination with this compound and assess the impact on cell viability.
Q4: Is it possible that this compound has off-target effects that could explain some of the unexpected phenotypes we are observing?
A4: While PLK1 is a primary target, this compound also inhibits the EGFR/MEK/ERK and Akt signaling pathways.[1][2][4] These pathways are central to cell proliferation, survival, and metabolism. Inhibition of these pathways could contribute to the observed anti-tumor effects and potentially lead to unexpected cellular responses depending on the specific genetic and signaling background of your cell line.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across different cancer cell lines.
-
Possible Cause: Different cell lines exhibit varying sensitivity to this compound. For instance, in esophageal cancer cells, the IC50 for KYSE-30 cells was found to be 2.57 µmol/L, which was more potent than in KYSE-150 and TE-1 cells.[1]
-
Troubleshooting Steps:
-
Confirm Cell Line Identity: Ensure the identity of your cell lines through short tandem repeat (STR) profiling.
-
Standardize Seeding Density: Use a consistent cell seeding density for all experiments, as this can influence growth rates and drug sensitivity.
-
Assess PLK1 Expression: Investigate the basal expression levels of PLK1 in your panel of cell lines. Higher PLK1 expression may correlate with increased sensitivity to this compound.
-
Evaluate Doubling Time: Consider the doubling time of your cell lines. Faster-growing cells may be more susceptible to cell cycle inhibitors.
-
Issue 2: Difficulty in detecting pyroptosis markers.
-
Possible Cause: The expression of GSDME can be silenced in some cancer cell lines, which would render them resistant to pyroptosis. Additionally, the kinetics of GSDME cleavage may be rapid.
-
Troubleshooting Steps:
-
Verify GSDME Expression: Check the basal expression level of GSDME in your cell line by Western blot or qPCR.
-
Optimize Time-Course Experiments: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting the cleaved GSDME fragment (N-terminal fragment).
-
Use a Positive Control: If possible, use a known inducer of pyroptosis in your cell line (e.g., a combination of chemotherapy drugs known to activate GSDME) as a positive control.
-
Assay for LDH Release: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of lytic cell death, which is characteristic of pyroptosis.
-
Data Presentation
Table 1: Cytotoxic Effects of this compound on Esophageal Squamous Cell Carcinoma Cell Lines
| Cell Line | IC50 (µM) after 48h |
| KYSE-30 | 2.57 |
| KYSE-150 | >10 |
| TE-1 | >10 |
Data synthesized from descriptive text in the search results.[1]
Table 2: Effect of this compound on Cell Cycle and Apoptosis-Related Proteins in KYSE-30 Cells
| Protein | Change upon Treatment |
| Cyclin B1 | Decreased |
| CDC2 | Decreased |
| p-CDC2 | Decreased |
| p21 | Increased |
| Bcl-2 | Decreased |
| Bax | Increased |
Data synthesized from descriptive text in the search results.[1][4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., PLK1, GSDME, Cyclin B1, p21, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected cell death.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 3. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
inconsistent results with Chaetoglobosin E treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetoglobosin E. Our aim is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide: Inconsistent Results with this compound
Inconsistent results with this compound treatment can arise from various factors, from compound handling to experimental design. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
| Problem / Observation | Potential Cause | Recommended Solution |
| Variable Cell Viability / Cytotoxicity | 1. Compound Solubility and Stability: this compound, like many mycotoxins, can have limited aqueous solubility and may degrade over time, especially when in solution.[1][2] | - Prepare fresh stock solutions in a suitable solvent like DMSO or methanol (B129727) before each experiment.[2][3]- Avoid repeated freeze-thaw cycles of stock solutions.- Ensure complete solubilization of the compound in your culture medium and visually inspect for any precipitation. |
| 2. Cell Line and Passage Number Variation: Different cell lines can exhibit varying sensitivity to this compound.[4][5] Cell characteristics can also change with high passage numbers. | - Use a consistent cell line and passage number for all related experiments.- Perform a dose-response curve to determine the optimal concentration for your specific cell line.- Regularly perform cell line authentication. | |
| 3. Inconsistent Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability assays. | - Ensure a uniform single-cell suspension before seeding.- Use a precise method for cell counting and seeding.- Allow cells to adhere and stabilize for 24 hours before adding this compound.[4] | |
| Unexpected Morphological Changes | 1. Actin Cytoskeleton Disruption: Chaetoglobosins are known to interfere with actin polymerization, which can lead to significant changes in cell morphology.[3][6][7][8][9] | - This is an expected effect of this compound. Document these changes as part of your results.- Use lower concentrations or shorter incubation times if the morphological changes are too severe for your experimental goals. |
| 2. Contamination: Mycoplasma or other microbial contamination can affect cell morphology and response to treatment. | - Regularly test your cell cultures for contamination.- Maintain sterile techniques throughout your experiments. | |
| Inconsistent Protein Expression or Signaling Pathway Activation | 1. Timing of Analysis: The effects of this compound on signaling pathways can be time-dependent. | - Perform a time-course experiment to identify the optimal time point for analyzing your target proteins or pathways.- Refer to literature for established time points for specific pathways affected by Chaetoglobosins. |
| 2. Sub-optimal Compound Concentration: The concentration of this compound can influence which signaling pathways are activated or inhibited. | - Use a concentration that has been shown to be effective for your intended target without causing excessive cytotoxicity.- A dose-response analysis of key pathway markers can help identify the appropriate concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has multiple reported mechanisms of action. It is known to induce G2/M phase cell cycle arrest in cancer cells.[4][5] It can also trigger pyroptosis, a form of programmed cell death, through the activation of gasdermin E (GSDME).[4][5] Additionally, as a member of the cytochalasan family, it disrupts the actin cytoskeleton by interfering with actin polymerization.[3][6][7][8][9]
Q2: How should I prepare and store this compound?
A2: this compound is typically soluble in organic solvents such as DMSO and methanol.[2] It is recommended to prepare a concentrated stock solution in one of these solvents and store it at -20°C or -80°C. For cell-based assays, the stock solution should be diluted in culture medium to the final desired concentration immediately before use. To avoid degradation, it is advisable to prepare fresh working solutions and avoid multiple freeze-thaw cycles of the stock solution.
Q3: What are typical working concentrations for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological effect being studied. For example, in esophageal squamous carcinoma cells (KYSE-30), the IC50 value has been reported to be 2.57 µmol/L.[4] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your assay.
Q4: Can this compound affect the expression of cell cycle-related proteins?
A4: Yes, treatment with this compound has been shown to decrease the expression of G2/M phase regulatory proteins such as cyclinB1 and CDC2, while increasing the expression of p21.[4][5]
Q5: Are there any known synergistic effects of this compound with other drugs?
A5: Yes, this compound has been shown to act synergistically with cytotoxic drugs like cisplatin (B142131) and 5-fluorouracil (B62378) (5-Fu) in inhibiting the proliferation of esophageal cancer cells.[4]
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3x10^5 cells/well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 48 hours).[4]
-
Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 24-well plate.[4]
-
Treatment: After 24 hours, treat the cells with different concentrations of this compound.[4]
-
Incubation: Change the medium containing the appropriate concentration of this compound every 2 days for a total of 10 days.[4]
-
Staining: Fix the colonies with a suitable fixative (e.g., methanol) and stain with 1% crystal violet.[4]
-
Analysis: Count the number of colonies and express the results as a percentage of the control.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with the primary antibody overnight at 4°C. Following washes, incubate with the appropriate secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an appropriate detection reagent and imaging system.[4]
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. toku-e.com [toku-e.com]
- 3. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 4. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 8. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chaetoglobosin E stability in different solvents
Welcome to the technical support center for Chaetoglobosin E. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various solvents. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing stock solutions of this compound, we recommend using dimethyl sulfoxide (B87167) (DMSO). Based on data from related cytochalasan compounds, DMSO offers high solubility. For many biological assays, it is advisable to prepare a high-concentration stock solution in DMSO. This stock can then be diluted to the final working concentration in your aqueous experimental medium, ensuring the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
Q2: How should I store my this compound, both in solid form and in solution?
A2:
-
Solid Form: this compound powder should be stored at -20°C, protected from light. Like other cytochalasins, it may be sensitive to light, and storing it in the dark is a recommended precaution.
-
In Solution: Stock solutions of this compound in DMSO should also be stored at -20°C in tightly sealed vials to prevent moisture absorption. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What is the general solubility of this compound in common laboratory solvents?
A3: While specific quantitative solubility data for this compound is limited, based on the broader family of cytochalasans, the expected solubility is as follows:
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Moderate Solubility: Ethanol, Methanol, Acetone
-
Low to Insoluble: Water and aqueous buffers
Q4: Are there any known stability issues I should be aware of when working with this compound solutions?
A4: Yes, based on the characteristics of related compounds, be aware of the following:
-
Light Sensitivity: Chaetoglobosins, as part of the cytochalasan family, can be sensitive to light. It is recommended to work with solutions in a subdued light environment and store them in amber vials or tubes wrapped in foil.
-
pH Sensitivity: The stability of this compound can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) may lead to degradation. It is advisable to maintain solutions at a neutral pH unless your experimental protocol requires otherwise.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is best practice to prepare single-use aliquots.
Q5: How can I tell if my this compound has degraded?
A5: Visual inspection may reveal discoloration of the solid or solution. However, the most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | Increase the final volume of the aqueous buffer to lower the final concentration of this compound. Alternatively, if the experimental design allows, slightly increase the percentage of DMSO in the final solution (be mindful of cellular toxicity). |
| Inconsistent experimental results between assays. | Degradation of this compound stock solution due to improper storage or handling. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Confirm the integrity of your stock solution using HPLC. |
| Loss of biological activity over time. | Chemical degradation of this compound in the stock solution or working solution. | Review your storage conditions. Ensure the stock solution is stored at -20°C and protected from light. For working solutions in aqueous media, use them as fresh as possible. Consider conducting a time-course experiment to determine the stability of this compound in your specific experimental buffer. |
Stability Data Summary
| Solvent | Storage Temperature | Expected Stability | Comments |
| DMSO | -20°C | Good | Recommended for long-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Ethanol | -20°C | Moderate | Suitable for short-term storage. May be less stable than in DMSO. |
| Methanol | -20°C | Moderate | Similar to ethanol, suitable for short-term storage. |
| Aqueous Buffer | 4°C or Room Temp | Poor to Moderate | Stability is highly dependent on pH and buffer components. Prepare fresh for each experiment and use immediately. |
Experimental Protocol: Assessing the Stability of this compound
This protocol provides a general framework for determining the stability of this compound in a solvent of interest using HPLC.
Objective: To quantify the degradation of this compound in a specific solvent over time under defined storage conditions.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, Methanol, specific aqueous buffer)
-
HPLC system with a suitable detector (e.g., UV/Vis or DAD)
-
C18 reverse-phase HPLC column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water)
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL). This will be your time zero (T=0) sample.
-
-
Sample Incubation:
-
Aliquot the stock solution into several sealed vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).
-
Protect the vials from light.
-
-
HPLC Analysis:
-
Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve a vial from each storage condition.
-
Prepare the sample for HPLC analysis in the same manner as the T=0 sample.
-
Analyze the samples by HPLC. A typical starting condition for Chaetoglobosins would be a C18 column with a gradient elution of water and acetonitrile. The chromatogram should be monitored at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
For each time point, determine the peak area of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors that can affect the stability of this compound.
Technical Support Center: Chaetoglobosin E Producing Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chaetoglobosin E producing cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common contamination problems in your this compound producing cultures, primarily focusing on Chaetomium globosum.
Problem 1: Bacterial Contamination
Symptoms:
-
Sudden drop in pH of the culture medium (becomes more acidic).
-
Cloudy or turbid appearance of the liquid culture.
-
Formation of a thin, slimy film on the culture surface or at the bottom of the vessel.
-
Under the microscope, small, motile rods or cocci are visible amongst the fungal hyphae.
-
A foul or sour odor emanating from the culture.
Possible Causes:
-
Improper aseptic technique during inoculation or sampling.
-
Contaminated media, water, or stock solutions.
-
Airborne contamination from the laboratory environment.
-
Contaminated instruments or culture vessels.
Solutions:
-
Isolation: Immediately isolate the contaminated culture to prevent cross-contamination.
-
Verification: Confirm bacterial contamination by microscopic examination and/or plating on a general-purpose bacterial medium.
-
Antibiotic Treatment (for valuable cultures):
-
Transfer a small piece of the fungal mycelium to a fresh solid medium containing a broad-spectrum antibiotic or a cocktail of antibiotics.
-
Commonly used antibiotics in fungal cultures include chloramphenicol, ampicillin, and tetracycline.
-
Subculture the leading edge of the fungal colony to a new antibiotic-containing plate to further purify the culture.
-
-
Physical Separation: For solid cultures, the "Cabin-Sequestering (CS) method" can be effective. This involves inoculating a piece of the contaminated culture into a small well cut into the agar (B569324), covering it with a sterile coverslip, and allowing the fungal hyphae to grow out from under the coverslip, leaving the bacteria behind[1].
-
Discard and Restart: For routine cultures, it is often best to discard the contaminated culture, decontaminate the workspace thoroughly, and restart from a clean stock.
Problem 2: Yeast Contamination
Symptoms:
-
Slight turbidity in the liquid culture, which may not be as pronounced as bacterial contamination.
-
A sweet, fermentative, or alcoholic odor.
-
A slight change in the pH of the medium.
-
Under the microscope, individual, budding, oval-shaped cells are visible, which may be in clusters or dispersed.
Possible Causes:
-
Airborne contamination, as yeast spores are common in the environment.
-
Contamination from the operator (e.g., from skin or breath).
-
Inadequate sterilization of media or equipment.
Solutions:
-
Isolation and Verification: Isolate the culture and confirm yeast contamination microscopically.
-
Antifungal Treatment: The use of anti-yeast agents can be attempted, but their selectivity against yeast without harming the Chaetomium culture can be challenging. Agents like cycloheximide (B1669411) can be effective against some yeasts while many filamentous fungi show resistance, but preliminary testing is crucial.
-
Hyphal Tip Isolation: Aseptically transfer a single hyphal tip from the leading edge of the fungal colony on a solid medium to a fresh plate. This technique is often successful as the fast-growing hyphae can outgrow the yeast contamination.
-
Dilution Plating: Serially dilute a spore suspension of the contaminated culture and plate on a suitable medium. Single fungal colonies that arise may be free of yeast.
-
Discard and Restart: As with bacterial contamination, discarding the culture and starting over is often the most reliable solution.
Problem 3: Fungal Cross-Contamination (Contamination by other molds)
Symptoms:
-
Appearance of a fungal colony with a different morphology (color, texture, growth rate) from your Chaetomium globosum culture.
-
Visible sectoring in a colony on a solid medium.
-
Abnormal spore morphology under the microscope, inconsistent with C. globosum.
Possible Causes:
-
Airborne spores from other fungal cultures in the same laboratory.
-
Improperly sterilized inoculation loops or needles.
-
Cross-contamination during handling of multiple fungal cultures.
Solutions:
-
Isolate the Culture: Prevent the spread of the contaminating fungal spores to other cultures.
-
Hyphal Tip or Single Spore Isolation: This is the most effective method for purifying a mixed fungal culture.
-
Hyphal Tip Isolation: Under a dissecting microscope, use a sterile, fine needle to excise a single hyphal tip from the desired colony and transfer it to a fresh agar plate.
-
Single Spore Isolation: Prepare a dilute spore suspension and streak it onto an agar plate to obtain individual colonies. Select a colony that is morphologically consistent with Chaetomium globosum.
-
-
Selective Media: If the contaminating fungus has known sensitivities to certain fungicides that C. globosum is resistant to, you can try to use a selective medium. However, this requires prior knowledge of both fungi.
-
Review and Improve Aseptic Technique: This type of contamination is a strong indicator of a lapse in aseptic practices. A thorough review of laboratory procedures is warranted.
Problem 4: Mycoplasma Contamination
Symptoms:
-
Mycoplasma contamination is often not visible to the naked eye or by standard light microscopy.
-
Subtle changes in cell culture, such as a reduced growth rate, decreased this compound yield, or slight changes in morphology, may be observed.
-
Mycoplasma does not cause turbidity in the culture medium.
Possible Causes:
-
Contaminated cell culture reagents, especially animal-derived products like serum (though less common in fungal cultures).
-
Cross-contamination from other contaminated cell lines in the laboratory.
-
Aerosols generated during handling of contaminated cultures.
Solutions:
-
Detection: Regular testing for mycoplasma is crucial. Common detection methods include:
-
PCR-based kits: These are highly sensitive and provide rapid results.
-
DNA staining: Using fluorescent dyes like DAPI or Hoechst to stain the nuclei of the culture. Mycoplasma will appear as small fluorescent dots in the cytoplasm or surrounding the cells.
-
ELISA: Detects mycoplasma antigens.
-
-
Elimination:
-
Mycoplasma-specific antibiotics: There are commercially available antibiotic cocktails specifically designed to eliminate mycoplasma. Treatment protocols usually involve incubating the culture with the antibiotics for a specified period.
-
Discarding: If the culture is not critical, discarding it is the safest option to prevent the spread of contamination.
-
-
Prevention:
-
Quarantine and test all new cultures introduced into the laboratory.
-
Use dedicated media and reagents for each culture if possible.
-
Practice stringent aseptic techniques.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal growth conditions for Chaetomium globosum to maximize this compound production and minimize contamination risk?
A1: Chaetomium globosum is a mesophilic fungus. Optimal growth and secondary metabolite production are generally achieved under the following conditions:
-
Temperature: 25-30°C.
-
pH: A neutral pH of around 7.0 has been shown to be optimal for the growth and production of other chaetoglobosins like Chaetoglobosin C[2][3]. It is advisable to maintain the pH of your culture medium in the neutral range.
-
Aeration: Adequate aeration is important for the growth of this aerobic fungus. For liquid cultures, this can be achieved by using baffled flasks and a shaker.
-
Medium: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are commonly used and support good growth and chaetoglobosin production[4]. The composition of the medium, especially the carbon and nitrogen sources, can significantly impact secondary metabolite production.
Q2: How does bacterial contamination affect the yield of this compound?
A2: While specific quantitative data on the impact of bacterial contamination on this compound yield is limited, bacterial contamination generally has a negative impact on the production of fungal secondary metabolites for several reasons:
-
Competition for Nutrients: Bacteria multiply rapidly and consume essential nutrients from the medium that the fungus would otherwise use for growth and secondary metabolism.
-
Changes in pH: Bacterial growth often leads to a significant decrease in the pH of the culture medium, moving it away from the optimal neutral pH for C. globosum growth and chaetoglobosin production[2][3].
-
Production of Inhibitory Substances: Some bacteria may produce metabolites that inhibit fungal growth or the biosynthesis of secondary metabolites.
Q3: Can I use common antifungal agents to eliminate fungal cross-contamination?
A3: Using antifungal agents to eliminate fungal cross-contamination in a fungal culture is challenging due to the close physiological relationship between different fungal species. Many antifungal agents that would kill the contaminant would also harm or kill your Chaetomium globosum culture. However, some studies have shown that Chaetomium species have varying susceptibility to different antifungal agents. For example, some species are sensitive to azoles like voriconazole (B182144) and posaconazole, while showing resistance to others[4][5][6]. If you know the identity of the contaminating fungus and its susceptibility profile, you might be able to use a selective antifungal. However, the most reliable method for purification is physical separation through hyphal tip or single spore isolation.
Q4: What are the key principles of aseptic technique to prevent contamination?
A4: Strict aseptic technique is the most critical factor in preventing contamination. Key principles include:
-
Sterile Work Area: Work in a laminar flow hood or a biological safety cabinet that has been properly sterilized with 70% ethanol (B145695) before and after use.
-
Personal Hygiene: Wear a clean lab coat, gloves, and tie back long hair. Avoid talking, singing, or coughing in the direction of your sterile cultures.
-
Sterile Reagents and Equipment: All media, reagents, and equipment that come into contact with the culture must be sterile.
-
Proper Handling: Minimize the time that culture vessels are open. When opening bottles or flasks, flame the neck before and after. Never leave caps (B75204) or lids facing up on the bench.
-
Isolation: Work with only one fungal strain at a time in the hood to prevent cross-contamination.
Q5: My Chaetomium globosum culture is growing slowly and the this compound yield is low, but I don't see any obvious signs of contamination. What could be the problem?
A5: If there are no visible signs of bacterial, yeast, or fungal contamination, you should consider the possibility of mycoplasma contamination. As mentioned in the troubleshooting guide, mycoplasma can cause a reduction in growth rate and productivity without the typical signs of contamination. It is highly recommended to test your culture for mycoplasma using a PCR-based detection kit. Other factors to consider are the age of the culture (viability and productivity can decrease with repeated subculturing), the composition of the culture medium, and the incubation conditions (temperature, pH, aeration).
Data Presentation
Table 1: Common Contaminants in this compound Producing Cultures and Their Key Characteristics
| Contaminant Type | Common Genera | Microscopic Appearance | Macroscopic Appearance in Culture | Common Indicators |
| Bacteria | Bacillus, Pseudomonas, Staphylococcus | Small (1-5 µm) rod-shaped or spherical cells, often motile. | Causes turbidity in liquid media, slimy surface growth. | Rapid pH drop, foul odor. |
| Yeast | Saccharomyces, Candida | Oval or spherical budding cells (5-10 µm). | Slight turbidity in liquid media, distinct colonies on solid media. | Sweet, alcoholic odor. |
| Fungi (Molds) | Penicillium, Aspergillus, Trichoderma | Filamentous hyphae, may have visible spores. | Cottony or powdery colonies of different colors (green, black, white). | Visible mycelial growth that is morphologically different from C. globosum. |
| Mycoplasma | Mycoplasma species | Very small (0.2-0.8 µm), pleomorphic, no cell wall. Not visible with a standard light microscope. | No visible change in culture clarity. | Reduced cell growth, decreased metabolite production. |
Table 2: Susceptibility of Chaetomium globosum to Various Antifungal Agents (Geometric Mean MICs in µg/mL)
| Antifungal Agent | Geometric Mean MIC (µg/mL) | Reference |
| Micafungin | 0.12 | [4][6] |
| Itraconazole | 0.21 | [4][6] |
| Posaconazole | 0.21 | [4][6] |
| Amphotericin B | 0.25 | [4][6] |
| Voriconazole | 0.45 | [4][6] |
| Isavuconazole | 0.54 | [4][6] |
| Caspofungin | 2.57 | [4][6] |
| Fluconazole | 45.25 | [4][6] |
Note: This data provides a general guide. Susceptibility can vary between strains. This information is primarily for understanding potential selective agents and not for routine treatment of fungal cross-contamination.
Experimental Protocols
Protocol 1: Hyphal Tip Isolation for Fungal Purification
Objective: To isolate a pure culture of Chaetomium globosum from a mixed fungal or yeast-contaminated culture.
Materials:
-
Contaminated culture on a solid medium (e.g., PDA)
-
Fresh sterile agar plates (e.g., PDA)
-
Dissecting microscope
-
Sterile fine-tipped needles or scalpels
-
Alcohol lamp or Bunsen burner
-
70% ethanol
Methodology:
-
Work in a sterile laminar flow hood.
-
Place the contaminated plate under the dissecting microscope.
-
Observe the edge of the fungal colony and identify the actively growing hyphal tips of what appears to be Chaetomium globosum.
-
Sterilize a fine-tipped needle by flaming it and allowing it to cool.
-
Under the microscope, carefully excise a small piece of agar (1-2 mm) containing a single hyphal tip.
-
Aseptically transfer the agar block to the center of a fresh agar plate.
-
Seal the plate with parafilm and incubate at 25-30°C.
-
Monitor the plate daily for growth. The resulting colony should be a pure culture of Chaetomium globosum.
-
Visually inspect the new culture for any signs of the original contaminant and confirm its purity microscopically.
Protocol 2: Mycoplasma Detection by PCR
Objective: To detect the presence of mycoplasma DNA in a fungal culture supernatant.
Materials:
-
Fungal culture to be tested
-
Commercial Mycoplasma PCR Detection Kit (containing primers, polymerase, dNTPs, positive control, and negative control)
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile filter tips
-
Thermal cycler
Methodology:
-
Aseptically collect 1 mL of the culture supernatant from your Chaetomium globosum culture.
-
Prepare the sample according to the manufacturer's instructions for the PCR kit. This may involve a simple heat treatment to lyse any mycoplasma cells and release their DNA.
-
Set up the PCR reactions in sterile PCR tubes as follows:
-
Test Sample: Add the prepared sample to the PCR master mix.
-
Positive Control: Add the provided positive control DNA to the master mix.
-
Negative Control: Add sterile nuclease-free water to the master mix.
-
-
Place the tubes in a thermal cycler and run the PCR program as specified in the kit's protocol.
-
After the PCR is complete, analyze the results by gel electrophoresis.
-
Visualize the gel under UV light. The presence of a band of the correct size in the test sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
Mandatory Visualization
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum [mdpi.com]
Technical Support Center: Interpreting Mass Spectrometry Data for Chaetoglobosin E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetoglobosin E and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
Q1: What is the expected parent ion for this compound in positive ion mode ESI-MS?
A1: You should look for the protonated molecule, [M+H]⁺. Given the molecular formula of this compound is C₃₂H₃₈N₂O₅, its monoisotopic mass is approximately 530.2781 Da.[1] Therefore, the expected m/z for the protonated parent ion is 531.2854.
Q2: I am seeing other prominent ions besides the [M+H]⁺. What could they be?
A2: It is common to observe adduct ions in electrospray ionization (ESI). These are formed when the analyte associates with other ions present in the sample or mobile phase. For this compound, common adducts include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. Less common but possible is the ammonium (B1175870) adduct [M+NH₄]⁺ if there is an ammonia (B1221849) source.
Q3: My signal intensity for this compound is very low. What are the possible causes and solutions?
A3: Low signal intensity can stem from several factors:
-
Sample Concentration: The concentration of this compound in your sample may be too low. Consider concentrating your sample or using a more sensitive instrument.
-
Ionization Suppression: Co-eluting compounds from your sample matrix can interfere with the ionization of this compound, reducing its signal. Improve your chromatographic separation to better isolate the analyte from interfering matrix components.
-
Instrument Parameters: The mass spectrometer settings may not be optimal. Ensure proper tuning and calibration of the instrument. Optimize parameters such as spray voltage, capillary temperature, and gas flows for molecules in the ~500 Da range.
-
Sample Degradation: Chaetoglobosins can be sensitive to light and temperature. Ensure proper storage and handling of your samples.
Q4: How can I confirm that the compound I am observing is a chaetoglobosin using MS/MS?
A4: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. Chaetoglobosins as a class of compounds exhibit characteristic fragmentation patterns. Look for the presence of diagnostic product ions at m/z 130.0648 and 185.0704 in your MS/MS spectrum. The presence of these ions is a strong indicator that your compound is a chaetoglobosin.
Q5: I am not seeing the expected fragment ions in my MS/MS spectrum. What should I do?
A5: If you are not observing the expected fragment ions, consider the following:
-
Collision Energy: The collision energy used for fragmentation may be too low or too high. Perform a collision energy optimization experiment to find the optimal setting for generating the desired fragment ions of this compound.
-
Parent Ion Selection: Ensure that you are isolating the correct precursor ion (e.g., the [M+H]⁺ at m/z 531.2854) for fragmentation. Check for proper calibration of your instrument.
-
Instrument Resolution: If you are using a low-resolution instrument, the fragment ions may not be clearly resolved. High-resolution mass spectrometry is recommended for accurate mass determination of fragment ions.
Q6: The measured mass of my parent ion is slightly different from the theoretical mass. Should I be concerned?
A6: A small mass deviation is expected. However, a significant mass error could indicate a problem with your instrument's calibration.[2] It is essential to perform regular mass calibration with appropriate standards to ensure accurate mass measurements. For high-resolution instruments, the mass error should typically be less than 5 ppm. If the error is larger, recalibrate your instrument.
Quantitative Data Summary
The following table summarizes the key m/z values for the identification of this compound by mass spectrometry.
| Ion Species | Molecular Formula | Theoretical m/z |
| Parent Ion | ||
| [M+H]⁺ | C₃₂H₃₉N₂O₅⁺ | 531.2854 |
| Common Adducts | ||
| [M+Na]⁺ | C₃₂H₃₈N₂O₅Na⁺ | 553.2673 |
| [M+K]⁺ | C₃₂H₃₈N₂O₅K⁺ | 569.2413 |
| Diagnostic Fragment Ions | ||
| Indole-containing fragment | C₉H₈N⁺ | 130.0651 |
| Perhydroisoindolone core fragment | C₁₁H₉O₂N⁺ | 185.0704 |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound
-
Sample Preparation:
-
Dissolve the purified this compound or crude extract in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 10-20% B, ramp up to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-Exactive, Orbitrap, or Q-TOF.[3]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Capillary Temperature: 250-350 °C.
-
Sheath and Aux Gas Flow Rates: Optimize based on manufacturer's recommendations.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) is commonly used, where the most intense ions from the MS1 scan are selected for fragmentation. Alternatively, a targeted MS/MS approach can be used if this compound is the primary target.
-
Collision Energy: Optimize the normalized collision energy (NCE) to achieve good fragmentation. A starting point could be in the range of 20-40 (arbitrary units).
-
Visualizations
Caption: Troubleshooting workflow for common MS data interpretation issues.
Caption: Proposed fragmentation pathway for this compound.
References
Technical Support Center: Synthesis of Chaetoglobosin E
Disclaimer: As of late 2025, a complete de novo total synthesis of Chaetoglobosin E has not been extensively detailed in publicly accessible literature. This guide addresses common challenges anticipated in its synthesis by drawing upon the successful total synthesis of Chaetoglobosin A, a structurally analogous and well-documented member of the chaetoglobosin family. The core synthetic challenges, particularly the construction of the complex polycyclic framework, are expected to be highly similar.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in constructing the core structure of Chaetoglobosins like this compound?
The primary challenge lies in the stereocontrolled formation of the highly substituted and strained polycyclic system. Key hurdles documented in the synthesis of related compounds include:
-
Atroposelective Synthesis: Establishing the axial chirality between the two identical, highly oxygenated bicyclic cores is a major stereochemical challenge. This is often addressed via a catalytic, atroposelective oxidative phenol (B47542) coupling.[1][2]
-
Oxidative Dearomatization: The construction of the bicyclic core featuring a tertiary alcohol stereocenter requires a key oxidative dearomatization step, which can be sensitive to reaction conditions.[1]
-
Selective Functional Group Manipulation: The presence of multiple, sterically congested functional groups necessitates highly selective reactions, such as the deprotection of a secondary acetoxy group in the presence of a tertiary one, where standard conditions may lead to decomposition.[1]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Atroposelective Oxidative Phenol Coupling
Question: My Vanadium-catalyzed oxidative phenol coupling reaction to form the chiral axis is resulting in a poor diastereomeric ratio (d.r.). How can I improve the selectivity?
Answer: Low diastereoselectivity in this key step is a common issue. Based on the synthesis of Chaetoglobin A, selectivity is highly dependent on the catalyst system and additives.[1] The choice of the catalyst's enantiomer can completely control the diastereoselectivity, providing the opposite diastereomer with comparable results.[1]
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using the correct enantiomer of the vanadium catalyst for the desired atropoisomer.
-
Critical Additives: The addition of lithium chloride (LiCl) and acetic acid (HOAc) has been shown to be crucial for activating the vanadium catalyst and significantly improving both reactivity and diastereoselectivity.[1]
-
Solvent and Temperature: Ensure the reaction is performed in an appropriate solvent (e.g., CH2Cl2) and at the optimized temperature as specified in the protocol.
-
Substrate Purity: Impurities in the phenol precursor can interfere with the catalyst, leading to poor results. Ensure the substrate is of high purity before attempting the coupling.
Quantitative Data: Optimization of Atroposelective Coupling
| Entry | Catalyst | Additives | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Vanadium Catalyst 18 | None | CH2Cl2 | 2.5 : 1 | 45 |
| 2 | Vanadium Catalyst 18 | LiCl | CH2Cl2 | 3.5 : 1 | 60 |
| 3 | Vanadium Catalyst 18 | HOAc | CH2Cl2 | 4.0 : 1 | 65 |
| 4 | Vanadium Catalyst 18 | LiCl, HOAc | CH2Cl2 | >20 : 1 | 85 |
| Data adapted from the synthesis of Chaetoglobin A, which involves a similar transformation.[1] |
Issue 2: Decomposition During Selective Deprotection
Question: I am attempting to selectively hydrolyze a secondary acetate (B1210297) in the presence of a sterically hindered tertiary acetate, but my compound decomposes faster than the deprotection occurs. What should I do?
Answer: This is a known challenge due to the sensitivity of the bicyclic core. Standard acidic or basic hydrolysis conditions often lead to decomposition.[1] An alternative, milder Lewis-acid-mediated approach has proven successful.
Troubleshooting Workflow
Caption: Troubleshooting workflow for selective deprotection.
Recommended Solution: The use of 10 equivalents of Titanium(IV) isopropoxide (Ti(Oi-Pr)4) in dichloromethane (B109758) (CH2Cl2) at elevated temperatures has been shown to afford the desired free hydroxyl product in a modest yield (52%) while minimizing decomposition.[1] Enzymatic methods were also explored but were less successful.[1]
Key Experimental Protocols
Protocol 1: Vanadium-Catalyzed Atroposelective Oxidative Phenol Coupling
This protocol is adapted from the Chaetoglobin A synthesis and is intended for the key dimer formation step.[1]
Retrosynthetic Logic
Caption: Key disconnections in the Chaetoglobosin synthesis strategy.
Procedure:
-
To a solution of the phenol precursor (1.0 equiv) in CH2Cl2 (0.01 M), add LiCl (2.0 equiv) and acetic acid (2.0 equiv).
-
Cool the mixture to 0 °C.
-
Add the vanadium catalyst (e.g., catalyst 18 , 0.1 equiv) to the solution.
-
Stir the reaction mixture under an oxygen atmosphere (using an O2 balloon) at 0 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired atropoisomeric dimer.
Protocol 2: Selective Deprotection using Ti(Oi-Pr)4
This protocol is for the selective hydrolysis of a secondary acetate in the presence of a tertiary acetate.[1]
Procedure:
-
Dissolve the acetylated substrate (1.0 equiv) in CH2Cl2 (0.05 M).
-
Add Titanium(IV) isopropoxide (Ti(Oi-Pr)4, 10.0 equiv) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 40-45 °C).
-
Stir the reaction at reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by pouring it into a vigorously stirred saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir the biphasic mixture for 1-2 hours until the phases clarify.
-
Separate the layers and extract the aqueous phase with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.
-
Purify the crude product via flash column chromatography to isolate the desired hydroxylated compound.
References
troubleshooting Chaetoglobosin E purification by chromatography
Technical Support Center: Chaetoglobosin E Purification
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound using chromatography.
Typical Purification Workflow & Protocols
The purification of this compound from fungal extracts, such as those from Chaetomium globosum, is typically a multi-step process involving several chromatographic techniques to handle the complexity of the natural product matrix.[1][2]
Caption: General experimental workflow for the isolation of this compound.
Experimental Protocols
-
Crude Extraction: The fungal fermentation broth is typically extracted multiple times with a solvent like ethyl acetate (B1210297) (EtOAc). The organic layers are combined and evaporated under reduced pressure to yield the crude extract.[1]
-
Step 1: Initial Fractionation (Silica Gel Chromatography)
-
Stationary Phase: Silica gel (e.g., 200-300 mesh).
-
Method: Vacuum Liquid Chromatography (VLC) or standard column chromatography.
-
Mobile Phase: A step gradient of increasing polarity, for example, starting with 100% petroleum ether and gradually increasing the proportion of dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate.[1]
-
Monitoring: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to pool those containing the target compound.
-
-
Step 2: Intermediate Purification (Reversed-Phase C18)
-
Stationary Phase: Octadecyl-silylated (ODS) silica gel (C18).
-
Mobile Phase: A gradient of decreasing polarity, typically using methanol (B129727)/water (MeOH/H₂O) or acetonitrile (B52724)/water (MeCN/H₂O).[1]
-
Procedure: The enriched fractions from the silica gel step are dissolved in a minimal amount of a suitable solvent (like methanol) and loaded onto the C18 column. Elution proceeds with a stepwise or linear gradient, for instance, from 10% MeCN in H₂O to 100% MeCN.[1]
-
-
Step 3: Final Purification (Semi-Preparative HPLC)
-
Stationary Phase: A reversed-phase column (e.g., C18, 5 µm particle size).
-
Mobile Phase: An isocratic (constant composition) or shallow gradient system of high-purity solvents like MeCN/H₂O or MeOH/H₂O.[1] The exact ratio is optimized based on analytical HPLC runs to achieve the best separation of the target peak from remaining impurities.
-
Detection: UV detector, typically at 220 nm.[1]
-
Post-Run: The collected peak corresponding to this compound is evaporated to dryness, often at temperatures below 35-40°C to prevent degradation.[3][4]
-
Chromatography Parameters at a Glance
The following table summarizes typical parameters used in the final HPLC purification step for chaetoglobosins, based on published literature.
| Parameter | Value / Description | Source |
| Technique | Semi-preparative High-Performance Liquid Chromatography (HPLC) | [1] |
| Stationary Phase | Reversed-Phase C18 Silica Gel | [1][3] |
| Mobile Phase | Acetonitrile/Water (MeCN/H₂O) or Methanol/Water (MeOH/H₂O) | [1] |
| Elution Mode | Typically isocratic (e.g., 48% MeCN/H₂O or 75% MeOH/H₂O) | [1] |
| Flow Rate | ~2 mL/min for semi-preparative scale | [1] |
| Detection | UV at 220 nm | [1] |
| Sample Solvent | Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) | [5] |
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the chromatographic purification of this compound.
FAQ 1: Why is my final yield of this compound extremely low or non-existent?
Potential Causes & Solutions:
-
Compound Degradation: Chaetoglobosins can be sensitive to heat.[4] Concentrating fractions in a rotary evaporator at high temperatures can lead to significant loss.
-
Solution: Always use low temperatures (<40°C) for solvent evaporation. Store fractions and the purified compound at -20°C for long-term stability.
-
-
Poor Solubility: this compound is poorly soluble in water.[6] If the crude extract is dissolved in a solvent with high water content before loading, the compound may precipitate and be lost.
-
Solution: Dissolve the sample in a minimal amount of a strong organic solvent like methanol or DMSO before loading it onto the column.[5] Ensure it is fully dissolved.
-
-
Incorrect Fraction Collection: The target compound may have eluted in unexpected fractions during the initial column chromatography steps.
-
Solution: Perform thorough TLC or analytical HPLC analysis on all fractions, not just the ones where you expect to see the product.
-
-
Compound Did Not Elute: The mobile phase may not have been strong enough to elute this compound from the column, especially in reversed-phase chromatography.
-
Solution: After your main gradient, perform a high-organic "strip" wash (e.g., 100% acetonitrile or methanol) of the column and check this fraction for your compound.
-
FAQ 2: My chromatographic peaks are broad, tailing, or showing poor resolution.
Potential Causes & Solutions:
-
Column Overloading: Loading too much crude material onto the column is a primary cause of poor peak shape.
-
Solution: Reduce the sample load. For preparative chromatography, it's often better to run multiple smaller batches than one overloaded run.
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause band broadening.
-
Solution: If possible, dissolve the sample in the initial mobile phase. If a stronger solvent like DMSO is required due to solubility, use the absolute minimum volume.[5]
-
-
Secondary Interactions (Silica Gel): The indole (B1671886) nitrogen in this compound can interact with acidic silanol (B1196071) groups on the silica surface, causing peak tailing.
-
Solution: Add a small amount of a modifier like acetic acid or triethylamine (B128534) (0.1%) to the mobile phase to mask the active sites, though this may affect compound stability.
-
-
Column Degradation: The column may be contaminated or have lost efficiency.
-
Solution: Clean the column according to the manufacturer's instructions or replace it if it's old or has been used with very crude samples.
-
FAQ 3: The backpressure on my column is excessively high.
Potential Causes & Solutions:
-
Particulates in Sample: The crude extract may contain fine particulates that are clogging the column frit.
-
Compound Precipitation: The compound may have precipitated at the head of the column upon contact with the mobile phase. This can happen if the sample is dissolved in a very strong solvent and the initial mobile phase is weak (highly aqueous).
-
Solution: Adjust the sample solvent to be more compatible with the mobile phase or use a weaker solvent for dissolution.
-
-
High Flow Rate: The flow rate may be too high for the column dimensions or particle size.
-
Solution: Reduce the flow rate and monitor the pressure. Check the manufacturer's recommended pressure limits.
-
-
Blocked System: There may be a blockage in the tubing or fittings of the chromatography system.
-
Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.
-
Troubleshooting Logic Diagram
This diagram illustrates a logical workflow for diagnosing common issues during the HPLC purification step.
Caption: Troubleshooting logic for HPLC purification of this compound.
References
- 1. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat stability of chaetoglobosins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. researchgate.net [researchgate.net]
- 7. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
minimizing off-target effects of Chaetoglobosin E
Welcome to the Technical Support Center for Chaetoglobosin E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize potential off-target effects during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: The primary on-target activity of this compound is the inhibition of Polo-like kinase 1 (PLK1).[1][2] This inhibition leads to G2/M phase cell cycle arrest, apoptosis (programmed cell death), and pyroptosis (a form of inflammatory cell death) in cancer cells.[1][2]
Q2: What are the known or potential off-target effects of this compound?
A2: As a member of the cytochalasan family of mycotoxins, this compound is known to interact with the actin cytoskeleton, which can lead to the disruption of actin polymerization. This is a common off-target effect for this class of compounds. Additionally, some studies suggest that this compound may also inhibit the EGFR/MEK/ERK and Akt signaling pathways.[2]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable results. Here are some strategies:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect (i.e., PLK1 inhibition and subsequent downstream effects). A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and assay.
-
Use of Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Positive Control: Use a well-characterized, selective PLK1 inhibitor to confirm that the observed phenotype is due to PLK1 inhibition.
-
Negative Control: If available, use an inactive analog of this compound to distinguish specific from non-specific effects.
-
-
Orthogonal Approaches: Confirm your findings using non-pharmacological methods. For example, use siRNA or shRNA to knock down PLK1 and observe if the resulting phenotype mimics the effects of this compound.
-
Combination Therapy: In some contexts, combining this compound with other cytotoxic drugs at lower concentrations may enhance the desired anti-tumor effect while minimizing the toxicity associated with higher doses of a single agent.
Q4: I am observing high levels of cytotoxicity in my experiments. How can I determine if this is an on-target or off-target effect?
A4: This is a critical question. Here is a troubleshooting workflow to help you distinguish between on-target and off-target cytotoxicity:
-
Review the Literature: Compare your observed IC50 values with published data for your cell line or similar cell types (see Tables 1 and 2).
-
Perform a Dose-Response Curve: A steep dose-response curve may suggest a specific, on-target effect, while a shallow curve could indicate multiple, off-target interactions.
-
Assess PLK1 Inhibition: Directly measure the inhibition of PLK1 activity in your experimental system at the concentrations you are using. If cytotoxicity is observed at concentrations that do not significantly inhibit PLK1, it is likely an off-target effect.
-
Rescue Experiment: If possible, overexpress a drug-resistant mutant of PLK1 in your cells. If this rescues the cells from this compound-induced cytotoxicity, it strongly suggests the effect is on-target.
-
Examine Actin Cytoskeleton: Use microscopy to visualize the actin cytoskeleton in treated cells. If you observe significant disruption at concentrations where you see cytotoxicity, this points to a potential off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Cell culture variability | Ensure consistent cell passage number, seeding density, and growth conditions. |
| Compound stability | Prepare fresh stock solutions of this compound regularly and store them properly. |
| Assay-specific issues | Optimize incubation times and reagent concentrations for your specific cell viability assay. |
Issue 2: Unexpected cellular phenotypes not consistent with PLK1 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform a kinome-wide selectivity screen to identify other kinases that may be inhibited by this compound. Assess the integrity of the actin cytoskeleton. |
| Activation of compensatory signaling pathways | Use western blotting to probe for the activation of other cell survival pathways. |
Quantitative Data
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [1] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | >5 | [1] |
| TE-1 | Esophageal Squamous Cell Carcinoma | >5 | [1] |
| HeLa | Cervical Cancer | Data not specified | [1] |
| HCT116 | Colon Cancer | Data not specified | [1] |
| KB | Nasopharyngeal Epidermoid Tumor | 40.0 | [3] |
| LNCaP | Prostate Cancer | 0.62 | [4] |
| B16F10 | Mouse Melanoma | 2.78 | [4] |
| A549 | Lung Adenocarcinoma | >20 | [5] |
| MDA-MB-231 | Breast Cancer | >20 | [5] |
Table 2: Cytotoxicity of Other Chaetoglobosins in Human Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Chaetoglobosin D | Human Endothelial Progenitor Cells | Normal | 0.8 | [6] |
| Chaetoglobosin A | KB | Human Nasopharyngeal Epidermoid Tumor | 18-30 µg/mL | [6] |
| Chaetoglobosin C | KB | Human Nasopharyngeal Epidermoid Tumor | 18-30 µg/mL | [6] |
| Chaetoglobosin F | KB | Human Nasopharyngeal Epidermoid Tumor | 18-30 µg/mL | [6] |
| Chaetoglobosin U | KB | Human Nasopharyngeal Epidermoid Tumor | 16.0 | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro PLK1 Kinase Inhibition Assay
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing recombinant PLK1 enzyme, a suitable substrate (e.g., casein), and the assay buffer.
-
Inhibitor Addition: Add this compound at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the luminescence and calculate the percent inhibition of PLK1 activity to determine the IC50 value.
Protocol 3: Actin Polymerization Assay
-
Actin Preparation: Prepare a solution of pyrene-labeled actin monomers.
-
Baseline Measurement: Measure the baseline fluorescence of the pyrene-actin solution.
-
Compound Addition: Add this compound or a vehicle control to the actin solution.
-
Initiate Polymerization: Induce actin polymerization by adding a polymerization-inducing buffer.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of actin polymerization.
-
Data Analysis: Compare the polymerization curves of the this compound-treated samples to the control to determine its effect on actin polymerization.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytoglobosins H and I, New Antiproliferative Cytochalasans from Deep-Sea-Derived Fungus Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Chaetoglobosin E: A Comparative Analysis Against Other Cytochalasans in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chaetoglobosin E with other well-known cytochalasans, focusing on their performance in experimental cancer models. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for investigating the therapeutic potential of these fungal metabolites.
I. Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected cytochalasans across various human cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions such as cell density, exposure time, and assay methodology.
Table 1: IC50 Values (µM) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 48 | 2.57 | [1] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 48 | >10 | [1] |
| TE-1 | Esophageal Squamous Cell Carcinoma | 48 | >10 | [1] |
| A549 | Lung Carcinoma | Not Specified | Potent | [1] |
| HCC827 | Lung Cancer | Not Specified | Potent | [1] |
| SW620 | Colon Cancer | Not Specified | Potent | [1] |
| MDA-MB-231 | Breast Cancer | Not Specified | Potent | [1] |
| HCT-116 | Colon Cancer | Not Specified | Not Specified | [1] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | [1] |
| KB | Oral Carcinoma | Not Specified | Not Specified | [1] |
| LNCaP | Prostate Cancer | Not Specified | 0.62 | [2] |
| B16F10 | Mouse Melanoma | Not Specified | 2.78 | [2] |
Table 2: Comparative IC50 Values (µM) of Other Cytochalasans
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Cytochalasin B | M109c | Murine Lung Carcinoma | 72 | 2 | [3] |
| B16BL6 | Murine Melanoma | 72 | ~5 | [3] | |
| P388/ADR | Murine Leukemia | 72 | ~5 | [3] | |
| M109c | Murine Lung Carcinoma | 3 | 3 | [3] | |
| B16BL6 | Murine Melanoma | 3 | ~30 | [3] | |
| P388/ADR | Murine Leukemia | 3 | ~30 | [3] | |
| ZR-75-1 | Human Breast Cancer | Not Specified | 10-20 | [4] | |
| Cytochalasin D | HeLa | Cervical Cancer | 48 | ~2.5 | [1] |
| A549 | Lung Carcinoma | 48 | ~5.0 | [1] | |
| Jurkat | T-cell Leukemia | 48 | Not Specified | [1] | |
| Chaetoglobosin A | HCT116 | Colon Cancer | Not Specified | 8.44 | [5] |
| Chaetoglobosin Fex | HCT116 | Colon Cancer | Not Specified | 3.15 | [5] |
| 20-dihydrochaetoglobosin A | HCT116 | Colon Cancer | Not Specified | 4.37 | [5] |
| Chaetoglobosin Fa | HCT116 | Colon Cancer | Not Specified | 3.26 | [5] |
II. Signaling Pathways and Mechanisms of Action
Cytochalasans are well-established inhibitors of actin polymerization. However, recent studies have revealed that their downstream signaling effects can differ, leading to distinct cellular outcomes.
General Mechanism of Cytochalasans
All cytochalasans share a primary mechanism of action: the disruption of the actin cytoskeleton. They bind to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers. This interference with a fundamental cellular component triggers a cascade of events that can lead to cell cycle arrest, apoptosis, and inhibition of cell motility.
Caption: General mechanism of cytochalasans.
Distinct Signaling Pathway of this compound
Recent research has elucidated a more specific signaling pathway for this compound in esophageal squamous cell carcinoma (ESCC) cells. Beyond its effect on actin, this compound has been shown to inhibit Polo-like kinase 1 (PLK1). This inhibition leads to the activation of Gasdermin E (GSDME), triggering a form of programmed cell death known as pyroptosis.[1][6][7] This represents a distinct mechanism compared to the more generalized apoptotic pathways induced by other cytochalasans.
Caption: Comparative signaling pathways.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other cytochalasans.
A. Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium from a stock solution (typically dissolved in DMSO). Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: MTT assay experimental workflow.
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the cytochalasan for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.
-
B. Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol:
-
Cell Lysis: After treatment with the cytochalasans, cells are lysed to extract proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PLK1, GSDME, cleaved caspase-3, etc.).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cytochalasin D disruption of actin filaments in 3T3 cells produces an anti-apoptotic response by activating gelatinase A extracellularly and initiating intracellular survival signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Mechanisms underlying effect of the mycotoxin cytochalasin B on induction of cytotoxicity, modulation of cell cycle, Ca2+ homeostasis and ROS production in human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochalasin B Modulates Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chaetoglobosin E and Chaetoglobosin A Activity
An essential guide for researchers and drug development professionals exploring the therapeutic potential of cytochalasan alkaloids.
This guide provides a detailed comparison of the biological activities of two prominent members of the chaetoglobosin family, Chaetoglobosin E and Chaetoglobosin A. Derived primarily from the fungus Chaetomium globosum, these mycotoxins have garnered significant interest in the scientific community for their potent cytotoxic and antifungal properties.[1] This document aims to present a clear, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies to aid in research and development.
At a Glance: Key Differences in Biological Activity
While both this compound and Chaetoglobosin A belong to the same class of cytochalasan alkaloids and exhibit a broad spectrum of biological activities, key differences in their potency and mechanisms of action have been observed.[1] Chaetoglobosin A is well-documented for its ability to induce apoptosis in cancer cells by targeting the cytoskeleton.[2] In contrast, recent studies have elucidated a distinct mechanism for this compound, which involves the induction of pyroptosis, a form of programmed cell death, through the inhibition of Polo-like kinase 1 (PLK1).[3]
Quantitative Comparison of Bioactivity
To facilitate a direct comparison of the efficacy of this compound and Chaetoglobosin A, the following tables summarize their cytotoxic and antifungal activities as reported in various studies.
Cytotoxic Activity Against Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound (IC50, µM) | Chaetoglobosin A (IC50, µM) | Reference |
| HCT116 | Colon Cancer | >40 | 3.15 | [4] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | Not Reported | [5] |
| A549 | Lung Cancer | Potent Inhibition (IC50 < 10 µM reported in a related study for Chaetoglobosin A) | 6.56 | [1] |
| SGC-7901 | Gastric Cancer | >40 | 7.48 | [1] |
| MDA-MB-435 | Melanoma | >40 | 37.56 | [1] |
| T-24 | Bladder Cancer | Not Reported | 48.14 | [6][7] |
Note: Direct comparative studies across a wide range of cell lines are limited. The data presented is compiled from multiple sources and serves as a comparative indicator.
Antifungal Activity
The minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) are used to measure the potency of an antimicrobial agent. Lower values indicate stronger antifungal activity.
| Fungal Species | This compound (EC50, µg/mL) | Chaetoglobosin A (MIC, µM) | Reference |
| Botrytis cinerea | 0.40 | Not Reported in this study | [8] |
| Rhizoctonia solani | Not Reported | 11.83 | [9] |
| Colletotrichum gloeosporioides | 23.58 | 47.35 | [9] |
Mechanisms of Action: A Deeper Dive
The distinct mechanisms of action of this compound and Chaetoglobosin A are a critical consideration for their potential therapeutic applications.
This compound: Targeting PLK1 to Induce Pyroptosis
This compound has been shown to exert its potent anti-tumor effects in esophageal squamous cell carcinoma by directly targeting Polo-like kinase 1 (PLK1).[3] PLK1 is a key regulator of mitotic progression, and its inhibition by this compound leads to G2/M phase cell cycle arrest.[10] Furthermore, this interaction triggers a cascade leading to pyroptosis, a highly inflammatory form of programmed cell death, through the activation of gasdermin E (GSDME).[3][10] The inhibition of PLK1 by this compound activates GSDME, leading to pore formation in the cell membrane and subsequent cell death.[3]
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum [mdpi.com]
- 10. researchgate.net [researchgate.net]
Chaetoglobosin E: A Novel PLK1 Inhibitor for Cancer Therapy? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chaetoglobosin E's effect on Polo-like kinase 1 (PLK1) with other established PLK1 inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to offer an objective evaluation of its potential as a therapeutic agent.
Unveiling this compound's Impact on PLK1
Recent research has identified this compound, a fungal metabolite, as a potential inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1] Overexpression of PLK1 is a hallmark of many cancers, making it a prime target for anti-cancer drug development.[2][3] this compound has been shown to decrease the expression of PLK1 in a dose-dependent manner in esophageal squamous cell carcinoma (ESCC) cells.[1] This inhibitory action leads to G2/M phase cell cycle arrest and ultimately induces pyroptosis, a form of programmed cell death, through the activation of gasdermin E (GSDME).[1][4][5]
Performance Comparison: this compound vs. Other PLK1 Inhibitors
To contextualize the efficacy of this compound, its performance is compared against well-established PLK1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a common measure of a drug's potency.
| Compound | Target(s) | IC50 (KYSE-30 cells) | IC50 (Cell-free assay) | Mechanism of Action |
| This compound | PLK1 | 2.57 µmol/L | Not Reported | Decreases PLK1 gene and protein expression.[1] |
| Volasertib | PLK1 | Not Reported | 0.87 nM | Highly potent inhibitor, induces cell cycle arrest and apoptosis.[6] |
| BI 2536 | PLK1 | Not Reported | 0.83 nM | Potent PLK1 inhibitor, induces apoptosis and attenuates autophagy.[6] |
| Rigosertib | PLK1, PI3K/Akt | Not Reported | 9 nM | Non-ATP-competitive inhibitor of PLK1, inhibits PI3K/Akt pathway and activates oxidative stress signals.[6] |
Experimental Validation of this compound's Effect on PLK1
The following diagram illustrates the general workflow for validating the inhibitory effect of this compound on PLK1.
Caption: Experimental workflow for validating this compound's effect on PLK1.
PLK1 Signaling Pathway and the Impact of this compound
PLK1 plays a crucial role in the G2/M transition of the cell cycle. Its inhibition by this compound disrupts this process and triggers a specific cell death pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
A Comparative Guide to Chaetoglobosin E and Other Fungal Metabolites for Researchers and Drug Development Professionals
An In-depth Analysis of Chaetoglobosin E versus Structurally Related Fungal Metabolites, Supported by Experimental Data and Detailed Protocols.
This guide provides a comprehensive comparison of this compound with other notable fungal metabolites, including Chaetoglobosin A and Cytochalasin B. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of their biological activities, mechanisms of action, and supporting quantitative data. This document includes detailed experimental protocols for key assays and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding and application of this knowledge in a research context.
Introduction to Chaetoglobosins and Cytochalasans
Chaetoglobosins and cytochalasans are a large class of fungal secondary metabolites characterized by a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring.[1] These compounds are produced by various fungi, most notably from the genus Chaetonium.[1] They exhibit a wide range of biological activities, including antitumor, antifungal, and cytotoxic effects.[1] The primary mechanism of action for many of these compounds is the disruption of actin filament function, which is crucial for various cellular processes like cell division, motility, and maintenance of cell shape.[2]
This compound , a member of the cytochalasan family, has garnered significant interest for its potent anti-tumor activities.[3][4] This guide will delve into a comparative analysis of this compound against other well-studied fungal metabolites to highlight its unique properties and potential as a therapeutic agent.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the cytotoxic and antifungal activities of this compound and other selected fungal metabolites, presenting IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values from various studies.
Table 1: Cytotoxicity of Fungal Metabolites Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | KYSE-30 (Esophageal) | 2.57 | [4] |
| KYSE-150 (Esophageal) | >10 | [4] | |
| TE-1 (Esophageal) | >10 | [4] | |
| A549 (Lung) | 6.56 | [5] | |
| SGC-7901 (Gastric) | 7.48 | [5] | |
| MDA-MB-435 (Melanoma) | >40 | [6] | |
| HCT116 (Colon) | 3.15 | [5] | |
| Chaetoglobosin A | A549 (Lung) | 6.56 | [5] |
| SGC-7901 (Gastric) | <10 | [6] | |
| MDA-MB-435 (Melanoma) | 37.56 | [5] | |
| HepG2 (Liver) | 38.62 | [5] | |
| HCT116 (Colon) | 3.15 | [5] | |
| P388 (Leukemia) | 3.67 | [5] | |
| Cytochalasin B | M109c (Murine Lung Carcinoma) | 3 (after 3h) | [7] |
| P388/ADR (Leukemia) | ~30 (after 3h) | [7] | |
| B16BL6 (Melanoma) | ~30 (after 3h) | [7] |
Table 2: Antifungal Activity of Fungal Metabolites
| Compound | Fungal Species | MIC (µM) | Reference |
| This compound | Rhizoctonia solani | 11.79 | [6] |
| Colletotrichum gloeosporioides | 23.58 | [6] | |
| Chaetoglobosin A | Rhizoctonia solani | >100 | [6] |
| Colletotrichum gloeosporioides | 47.35 | [6] | |
| Chaetoglobosin F | Various | 3.9 - 62.5 µg/mL | [8][9] |
| Chaetoglobosin P | Cryptococcus neoformans | 6.3 µg/mL | [10][11] |
Mechanism of Action: Focus on this compound
Recent studies have elucidated a specific mechanism of action for this compound's potent anti-tumor effect, particularly in esophageal squamous cell carcinoma (ESCC).[4] this compound has been shown to target Polo-like kinase 1 (PLK1) , a key regulator of cell cycle progression.[4][12] By inhibiting PLK1, this compound induces G2/M phase cell cycle arrest.[4][12]
Furthermore, the inhibition of PLK1 by this compound leads to the activation of Gasdermin E (GSDME) , triggering a form of programmed cell death known as pyroptosis.[4][12] This process is characterized by cell swelling, lysis, and the release of pro-inflammatory cellular contents. The signaling pathway is believed to involve the activation of caspase-3, which then cleaves GSDME to its active form.[13][14]
Figure 1. Signaling pathway of this compound-induced pyroptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these fungal metabolites are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[3]
-
DMSO (Dimethyl sulfoxide) or other solubilizing agent[15]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][15]
-
Compound Treatment: Treat the cells with various concentrations of the fungal metabolite and incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[1][3]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[1][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[1][3]
Clonogenic Survival: Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.
Materials:
-
6-well plates
-
Cell culture medium
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.[16]
-
Compound Treatment: Treat the cells with the fungal metabolite at various concentrations and incubate for 7-14 days, or until visible colonies are formed.[16]
-
Fixation: Wash the colonies with PBS and fix them with a suitable fixative (e.g., methanol (B129727) or 4% paraformaldehyde) for 15-20 minutes.[16]
-
Staining: Stain the colonies with crystal violet solution for 10-30 minutes.[16]
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) either manually or using an automated colony counter.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Flow cytometer
-
Propidium Iodide (PI) staining solution (containing RNase A)[17][18]
-
70% ethanol (B145695) (ice-cold)
-
PBS
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the fungal metabolite.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.[19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[19]
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[18][20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.
Materials:
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.[21][22]
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[2][22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21][22]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[21]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial screening and characterization of fungal metabolites for their cytotoxic and antifungal properties.
Figure 2. General experimental workflow for evaluating fungal metabolites.
Conclusion
This compound demonstrates significant potential as an anti-tumor agent, particularly against esophageal squamous cell carcinoma, with a distinct mechanism of action involving the targeting of PLK1 and induction of pyroptosis. When compared to other fungal metabolites like Chaetoglobosin A and Cytochalasin B, this compound exhibits potent and, in some cases, more selective cytotoxicity. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other related fungal metabolites. The complex and diverse biological activities of this class of compounds warrant continued exploration in the field of drug discovery and development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. bosterbio.com [bosterbio.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Potential of Different Isolates of Chaetomium globosum Combined with Liquid Chromatography Tandem Mass Spectrometry Chemical Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 11. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endogenous HMGB1 regulates GSDME-mediated pyroptosis via ROS/ERK1/2/caspase-3/GSDME signaling in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-3-mediated GSDME induced Pyroptosis in breast cancer cells through the ROS/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. ossila.com [ossila.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. corefacilities.iss.it [corefacilities.iss.it]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
Unveiling the Antifungal Potential of Chaetoglobosin E: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the persistent search for novel and effective antifungal agents, researchers and drug development professionals are increasingly turning their attention to natural products. Among these, Chaetoglobosin E, a cytochalasan alkaloid, has demonstrated significant promise in combating a range of fungal pathogens. This guide provides a comprehensive comparison of this compound's antifungal efficacy against other alternatives, supported by experimental data, detailed methodologies, and an exploration of its mechanism of action.
Quantitative Efficacy Assessment
The antifungal activity of this compound and its analogs has been rigorously evaluated against several plant pathogenic fungi. The data, summarized below, highlights its potency, often surpassing that of commercially available fungicides.
| Compound | Fungal Strain | Efficacy Metric | Value | Comparator | Comparator Value | Reference |
| This compound | Colletotrichum gloeosporioides | MIC | 23.58 µM | Carbendazim | 65.38 µM | [1][2] |
| This compound | Rhizopus stolonifer | Growth Inhibition | Significant at 20 µ g/disc | - | - | [3] |
| This compound | Coniothyrium diplodiella | Growth Inhibition | Significant at 20 µ g/disc | - | - | [3] |
| Chaetoglobosin (Compound 7¹) | Botrytis cinerea | EC₅₀ | 0.40 µg/mL | Carbendazim | 70.11 µg/mL | [4][5][6][7] |
| Azoxystrobin | 39.02 µg/mL | [4][5][6][7] | ||||
| Chaetoglobosin A | Rhizoctonia solani | MIC | 11.83 µM | Carbendazim | 32.69 µM | [1][2] |
| Chaetoglobosin C | Rhizoctonia solani | MIC | 11.79 µM | Carbendazim | 32.69 µM | [1][2] |
| Chaetoglobosin P | Cryptococcus neoformans | MIC | 6.3 µg/mL (at 37°C) | - | - | [8] |
¹Compound 7 from the cited study is noted for its exceptional potency and is likely this compound based on structural comparisons in related literature.
Experimental Protocols
The validation of this compound's antifungal properties is grounded in established experimental methodologies. The following protocols are representative of the key experiments cited in the comparative data.
Antifungal Susceptibility Testing: Agar (B569324) Diffusion Method
This method provides a qualitative and semi-quantitative assessment of antifungal activity.
-
Culture Preparation: Fungal strains are cultured on an appropriate medium, such as Potato Dextrose Agar (PDA), to obtain sufficient mycelial growth.
-
Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in a sterile saline solution and adjusted to a standardized concentration.
-
Assay Plate Preparation: Molten agar medium is poured into sterile Petri dishes. Once solidified, the fungal inoculum is uniformly spread over the agar surface.
-
Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 20 µ g/disc of this compound) and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at a temperature and duration suitable for the specific fungal strain (e.g., 25-28°C for 48-72 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where fungal growth is inhibited, is measured in millimeters.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Broth Microdilution: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the fungal strain.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth (turbidity) is observed.
Determination of Half-Maximal Effective Concentration (EC₅₀)
The EC₅₀ represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
-
Assay Setup: Similar to the MIC assay, a range of concentrations of the test compound are prepared.
-
Growth Measurement: Fungal growth is measured at each concentration, often by assessing mycelial dry weight, optical density, or radial growth on an agar plate.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to a control with no compound. The EC₅₀ value is then determined by fitting the concentration-response data to a sigmoid curve.
Mechanism of Action: Disruption of the Fungal Cytoskeleton
Chaetoglobosins, including this compound, exert their antifungal effects primarily by targeting the actin cytoskeleton, a critical component for various cellular processes in fungi.[9]
The proposed mechanism involves the binding of chaetoglobosins to actin filaments, which disrupts their normal polymerization and depolymerization dynamics. This interference leads to a cascade of detrimental effects on fungal cell morphology, division, and movement.[8][9]
A key aspect of this mechanism is the interaction with actin-binding proteins. For instance, studies on Chaetoglobosin P have shown that fungal mutants lacking the actin-binding protein twinfilin-1 exhibit hypersensitivity to the compound. This suggests that some fungi may possess inherent resistance mechanisms involving such proteins.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 9. Chaetomium globosum - Wikipedia [en.wikipedia.org]
A Comparative Guide: Chaetoglobosin E vs. Paclitaxel in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cytotoxic and mechanistic properties of Chaetoglobosin E and the widely used anti-cancer drug, paclitaxel (B517696), in various cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of these compounds for further research and development.
At a Glance: Key Differences and Similarities
| Feature | This compound | Paclitaxel |
| Primary Target | Polo-like kinase 1 (PLK1) | β-tubulin subunit of microtubules |
| Mechanism of Action | Inhibition of PLK1, leading to mitotic arrest and apoptosis. Also affects EGFR/MEK/ERK and Akt signaling. | Stabilization of microtubules, preventing their depolymerization and leading to mitotic arrest and apoptosis. |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase |
| Apoptosis Induction | Yes, via intrinsic pathway (Bax/Bcl-2 modulation) and potentially pyroptosis. | Yes, primarily through the intrinsic pathway following prolonged mitotic arrest. |
| Affected Signaling Pathways | EGFR/MEK/ERK, Akt, PLK1-mediated pathways | JNK/SAPK, PI3K/Akt, MAPK |
Quantitative Analysis: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the available IC50 values for this compound and paclitaxel in various cancer cell lines. It is important to note that direct comparison of IC50 values is most accurate when determined in the same study under identical experimental conditions.
Table 1: IC50 Values of this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines
| Cell Line | IC50 (µM) | Reference |
| KYSE-30 | 2.57 | [1] |
| KYSE-150 | > 5 | [1] |
| TE-1 | > 5 | [1] |
Table 2: IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference | |---|---|---| | KYSE-30 | Esophageal Squamous Cell Carcinoma | 7.20 (for nab-paclitaxel) |[2] | | Multiple (8 cell lines) | Various | 2.5 - 7.5 |[3] | | Breast Cancer (MCF-7, MDA-MB-231, etc.) | Breast Cancer | 2.5 - 300 (range across studies) |[4][5] |
Note: The IC50 value for paclitaxel in KYSE-30 cells is for nab-paclitaxel (nanoparticle albumin-bound paclitaxel), which may have different cellular uptake and activity compared to standard paclitaxel.
Mechanistic Insights: A Deeper Dive
This compound: A PLK1 Inhibitor with Broad Effects
This compound, a fungal metabolite, has demonstrated potent anti-tumor activity. Its primary mechanism of action appears to be the inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][3] Inhibition of PLK1 by this compound leads to a cascade of events culminating in cancer cell death.
-
Cell Cycle Arrest: By targeting PLK1, this compound effectively halts the cell cycle at the G2/M phase.[1] This is characterized by a downregulation of key mitotic proteins such as cyclin B1 and CDC2.[1]
-
Induction of Apoptosis: Following mitotic arrest, this compound triggers apoptosis, or programmed cell death. This is evidenced by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1]
-
Signaling Pathway Modulation: this compound has also been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[6]
-
Pyroptosis Induction: Interestingly, some studies suggest that this compound can induce pyroptosis, a form of inflammatory programmed cell death, by inhibiting PLK1, which in turn activates gasdermin E (GSDME).[1][3]
Paclitaxel: The Microtubule Stabilizer
Paclitaxel is a well-established chemotherapeutic agent that disrupts the normal function of the cellular cytoskeleton.[7]
-
Microtubule Stabilization: Paclitaxel's primary mechanism is its binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[7] This aberrant stabilization disrupts the dynamic nature of microtubules, which is essential for mitotic spindle formation and chromosome segregation.
-
Cell Cycle Arrest: The stabilization of microtubules leads to a prolonged arrest of the cell cycle in the G2/M phase.[7][8]
-
Apoptosis Induction: The sustained mitotic arrest triggers the intrinsic pathway of apoptosis.[8][9] This involves the activation of various signaling cascades.
-
Signaling Pathway Involvement: Paclitaxel-induced apoptosis is associated with the activation of several signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway, the PI3K/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway.[8][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound or paclitaxel for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound or paclitaxel for the indicated time. Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound or paclitaxel as described for the cell cycle analysis. Harvest both the adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of PP2A Overcomes Nab-Paclitaxel Resistance by Downregulating MCL1 in Esophageal Squamous Cell Carcinoma (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel With or Without Cixutumumab as Second-Line Treatment of Metastatic Esophageal or Gastroesophageal Junction Cancer: A Randomized Phase II ECOG-ACRIN Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - Chen- Annals of Translational Medicine [atm.amegroups.org]
- 9. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel With or Without Cixutumumab as Second-Line Treatment of Metastatic Esophageal or Gastroesophageal Junction Cancer: A Randomized Phase II ECOG-ACRIN Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Chaetoglobosins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of various chaetoglobosins, a class of fungal secondary metabolites belonging to the cytochalasan alkaloids.[1] These compounds, primarily isolated from the fungus Chaetomium globosum, have demonstrated a broad range of biological activities, including potent antitumor effects.[1][2] This document summarizes quantitative cytotoxicity data, details common experimental protocols for assessing cell viability, and illustrates the key signaling pathways implicated in chaetoglobosin-induced cell death.
Data Presentation: Comparative Cytotoxicity of Chaetoglobosins
The cytotoxic efficacy of different chaetoglobosins varies significantly depending on their chemical structure and the cancer cell line being tested. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a range of chaetoglobosins across various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Chaetoglobosin | Cell Line | IC50 (µM) | Reference |
| Chaetoglobosin A | T-24 (Bladder Cancer) | 48.14 ± 10.25 | [3][4] |
| Chaetoglobosin A | A549 (Lung Cancer) | 6.56 | [3] |
| Chaetoglobosin A | SGC-7901 (Gastric Cancer) | 7.48 | [3] |
| Chaetoglobosin A | MDA-MB-435 (Melanoma) | 37.56 | [3] |
| Chaetoglobosin A | HepG2 (Liver Cancer) | 38.62 | [3] |
| Chaetoglobosin A | HCT116 (Colon Cancer) | 3.15 | [3][5] |
| Chaetoglobosin C | HeLa (Cervical Cancer) | >20 | [6] |
| Chaetoglobosin C | A549 (Lung Cancer) | >20 | [6] |
| Chaetoglobosin E | KYSE-30 (Esophageal Squamous Cell Carcinoma) | 2.57 | [7] |
| This compound | LNCaP (Prostate Cancer) | 0.62 | [8] |
| This compound | B16F10 (Mouse Melanoma) | 2.78 | [8] |
| Chaetoglobosin F | HeLa (Cervical Cancer) | 3.7 | [6] |
| Chaetoglobosin F | A549 (Lung Cancer) | 9.8 | [6] |
| Chaetoglobosin Fex | HCT116 (Colon Cancer) | 8.44 | [5] |
| Chaetoglobosin G | HeLa (Cervical Cancer) | 10.5 | [6] |
| Chaetoglobosin G | A549 (Lung Cancer) | 6.2 | [6] |
| Chaetoglobosin V | KB (Nasopharyngeal Carcinoma) | 21.17 ± 1.79 (µg/mL) | [9] |
| Chaetoglobosin V | MCF-7 (Breast Cancer) | 27.86 ± 2.28 (µg/mL) | [9] |
| Chaetoglobosin W | HepG2 (Liver Cancer) | 27.87 ± 2.32 (µg/mL) | [9] |
| 20-dihydrochaetoglobosin A | HCT116 (Colon Cancer) | 6.53 | [5] |
| Chaetoglobosin Fa | HCT116 (Colon Cancer) | 3.15 | [5] |
Note: Some IC50 values were reported in µg/mL and are indicated as such. Conversion to µM requires the molecular weight of the specific chaetoglobosin.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay commonly used to assess cell metabolic activity and, by inference, cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a standard procedure for determining the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., T-24, A549, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the different chaetoglobosins in dimethyl sulfoxide (B87167) (DMSO).
-
Create a series of dilutions of the chaetoglobosins in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of chaetoglobosins. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Signaling Pathways in Chaetoglobosin-Induced Cytotoxicity
Several studies have begun to elucidate the molecular mechanisms underlying the cytotoxic effects of chaetoglobosins. These compounds are known to induce apoptosis (programmed cell death) through the modulation of key signaling pathways.
Chaetoglobosin A-Induced Apoptosis in T-24 Bladder Cancer Cells
Chaetoglobosin A has been shown to induce apoptosis in T-24 human bladder cancer cells by regulating oxidative stress and modulating the MAPK and PI3K-AKT-mTOR signaling pathways.[3][10] The process involves an increase in reactive oxygen species (ROS), which in turn affects downstream signaling cascades.[3]
Caption: Chaetoglobosin A signaling cascade in T-24 cells.
This compound-Mediated Cytotoxicity in Esophageal Squamous Cell Carcinoma
In esophageal squamous cell carcinoma (ESCC) cells, this compound has been found to inhibit tumor growth by targeting Polo-like kinase 1 (PLK1) and inhibiting the EGFR/MEK/ERK and Akt signaling pathways.[7] This leads to G2/M phase cell cycle arrest, apoptosis, and autophagy.[7]
Caption: this compound signaling in ESCC cells.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the cytotoxicity of chaetoglobosins.
Caption: General workflow for cytotoxicity testing.
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 | MDPI [mdpi.com]
- 7. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytoglobosins H and I, New Antiproliferative Cytochalasans from Deep-Sea-Derived Fungus Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Chaetoglobosin E's Antitumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor effects of Chaetoglobosin E against other alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential as an anticancer agent, with a focus on its efficacy in esophageal squamous cell carcinoma (ESCC).
Executive Summary
This compound, a cytochalasan alkaloid, has demonstrated significant antitumor activity, particularly in ESCC cell lines.[1] Its mechanism of action involves the inhibition of polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] This inhibition leads to G2/M phase cell cycle arrest, induction of apoptosis (programmed cell death), and a novel form of cell death known as pyroptosis, mediated by gasdermin E (GSDME).[1][2] Comparative studies show this compound exhibits potent cytotoxicity against various cancer cell lines, in some cases comparable or superior to the standard chemotherapeutic agent, cisplatin.
Comparative Analysis of Cytotoxicity
The antitumor efficacy of this compound has been evaluated across multiple cancer cell lines, with its IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) serving as a key metric for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | >10 | ||
| TE-1 | Esophageal Squamous Cell Carcinoma | >10 | ||
| A549 | Lung Cancer | Not specified | ||
| HCC827 | Lung Cancer | Not specified | ||
| SW620 | Colon Cancer | Not specified | ||
| MDA-MB-231 | Breast Cancer | Not specified | ||
| HeLa | Cervical Cancer | Not specified | ||
| HCT-116 | Colon Cancer | Not specified | ||
| KB | Oral Epidermoid Carcinoma | Not specified | ||
| Cisplatin | KYSE-30 | Esophageal Squamous Cell Carcinoma | ~5 | |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | ~10 | ||
| TE-1 | Esophageal Squamous Cell Carcinoma | ~15 | ||
| 5-Fluorouracil (5-FU) | KYSE-30 | Esophageal Squamous Cell Carcinoma | 10.717 | [3] |
| Other Chaetoglobosins | ||||
| Chaetoglobosin A | HCT116 | Colon Cancer | 3.15 | [4] |
| Chaetoglobosin B1, B2, B3, B, D | A549, HCC827, SW620, MDA-MB-231 | Various | Less potent than this compound |
Signaling Pathways of this compound
The primary mechanism of this compound's antitumor activity is the inhibition of PLK1. This action initiates a cascade of events leading to cancer cell death.
Caption: Signaling pathway of this compound's antitumor effects.
Experimental Workflows
The validation of this compound's antitumor properties relies on a series of established in vitro assays.
Caption: General experimental workflow for validating antitumor effects.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of these findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed esophageal cancer cells (e.g., KYSE-30, KYSE-150, TE-1) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, cisplatin, or other test compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Colony Formation Assay
This assay assesses the long-term proliferative potential of single cells.
-
Cell Seeding: Seed KYSE-30 cells in 6-well plates at a density of 500 cells/well.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the number of colonies (containing >50 cells) to determine the surviving fraction.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat KYSE-30 cells with this compound for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) overnight at 4°C.
-
Staining: Resuspend the cells in PBS containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat KYSE-30 cells with this compound for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse this compound-treated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, GSDME, Cyclin B1, CDC2, p-CDC2, p21, Bcl-2, Bax, Beclin1, LC3, E-cadherin, Vimentin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data strongly suggest that this compound is a potent antitumor agent, particularly against esophageal squamous cell carcinoma. Its unique mechanism of action, targeting PLK1 and inducing multiple forms of cell death, makes it a promising candidate for further preclinical and clinical investigation. This guide provides a foundational overview for researchers to build upon in their independent validation and exploration of this compound's therapeutic potential.
References
Comparative Transcriptomic Analysis of Chaetoglobosin E-Treated Cells
A comprehensive analysis of the transcriptomic changes induced by Chaetoglobosin E in esophageal squamous cell carcinoma (ESCC) cells has revealed significant alterations in gene expression, pointing to the compound's potential as an anti-tumor agent. This comparison guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a detailed overview of the molecular effects of this compound treatment.
A key study investigated the anti-proliferative activities and underlying mechanisms of this compound, isolated from Chaetomium madrasense 375, on the human ESCC cell line KYSE-30. The research demonstrated that this compound is a potent inhibitor of ESCC cell growth, with an IC50 value of 2.57 µmol/L in KYSE-30 cells.[1] To elucidate the molecular mechanisms, a comparative transcriptomic analysis was performed on KYSE-30 cells treated with this compound versus a control group.
Summary of Quantitative RNA-Sequencing Data
The following table summarizes the key findings from the RNA-sequencing analysis of KYSE-30 cells treated with 8 µM this compound for 48 hours. The study highlighted the induction of pyroptosis, a form of programmed cell death, through the activation of the Gasdermin E (GSDME) protein.[1]
| Gene/Protein | Regulation in this compound Treated Cells | Implicated Pathway/Process |
| PLK1 | Downregulated | Cell cycle regulation, G2/M transition |
| GSDME | Activated (cleaved) | Pyroptosis |
| Cyclin B1 | Downregulated | G2/M transition |
| CDC2 | Downregulated | G2/M transition |
| p-CDC2 | Downregulated | G2/M transition |
| p21 | Upregulated | Cell cycle arrest |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the study of this compound's effects on ESCC cells.
Cell Culture and this compound Treatment
-
Cell Line: Human esophageal squamous cell carcinoma cell line KYSE-30.
-
Culture Conditions: Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For the RNA-sequencing assay, KYSE-30 cells were seeded in six-well plates at a density of 3x10^5 cells/well. After 24 hours, the cells were treated with 8 µM of this compound for 48 hours.[1]
RNA-Sequencing Protocol
-
Cell Lysis and RNA Extraction: Following treatment, the cell supernatant was discarded, and cells were washed with phosphate-buffered saline (PBS). Total RNA was extracted from the cells using Trizol reagent.[1]
-
Library Preparation and Sequencing: The extracted RNA was used to generate sequencing libraries. The quality and quantity of the RNA were assessed, followed by library construction. The prepared libraries were then sequenced to obtain the transcriptomic data.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and the experimental workflow of the transcriptomic analysis.
Broader Context: Effects of Other Chaetoglobosins on Signaling Pathways
While the transcriptomic data for this compound is specific to its effects on ESCC cells, studies on other members of the chaetoglobosin family provide a broader understanding of their cellular impact. For instance, Chaetoglobosin A has been shown to induce apoptosis in human bladder cancer cells through the activation of the MAPK and PI3K-AKT-mTOR signaling pathways.[2] Another related compound, Chaetoglobosin F, has demonstrated immunomodulatory properties by inhibiting the TLR9 signaling pathway in dendritic cells.[3] These findings suggest that while different chaetoglobosins may have distinct primary targets, they generally exert their effects by modulating key cellular signaling pathways involved in cell proliferation, death, and immune responses.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetoglobosin F, a small molecule compound, possesses immunomodulatory properties on bone marrow-derived dendritic cells via TLR9 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Chaetoglobosin E's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chaetoglobosin E, a member of the cytochalasan family of mycotoxins, has garnered significant interest for its potent biological activities, including antifungal and antitumor effects. Traditionally, chaetoglobosins are recognized as inhibitors of actin polymerization, a mechanism they share with other well-studied compounds like cytochalasins and latrunculins. However, recent evidence suggests a more complex and potentially more specific mechanism of action for this compound, involving the targeting of Polo-like kinase 1 (PLK1) in certain cancer contexts. This guide provides a comparative analysis of this compound's mechanism, contrasting its known and putative targets with those of established actin inhibitors and providing supporting experimental data and protocols.
Comparative Analysis of Inhibitor Specificity
To contextualize the specificity of this compound, it is essential to compare its activity with that of other widely used actin cytoskeleton inhibitors, namely Cytochalasin D and Latrunculin A. The following table summarizes the available quantitative data on their inhibitory activities. A notable finding is the dual nature of this compound's activity, with reported effects on both cancer cell proliferation (linked to PLK1) and the actin cytoskeleton, a hallmark of the chaetoglobosin family.
| Inhibitor | Primary Target(s) | On-Target Potency | Off-Target Profile |
| This compound | Actin, Polo-like kinase 1 (PLK1) | IC50 (KYSE-30 cell viability): 2.57 µM[1] | No comprehensive public data available. |
| Cytochalasin D | Actin Polymerization | IC50 (Actin polymerization): 25 nM[2] | Limited public data on broad off-target screening. |
| Latrunculin A | G-Actin | Kd (ATP-actin): 0.1 µM[3] | Limited public data on broad off-target screening. |
Unraveling the Dual Mechanism of this compound: Actin vs. PLK1
The classical understanding of chaetoglobosins points to their interaction with the barbed end of actin filaments, thereby inhibiting polymerization and disrupting the actin cytoskeleton.[4] This mechanism is shared by other members of the chaetoglobosin family, such as Chaetoglobosin A and J.[2][4]
More recently, a study on esophageal squamous cell carcinoma (ESCC) has implicated Polo-like kinase 1 (PLK1) as a novel target of this compound.[5] This research demonstrated that this compound treatment in KYSE-30 cells led to a significant decrease in PLK1 expression, an effect identified through RNA sequencing and validated by qRT-PCR and western blotting.[5] PLK1 is a critical regulator of mitosis, and its inhibition is a validated strategy in cancer therapy. The cytotoxic effects of this compound in these cancer cells were observed at a concentration of 2.57 µM.[1]
Experimental Protocols
To aid researchers in further investigating the specificity of this compound and related compounds, this section provides detailed methodologies for key experiments.
In Vitro Actin Polymerization Assay
This assay is fundamental for directly measuring the effect of a compound on actin dynamics.
Principle: The polymerization of globular actin (G-actin) into filamentous actin (F-actin) can be monitored by the increase in fluorescence of pyrene-labeled G-actin incorporated into the filaments.
Protocol:
-
Preparation of Reagents:
-
G-actin buffer: 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2.
-
Polymerization buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP.
-
Pyrene-labeled G-actin stock solution in G-actin buffer.
-
Unlabeled G-actin stock solution in G-actin buffer.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing G-actin (typically 2-5 µM, with 5-10% pyrene-labeled G-actin) in G-actin buffer.
-
Add the test compound (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate for a short period at room temperature.
-
Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.
-
Immediately measure the fluorescence intensity (excitation at ~365 nm, emission at ~407 nm) over time using a fluorometer.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial rate of fluorescence increase reflects the rate of actin polymerization.
-
Determine the IC50 value by plotting the inhibition of the polymerization rate against the concentration of the inhibitor.
-
PLK1 Kinase Assay
This assay directly measures the enzymatic activity of PLK1 and its inhibition by a test compound.
Principle: The assay measures the transfer of the γ-phosphate from ATP to a specific peptide or protein substrate by PLK1. This can be detected using various methods, including radioactivity, fluorescence, or luminescence.
Protocol (based on a generic luminescence-based assay):
-
Preparation of Reagents:
-
Kinase buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.5 mM DTT.
-
Recombinant human PLK1 enzyme.
-
PLK1 substrate (e.g., a specific peptide like PLKtide).
-
ATP solution.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations or a vehicle control.
-
Add the PLK1 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescent detection reagents as per the manufacturer's instructions.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Mechanisms
To facilitate a clearer understanding of the signaling pathways and experimental workflows discussed, the following diagrams are provided.
Caption: Dual proposed mechanisms of action for this compound.
Caption: Workflow for assessing this compound's in vitro inhibitory activity.
Conclusion
The current body of evidence suggests that this compound possesses a multifaceted mechanism of action, with the capacity to inhibit both actin polymerization and, in specific cellular contexts, the PLK1 signaling pathway. This dual activity distinguishes it from more conventional actin inhibitors like Cytochalasin D and Latrunculin A. However, a comprehensive understanding of its specificity is hampered by the lack of direct comparative and quantitative biochemical data. Future research employing rigorous in vitro assays and broad off-target screening will be crucial for fully characterizing the molecular interactions of this compound and for guiding its potential development as a therapeutic agent. This guide provides the foundational information and experimental frameworks necessary for researchers to embark on these critical investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
Chaetoglobosin E: A Comparative Analysis of its Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chaetoglobosin E's performance against other anti-cancer agents across various cancer models. The information is compiled from peer-reviewed studies to offer an objective overview supported by experimental data.
Overview of this compound
This compound is a cytochalasan alkaloid, a class of fungal secondary metabolites, that has demonstrated significant anti-tumor activity in several cancer models. Its mechanism of action is multifaceted, involving the induction of cell cycle arrest, apoptosis, autophagy, and pyroptosis through the modulation of key signaling pathways.
Efficacy in Esophageal Squamous Cell Carcinoma (ESCC)
This compound has shown particular potency against esophageal squamous cell carcinoma. In the ESCC cell line KYSE-30, it exhibited a 50% inhibitory concentration (IC50) of 2.57 µmol/L[1].
Synergistic Effects with Standard Chemotherapeutics
Studies have indicated that this compound can work synergistically with standard chemotherapy drugs like cisplatin (B142131) and 5-fluorouracil (B62378) (5-FU) in ESCC models. When combined with either cisplatin or 5-FU, this compound demonstrated a synergistic anti-proliferative effect on KYSE-30 cells, indicated by a Combination Index (CI) of less than 1.0.
Comparative Efficacy in Other Cancer Models
This compound has also been reported to have a more potent anti-tumor effect compared to cisplatin in several other cancer cell lines, including:
-
Lung Cancer: A549 and HCC827 cells
-
Colon Cancer: SW620 cells
-
Breast Cancer: MDA-MB-231 cells
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57[1] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Data not specified |
| TE-1 | Esophageal Squamous Cell Carcinoma | Data not specified |
| A549 | Lung Carcinoma | Data not specified |
| HCC827 | Lung Carcinoma | Data not specified |
| SW620 | Colon Adenocarcinoma | Data not specified |
| MDA-MB-231 | Breast Adenocarcinoma | Data not specified |
Table 2: Reported IC50 Values of Cisplatin in Various Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 16.48 - 23.4 |
| MDA-MB-231 | Breast Adenocarcinoma | ~12 |
Table 3: Reported IC50 Values of 5-Fluorouracil (5-FU) in Various Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 10.32[2] |
| MDA-MB-231 | Breast Adenocarcinoma | 38.2[3] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by modulating multiple signaling pathways. A key target is Polo-like kinase 1 (PLK1), a critical regulator of cell cycle progression. Inhibition of PLK1 by this compound leads to G2/M phase cell cycle arrest and subsequently induces apoptosis, autophagy, and pyroptosis. Furthermore, this compound has been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.
Caption: Workflow for determining IC50 using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound (or comparator drugs) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate to understand the effect of a compound on signaling pathways.
-
Cell Lysis: Treated and untreated cancer cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-EGFR, p-Akt, PLK1, GSDME, GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Treated and untreated cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly in esophageal squamous cell carcinoma. Its multifaceted mechanism of action, involving the targeting of key signaling pathways like PLK1, EGFR/MEK/ERK, and Akt, leads to various forms of cancer cell death. Furthermore, its synergistic effects with standard chemotherapeutics suggest its potential use in combination therapies. While further research is needed to obtain direct comparative data across a wider range of cancer models, the existing evidence positions this compound as a promising candidate for further drug development.
References
- 1. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy Inhibition Promotes 5-Fluorouraci-Induced Apoptosis by Stimulating ROS Formation in Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic Resistance to 5-Fluorouracil in a Brain Metastatic Variant of Human Breast Cancer Cell Line, MDA-MB-231BR - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chaetoglobosin E: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Chaetoglobosin E, a cytotoxic mycotoxin. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance for the handling and disposal of this compound. Adherence to these protocols is critical to minimize exposure risk and ensure compliance with laboratory safety standards.
Chaetoglobosins are a class of mycotoxins that exhibit high toxicity.[1] Due to its cytotoxic nature, this compound requires careful handling and specific disposal procedures to neutralize its hazardous properties. This guide outlines the necessary personal protective equipment (PPE), spill management, and a detailed chemical inactivation and disposal workflow.
Quantitative Toxicity Data
| Compound | Organism | Route of Administration | LD50 | Citation |
| Chaetoglobosin A | Mouse (male) | Subcutaneous | 6.5 mg/kg | [2] |
| Chaetoglobosin A | Mouse (female) | Subcutaneous | 17.8 mg/kg | [2] |
| Chaetoglobosin A | Rat (young Wistar) | Subcutaneous | 2 mg/kg | [2] |
Experimental Protocol: Chemical Inactivation of this compound
This protocol describes a method for the chemical inactivation of this compound based on the known stability of the related compound, Chaetoglobosin A, at various pH levels and general mycotoxin decontamination procedures. Chaetoglobosin A has been shown to be more stable in alkaline conditions (pH 9-13) and is degraded by strong acids (pH 1) and strong bases (pH 14).[3] General procedures for mycotoxin inactivation often utilize sodium hypochlorite (B82951) and sodium hydroxide (B78521).[4]
Materials:
-
This compound waste (solid or in solution)
-
Sodium hypochlorite solution (household bleach, ~5-6% NaOCl)
-
Sodium hydroxide (NaOH)
-
Personal Protective Equipment (PPE): two pairs of nitrile gloves, safety goggles, lab coat, and a respirator if handling powders.
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: Conduct all inactivation procedures within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
For Liquid Waste (e.g., in DMSO or methanol):
-
Prepare a fresh 2 M sodium hydroxide solution.
-
Slowly add the this compound solution to the 2 M NaOH solution with stirring. Aim for a final concentration of this compound that is significantly diluted.
-
To this alkaline solution, slowly add a volume of sodium hypochlorite solution to achieve a final concentration of at least 2.5% sodium hypochlorite.
-
Allow the mixture to react for a minimum of 4 hours to ensure complete inactivation.[4]
-
-
For Solid Waste:
-
Dissolve the solid this compound waste in a minimal amount of a suitable solvent like DMSO or methanol.
-
Follow the procedure for liquid waste as described above.
-
-
Neutralization and Disposal:
-
After the inactivation period, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Dispose of the neutralized solution in accordance with local and institutional regulations for hazardous chemical waste.
-
Step-by-Step Disposal Procedures for this compound
The following steps provide a comprehensive workflow for the safe disposal of this compound from preparation to final disposal.
-
Wear Appropriate Personal Protective Equipment (PPE):
-
Always wear two pairs of nitrile gloves, a lab coat, and chemical safety goggles when handling this compound.
-
When handling the solid powder, a respirator is mandatory to prevent inhalation.
-
-
Segregate this compound Waste:
-
All materials that come into contact with this compound, including contaminated gloves, pipette tips, and empty vials, must be considered hazardous waste.
-
Collect all contaminated solid waste in a designated, clearly labeled, leak-proof hazardous waste container.
-
-
Manage Spills Immediately:
-
In case of a spill, evacuate the area and restrict access.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
For larger spills, follow your institution's emergency procedures for hazardous chemical spills.
-
Collect the absorbed material and place it in the designated hazardous waste container for chemical inactivation.
-
-
Chemical Inactivation of Waste:
-
Follow the detailed "Experimental Protocol: Chemical Inactivation of this compound" provided above to treat all liquid and dissolved solid waste.
-
-
Final Disposal of Treated Waste:
-
Ensure the chemically inactivated and neutralized waste is placed in a properly labeled hazardous waste container.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
-
Logical Workflow for this compound Disposal
Caption: Disposal workflow for this compound.
References
- 1. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 2. Acute toxic effects of chaetoglobosin A, a new cytochalasan compound produced by Chaetomium globosum, on mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxin Inactivation – Stanford Environmental Health & Safety [ehs.stanford.edu]
Personal protective equipment for handling Chaetoglobosin E
Disclaimer: Comprehensive toxicological and safety data for Chaetoglobosin E are not widely available. This guide is based on best practices for handling potent mycotoxins and cytotoxic compounds, drawing parallels from structurally similar molecules like Chaetoglobosin A.[1][2] Before beginning any work, a thorough, institution-specific risk assessment is mandatory. This document provides procedural guidance for researchers, scientists, and drug development professionals.
This compound is a mycotoxin that requires careful handling to avoid potential health risks. Due to its cytotoxic nature, minimizing exposure is paramount. The following protocols for personal protective equipment (PPE), operational procedures, and disposal are designed to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment.
| PPE Category | Item | Standard |
| Hand Protection | Double nitrile gloves | ASTM D6978 or equivalent standard for resistance to chemotherapy drugs.[3] |
| Body Protection | Disposable, solid-front gown with knit cuffs | Impermeable to cytotoxic agents.[4] |
| Eye Protection | Chemical splash goggles | ANSI Z87.1 certified. |
| Face Protection | Full-face shield | Worn in conjunction with goggles. |
| Respiratory Protection | NIOSH-approved respirator (N95 or higher) | Required when handling the powdered form outside of a containment device.[5] |
Standard Operating Procedure (SOP) for Handling this compound
All manipulations of this compound, including weighing, reconstitution, and dilutions, must be performed within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to protect against aerosols and spills.
Preparation and Weighing:
-
Designate a specific area within the BSC or fume hood for handling this compound.
-
Cover the work surface with disposable, absorbent bench paper.
-
When weighing the solid compound, use an anti-static weigh boat and handle it with forceps to minimize aerosolization.
-
Tightly seal the primary container immediately after use.
Reconstitution and Dilution:
-
Slowly add the solvent to the vial containing this compound to avoid splashing.
-
Use safety needles and Luer-Lok syringes for all transfers of solutions.
-
All containers holding this compound solutions must be clearly labeled with the compound name, concentration, date, and a hazard warning.
Storage:
-
Store solid this compound and stock solutions in a clearly labeled, sealed, and shatter-proof secondary container.[5]
-
Follow the manufacturer's recommendations for storage temperature, typically at -20°C for long-term stability.[6]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear full PPE, including a respirator, before cleaning the spill.
-
For liquid spills, cover with absorbent material. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Collect all contaminated materials into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution), followed by a rinse with water.[4]
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional authority.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[3]
Liquid Waste:
-
Inactivate liquid waste containing this compound by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes.
-
Dispose of the inactivated liquid waste according to hazardous waste guidelines. Never pour untreated this compound down the drain.
Solid Waste:
-
Place all contaminated disposable items (e.g., gloves, gowns, absorbent pads, pipette tips) into a designated, clearly labeled hazardous waste bag or container.[5]
-
Seal the container and arrange for pickup and disposal by the institution's environmental health and safety department.
Workflow for Handling this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. stemcell.com [stemcell.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
